molecular formula C17H19N3 B602503 Mirtazapine-d3 CAS No. 1216678-68-0

Mirtazapine-d3

Cat. No.: B602503
CAS No.: 1216678-68-0
M. Wt: 268.37 g/mol
InChI Key: RONZAEMNMFQXRA-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirtazapine-d3 (CRM) is a certified reference material intended for use as an internal standard for the quantification of mirtazapine. Mirtazapine is categorized as an antidepressant. Mirtazapine inhibits maintenance of methamphetamine-induced conditioned place preference in rats. It also impairs acquisition and reinstatement of cocaine-induced place preference in rats. This product is intended for research and forensic applications.>This compound is an analytical reference material intended for use as an internal standard for the quantification of mirtazapine. Mirtazapine is categorized as an antidepressant. It inhibits maintenance of methamphetamine-induced conditioned place preference in rats. It also impairs acquisition and reinstatement of cocaine-induced place preference in rats. This product is intended for research and forensic applications.>An isotope labelled of Mirtazapine. Mirtazapine is an antidepressant which is used in the treatment of depression.

Properties

IUPAC Name

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662131
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216678-68-0
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Mirtazapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of deuterated Mirtazapine. The strategic replacement of hydrogen with deuterium, a stable isotope, can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially enhancing drug stability and bioavailability. This document details a feasible synthetic pathway for Mirtazapine-d3, a common deuterated analog, along with robust purification and analytical protocols.

Rationale for Deuteration of Mirtazapine

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its metabolism in humans occurs primarily through demethylation, hydroxylation, and subsequent glucuronide conjugation, involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4. The major metabolic pathways include the formation of N-desmethylmirtazapine and 8-hydroxymirtazapine.[1][2]

Deuterating the N-methyl group to an N-trideuteromethyl group (N-CD3) can slow the rate of N-demethylation, one of the primary metabolic pathways. This modification can potentially lead to:

  • Increased plasma concentrations and exposure.

  • Reduced formation of the N-desmethylmirtazapine metabolite.[3][4]

  • A more predictable pharmacokinetic profile across different patient populations.

Proposed Synthesis of this compound

A common and effective strategy for synthesizing this compound involves the preparation of the precursor N-desmethylmirtazapine (Normirtazapine), followed by N-alkylation using a deuterated methylating agent.

Synthesis of Precursor: N-desmethylmirtazapine (4)

The synthesis of the Normirtazapine precursor can be adapted from established Mirtazapine synthesis routes. A key intermediate is 2-(piperazin-1-yl)pyridine-3-carboxylic acid, which is then cyclized. The final tetracyclic structure is achieved, which can then be deuteromethylated. A plausible synthetic route begins with the reaction between 1-benzyl-3-phenylpiperazine and 2-chloronicotinonitrile, followed by several transformation steps.

Key Synthetic Step: N-Trideuteromethylation of Normirtazapine

The introduction of the deuterium label is achieved in the final step by reacting Normirtazapine with a trideuteromethylating agent, such as trideuteromethyl iodide (CD₃I).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Step A: Synthesis of 2-(4-benzyl-2-phenylpiperazin-1-yl)nicotinonitrile (1)

  • To a solution of 1-benzyl-3-phenylpiperazine in dimethylformamide (DMF), add potassium fluoride.

  • Add 2-chloronicotinonitrile to the mixture.

  • Heat the reaction mixture at 140°C for 12-15 hours.

  • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product 1 .

Step B: Synthesis of 2-(4-benzyl-2-phenylpiperazin-1-yl)nicotinic acid (2)

  • Dissolve compound 1 in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture for 8-10 hours to hydrolyze the nitrile group.

  • Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain compound 2 .

Step C: Synthesis of (2-(4-benzyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol (3)

  • Suspend compound 2 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0-5°C.

  • After the addition is complete, heat the mixture to reflux for 15 hours.

  • Cool the reaction and quench carefully by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting slurry and concentrate the filtrate to obtain the alcohol 3 .

Step D: Synthesis of N-desmethylmirtazapine (Normirtazapine) (4)

  • Dissolve compound 3 in methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere to remove the benzyl protecting group.

  • Filter the catalyst and concentrate the solvent.

  • The resulting intermediate is then cyclized by treatment with concentrated sulfuric acid at 50-60°C.

  • The reaction mixture is carefully poured into ice water and basified with sodium hydroxide to precipitate the crude Normirtazapine 4 .

Step E: Synthesis of this compound (5)

  • Dissolve Normirtazapine 4 in a suitable aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine.

  • Add trideuteromethyl iodide (CD₃I) to the mixture.

  • Stir the reaction at room temperature or gentle heat (40-50°C) for 4-6 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude this compound 5 .

Protocol 2: Purification of this compound by RP-HPLC
  • System Preparation: Use a preparative scale Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Column: A C18 column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10 µm) is suitable.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (or a compatible solvent like methanol) to create a concentrated solution.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 15-20 mL/min).

    • Use a gradient elution to separate the product from impurities. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B (re-equilibration)

    • Set the UV detector to a wavelength where Mirtazapine absorbs strongly, such as 215 nm or 290 nm.[5]

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final this compound product as a TFA salt. Alternatively, neutralize the solution and extract the free base with an organic solvent, which can then be evaporated to yield the final product.

Data Presentation

Table 1: Summary of Synthetic Yield and Purity
StepProduct NameTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC, %)
A-DN-desmethylmirtazapine (4)--~20-30% (overall)>95%
ECrude this compound (5)1.050.95~90%~90-95%
-Purified this compound0.950.76~80% (purification)>99%

Note: Yields are representative and can vary based on reaction scale and optimization.

Table 2: HPLC Purification and Analytical Parameters
ParameterCondition
Instrument Preparative/Analytical HPLC System
Column C18 Reverse Phase (e.g., BDS Hypersil, 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.3% Triethylamine (pH 3.0); B: Acetonitrile (Ratio 78:22 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 40°C
Retention Time (Mirtazapine) ~3-6 minutes (system dependent)
Table 3: Analytical Characterization of this compound
AnalysisExpected Result
Mass Spectrometry (ESI+) [M+H]⁺ = 269.2 (Calculated for C₁₇H₁₈D₃N₃)
¹H-NMR Spectrum consistent with Mirtazapine structure, but with the absence of the N-CH₃ singlet at ~2.5 ppm.
Isotopic Purity (by MS) >98% Deuterium incorporation

Visualizations

Mirtazapine Signaling Pathway

Mirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Neuron Noradrenergic Neuron alpha2_auto α2 Autoreceptor NE_Neuron->alpha2_auto -| (Inhibition) alpha2_hetero α2 Heteroreceptor NE_Neuron->alpha2_hetero -| (Inhibition) NE Norepinephrine (NE) NE_Neuron->NE Release SER_Neuron Serotonergic Neuron SER Serotonin (5-HT) SER_Neuron->SER Release Receptor_5HT1A 5-HT1A Receptor SER->Receptor_5HT1A Stimulates Receptor_5HT2 5-HT2 Receptor SER->Receptor_5HT2 Receptor_5HT3 5-HT3 Receptor SER->Receptor_5HT3 Effect Antidepressant Effect Receptor_5HT1A->Effect Receptor_H1 H1 Receptor SideEffects Adverse Effects (e.g., Sedation) Receptor_H1->SideEffects Mirtazapine Mirtazapine Mirtazapine->alpha2_auto Blocks Mirtazapine->alpha2_hetero Blocks Mirtazapine->Receptor_5HT2 Blocks Mirtazapine->Receptor_5HT3 Blocks Mirtazapine->Receptor_H1 Blocks

Caption: Mirtazapine's mechanism of action.

Synthesis Workflow for this compound

Synthesis_Workflow A 1-Benzyl-3-phenylpiperazine + 2-Chloronicotinonitrile B Step A: Nucleophilic Substitution A->B C Intermediate 1 (Nicotinonitrile derivative) B->C D Step B: Hydrolysis C->D E Intermediate 2 (Nicotinic acid derivative) D->E F Step C: Reduction (LiAlH4) E->F G Intermediate 3 (Methanol derivative) F->G H Step D: Deprotection & Cyclization G->H I Normirtazapine (Precursor) H->I J Step E: N-Trideuteromethylation (CD3I, K2CO3) I->J K Crude this compound J->K L Final Product K->L Purification

Caption: Synthetic route for this compound.

Purification Workflow

Purification_Workflow A Crude this compound (Post-synthesis workup) B Dissolve in Mobile Phase / Methanol A->B C Preparative RP-HPLC B->C D Collect Fractions (UV Detection at 215 nm) C->D E Combine Pure Fractions D->E I Impurity Fractions (Discard) D->I F Solvent Removal (Rotary Evaporation) E->F G Lyophilization F->G H Pure this compound (Purity >99%) G->H J Quality Control (LC-MS, NMR) H->J

Caption: Purification workflow for this compound.

References

Mirtazapine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mirtazapine-d3, a deuterated isotopologue of the antidepressant drug Mirtazapine. This document consolidates key chemical data, analytical methodologies, and a summary of its parent compound's synthesis and mechanism of action, tailored for a scientific audience.

Core Compound Data

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Mirtazapine in biological matrices. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 1216678-68-0
Molecular Formula C₁₇H₁₆D₃N₃
Molecular Weight 268.37 g/mol
Synonyms Remeron-d3, Zispin-d3, 6-Azamianserin-d3

Experimental Protocols

Quantitative Analysis of Mirtazapine using this compound by LC-MS/MS

This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mirtazapine in human plasma, utilizing this compound as an internal standard. The protocol is a composite of commonly cited parameters in validated bioanalytical methods.

1. Preparation of Stock and Working Solutions:

  • Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mirtazapine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Mirtazapine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Transitions (Multiple Reaction Monitoring - MRM):

    • Mirtazapine: Monitor the transition of the precursor ion to a specific product ion.

    • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

4. Data Analysis:

  • Quantify Mirtazapine in the unknown samples by constructing a calibration curve from the peak area ratios of the Mirtazapine to the this compound internal standard in the calibration samples.

Synthesis Overview

A common synthetic route for Mirtazapine involves a multi-step process starting from 2-amino-3-cyanopyridine. Key steps include the reaction with a phenyl-piperazine derivative, followed by reduction and cyclization reactions to form the characteristic tetracyclic ring structure. The final step typically involves N-methylation to introduce the methyl group on the piperazine ring. For the synthesis of this compound, a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), would be employed in this final methylation step.

Signaling Pathway and Mechanism of Action

Mirtazapine exerts its antidepressant effects through a complex interaction with several neurotransmitter systems. It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism involves the antagonism of central α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine and serotonin (5-HT). Additionally, Mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors allows the increased serotonin to preferentially stimulate 5-HT1A receptors, which is thought to mediate the antidepressant and anxiolytic effects while minimizing certain side effects associated with non-selective serotonin receptor activation.

Mirtazapine_Mechanism_of_Action cluster_noradrenergic Noradrenergic Neuron cluster_serotonergic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) NE_Release NE Release NE_Vesicle->NE_Release Neuronal Firing Alpha2_Auto α2-Autoreceptor NE_Release->Alpha2_Auto Negative Feedback Alpha2_Hetero α2-Heteroreceptor NE_Release->Alpha2_Hetero Inhibition Alpha2_Auto->NE_Release Inhibition HT_Vesicle Serotonin (5-HT) HT_Release 5-HT Release HT_Vesicle->HT_Release Neuronal Firing HT1A 5-HT1A Receptor HT_Release->HT1A Stimulation HT2 5-HT2 Receptor HT_Release->HT2 Stimulation HT3 5-HT3 Receptor HT_Release->HT3 Stimulation Alpha2_Hetero->HT_Release Inhibition Antidepressant_Effect Antidepressant & Anxiolytic Effects HT1A->Antidepressant_Effect Side_Effects Adverse Effects (e.g., insomnia, anxiety) HT2->Side_Effects HT3->Side_Effects Mirtazapine Mirtazapine Mirtazapine->Alpha2_Auto Antagonism Mirtazapine->Alpha2_Hetero Antagonism Mirtazapine->HT2 Antagonism Mirtazapine->HT3 Antagonism

Caption: Mechanism of action of Mirtazapine.

Physical and chemical properties of Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Mirtazapine-d3. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physical and Chemical Properties

This compound, the deuterated analog of Mirtazapine, is primarily utilized as an internal standard in quantitative bioanalytical assays. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, facilitating its differentiation from the parent compound in mass spectrometry-based analyses, without significantly altering its chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine
Synonyms Remeron-d3, Zispin-d3, Org 3770-d3
Molecular Formula C₁₇H₁₆D₃N₃
Molecular Weight 268.37 g/mol
CAS Number 1216678-68-0
Appearance White to off-white solid
Solubility Slightly soluble in Chloroform and Methanol.
Storage Conditions -20°C for long-term storage.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the introduction of a trideuteromethyl group, typically at the final step of the synthesis of the Mirtazapine core structure. A representative synthetic protocol is outlined below.

Objective: To synthesize this compound from desmethylmirtazapine and deuterated methyl iodide.

Materials:

  • Desmethylmirtazapine

  • Deuterated methyl iodide (CD₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

  • To a solution of desmethylmirtazapine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2-3 equivalents).

  • Stir the suspension under an inert atmosphere (argon or nitrogen).

  • Add deuterated methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Synthesis of this compound Desmethylmirtazapine Desmethylmirtazapine Reaction N-Alkylation Reaction (Reflux) Desmethylmirtazapine->Reaction CD3I Deuterated Methyl Iodide (CD3I) CD3I->Reaction K2CO3 Potassium Carbonate (Base) K2CO3->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction Purification Purification (Column Chromatography) Reaction->Purification Mirtazapine_d3 This compound Purification->Mirtazapine_d3

A simplified workflow for the synthesis of this compound.
Quantification of Mirtazapine in Plasma by UPLC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Mirtazapine in biological matrices due to its similar extraction recovery and ionization efficiency to the unlabeled analyte.

Objective: To determine the concentration of Mirtazapine in rat plasma using a validated UPLC-MS/MS method with this compound as an internal standard.

Materials and Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Mirtazapine and this compound analytical standards

  • Rat plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes and pipettes

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Mirtazapine and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of Mirtazapine working solutions for calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality controls (QCs) by serial dilution of the stock solution with 50% methanol.

    • Prepare a working solution of this compound (IS) at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

    • Add 150 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.7 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • MS/MS Conditions (Positive ESI mode):

      • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

        • Mirtazapine: Q1 (m/z) 266.2 → Q3 (m/z) 195.1

        • This compound: Q1 (m/z) 269.2 → Q3 (m/z) 195.1

      • Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Mirtazapine to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Mirtazapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

UPLC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Mirtazapine Calibration->Quantification

Workflow for the bioanalysis of Mirtazapine using this compound.
Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Mirtazapine in rats following oral administration, using this compound as an internal standard for bioanalysis.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Materials:

  • Mirtazapine

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia (as required for blood collection)

Procedure:

  • Dose Preparation:

    • Prepare a dosing solution of Mirtazapine in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

  • Animal Dosing and Sample Collection:

    • Fast the rats overnight prior to dosing.

    • Administer a single oral dose of Mirtazapine via gavage.

    • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for Mirtazapine concentration using the validated UPLC-MS/MS method described in section 2.2, with this compound as the internal standard.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

Pharmacokinetic Study Workflow DosePrep Dose Preparation (Mirtazapine in Vehicle) Dosing Oral Administration to Rats DosePrep->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation Bioanalysis UPLC-MS/MS Analysis (with this compound IS) PlasmaSeparation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Workflow for a typical pharmacokinetic study of Mirtazapine in rats.

Biological Activity and Signaling Pathway

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).

Mechanism of Action: Mirtazapine enhances both noradrenergic and serotonergic neurotransmission through its antagonist activity at several key receptors:

  • α₂-Adrenergic Receptors: Mirtazapine is a potent antagonist of presynaptic α₂-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. Blockade of these receptors leads to an increased release of both norepinephrine and serotonin.

  • 5-HT₂ and 5-HT₃ Receptors: Mirtazapine is a potent antagonist of postsynaptic 5-HT₂ and 5-HT₃ receptors. This action is thought to contribute to its antidepressant and anxiolytic effects, as well as its favorable side-effect profile (e.g., lower incidence of nausea and sexual dysfunction compared to SSRIs). The blockade of these receptors allows the increased serotonin to preferentially stimulate 5-HT₁ₐ receptors.

  • Histamine H₁ Receptors: Mirtazapine is a potent antagonist of histamine H₁ receptors, which accounts for its sedative effects.

The overall effect is an increase in the synaptic concentrations of norepinephrine and serotonin, leading to enhanced signaling through pathways that are believed to be crucial for mood regulation.

Mirtazapine Signaling Pathway cluster_NE Noradrenergic Neuron cluster_5HT Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine alpha2_auto α2 Autoreceptor Mirtazapine->alpha2_auto Blocks alpha2_hetero α2 Heteroreceptor Mirtazapine->alpha2_hetero Blocks _5HT2 5-HT2 Receptor Mirtazapine->_5HT2 Blocks _5HT3 5-HT3 Receptor Mirtazapine->_5HT3 Blocks NE_neuron NE Neuron NE_neuron->alpha2_auto NE_release Norepinephrine Release NE_neuron->NE_release alpha2_auto->NE_neuron Inhibits NE_release->alpha2_hetero _5HT_neuron 5-HT Neuron _5HT_neuron->alpha2_hetero _5HT_release Serotonin Release _5HT_neuron->_5HT_release alpha2_hetero->_5HT_neuron Inhibits _5HT_release->_5HT2 _5HT_release->_5HT3 _5HT1A 5-HT1A Receptor _5HT_release->_5HT1A Antidepressant_Effect Antidepressant Effect _5HT1A->Antidepressant_Effect

Simplified signaling pathway of Mirtazapine's mechanism of action.

Conclusion

This compound is an indispensable tool for the accurate quantification of Mirtazapine in preclinical and clinical research. Its physical and chemical properties are well-characterized, and its application in bioanalytical methods is well-established. A thorough understanding of its synthesis, analytical quantification, and the pharmacological context of its parent compound is crucial for its effective use in drug development. This guide provides a foundational resource for scientists and researchers working with this important deuterated standard.

References

Mirtazapine-d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Mirtazapine-d3, a deuterated internal standard essential for the accurate quantification of Mirtazapine in various biological matrices. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and illustrates the underlying scientific principles through diagrams.

Quantitative Data Summary

The quality of this compound is assessed through a series of analytical tests, with the results summarized in the Certificate of Analysis. The following tables provide a consolidated view of typical specifications and results for key quantitative parameters.

Table 1: Identity and Physical Properties

ParameterSpecificationTypical Value
Chemical Name 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepineConforms
CAS Number 1216678-68-0Conforms
Molecular Formula C₁₇H₁₆D₃N₃Conforms
Molecular Weight 268.37 g/mol Conforms
Appearance White to Off-White SolidConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationTypical Result
Purity HPLC≥ 98%99.68% (at 205 nm)[2]
Isotopic Purity Mass Spectrometry≥ 95%99.3% (d₃)[2]
Deuterated Forms Mass Spectrometry≥ 99% (d₁-d₃)≥99%
d₀ Content Mass Spectrometry≤ 1%0.66%[2]

Table 3: Confirmatory Tests

TestMethodSpecificationResult
¹H-NMR Nuclear Magnetic ResonanceConforms to structureConforms[2]
Mass Spectrum Mass SpectrometryConforms to structureConforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity of this compound is determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.9) and an organic solvent like acetonitrile. A common ratio is 75:25 (v/v) aqueous to organic.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: UV detection at a wavelength of 225 nm or 291 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as methanol or the mobile phase.

  • Analysis: The sample solution is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated using the area normalization method.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, it confirms the molecular weight and determines the distribution of deuterated and non-deuterated species, thus establishing isotopic purity.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.

  • Mass Analysis: The instrument is set to scan a mass range that includes the expected molecular ion of this compound (m/z ~269 for [M+H]⁺).

  • Identity Confirmation: The presence of a peak corresponding to the expected molecular weight confirms the identity of the compound.

  • Isotopic Purity Determination: The relative intensities of the peaks corresponding to the d₀, d₁, d₂, and d₃ species are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H-NMR is used to confirm the overall structure and the absence of proton signals at the site of deuteration.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Analysis: The resulting spectrum is compared to a reference spectrum of Mirtazapine. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure. The key indicator for successful deuteration is the significant reduction or absence of the proton signal corresponding to the methyl group.

Visualizations

This compound Purity Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of this compound purity.

cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis Sample This compound Bulk Material Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC_Injection Injection into HPLC Dissolution->HPLC_Injection MS_Infusion Infusion into MS Dissolution->MS_Infusion NMR_Sample_Prep Sample Preparation (in Deuterated Solvent) Dissolution->NMR_Sample_Prep Chromatography Chromatographic Separation HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Analysis_HPLC Peak Integration & Purity Calculation UV_Detection->Data_Analysis_HPLC Ionization Ionization (ESI) MS_Infusion->Ionization Mass_Analysis Mass-to-Charge Analysis Ionization->Mass_Analysis Data_Analysis_MS Isotopic Distribution Analysis Mass_Analysis->Data_Analysis_MS NMR_Acquisition ¹H-NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Spectral Analysis & Structural Confirmation NMR_Acquisition->NMR_Analysis

Caption: Workflow for this compound Purity Analysis.

Mirtazapine Mechanism of Action Signaling Pathway

Mirtazapine exerts its antidepressant effects through a complex interaction with several neurotransmitter systems. The following diagram illustrates its primary mechanism of action.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine Alpha2_Autoreceptor α₂-Autoreceptor Mirtazapine->Alpha2_Autoreceptor Blocks Alpha2_Heteroreceptor α₂-Heteroreceptor Mirtazapine->Alpha2_Heteroreceptor Blocks HT2_Receptor 5-HT₂ Receptor Mirtazapine->HT2_Receptor Blocks HT3_Receptor 5-HT₃ Receptor Mirtazapine->HT3_Receptor Blocks H1_Receptor H₁ Receptor Mirtazapine->H1_Receptor Blocks NE Norepinephrine (NE) Alpha2_Autoreceptor->NE Inhibits Release (-) Serotonin Serotonin (5-HT) Alpha2_Heteroreceptor->Serotonin Inhibits Release (-) HT1A_Receptor 5-HT₁ₐ Receptor Serotonin->HT1A_Receptor Activates (+) Antidepressant_Effect Antidepressant Effect HT1A_Receptor->Antidepressant_Effect Leads to

Caption: Mirtazapine's Mechanism of Action.

This technical guide provides a foundational understanding of the quality assessment of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier. The detailed protocols and diagrams are intended to support researchers and drug development professionals in their use and evaluation of this critical analytical standard.

References

Navigating the Stability Landscape of Mirtazapine-d3: A Technical Guide to Long-Term Storage and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated standards like Mirtazapine-d3 is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the best practices for the long-term storage and stability assessment of this compound, drawing upon available data and established scientific principles.

This compound, a deuterated analog of the tetracyclic antidepressant mirtazapine, is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in bioanalytical methods. The substitution of hydrogen with deuterium atoms can influence the compound's metabolic fate due to the kinetic isotope effect, potentially leading to a different stability profile compared to its non-deuterated counterpart. Therefore, a thorough understanding of its long-term stability and appropriate storage conditions is essential.

Recommended Long-Term Storage Conditions

To maintain the chemical and isotopic integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors such as temperature, light, and moisture.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)[1][2][3][4]Reduces the rate of chemical degradation reactions. Freezing is often preferred for maximum long-term stability.
Container Well-closed, airtight container[1]Prevents exposure to atmospheric moisture and potential contaminants.
Light Protection from light (e.g., amber vials)Mirtazapine has been shown to be susceptible to photodegradation.
Atmosphere Store in a dry place.Minimizes hydrolysis and other moisture-mediated degradation pathways.

Note: It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Understanding Potential Degradation Pathways

While specific long-term stability studies on this compound are not extensively published, forced degradation studies on non-deuterated mirtazapine provide valuable insights into its potential degradation pathways. These studies subject the drug to harsh conditions to accelerate degradation and identify potential breakdown products. The primary degradation pathways for mirtazapine, and likely for this compound, include hydrolysis, oxidation, and photolysis.

  • Acid and Alkali Hydrolysis: Mirtazapine has been shown to degrade under both acidic and basic conditions when heated. The degradation is more rapid under alkaline conditions.

  • Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide with heating, can lead to the formation of degradation products. One potential product is an N-oxide derivative.

  • Photodegradation: Mirtazapine is susceptible to degradation upon exposure to light, leading to the formation of photolytic degradation products.

The presence of deuterium atoms in this compound at the methyl group is expected to slow down metabolic N-demethylation. However, its effect on chemical stability against hydrolysis, oxidation, and photolysis is not definitively established without specific studies. It is plausible that the fundamental degradation pathways remain the same.

Experimental Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for assessing the long-term stability of this compound. The following protocol is adapted from a validated method for mirtazapine and is designed to separate the intact drug from its potential degradation products.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound and to separate it from any potential degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Chromatographic Conditions:

ParameterCondition
Mobile Phase Water: Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column C18 (250 mm x 4.6 mm, 5 µm)
Detection Wavelength 225 nm
Injection Volume 20 µL
Temperature Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a working concentration with the mobile phase.

  • Forced Degradation Study (Stress Testing):

    • Acid Degradation: Dissolve this compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours).

    • Alkali Degradation: Dissolve this compound in 0.1 N NaOH and reflux for a specified period (e.g., 8 hours).

    • Oxidative Degradation: Dissolve this compound in 3% H2O2 and reflux for a specified period (e.g., 8 hours).

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified duration.

    • Thermal Degradation: Expose solid this compound to dry heat.

  • Sample Analysis: Inject the standard solution and the stressed samples into the HPLC system.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed standard. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Sample Dissolve Dissolve in Solvent Start->Dissolve Acid Acid Hydrolysis Dissolve->Acid Alkali Alkali Hydrolysis Dissolve->Alkali Oxidation Oxidation Dissolve->Oxidation Photo Photodegradation Dissolve->Photo Thermal Thermal Degradation Dissolve->Thermal HPLC HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for forced degradation and stability analysis of this compound.

Logical Relationship of Stability Factors

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways Mirtazapine_d3 This compound Stability Temperature Temperature Mirtazapine_d3->Temperature Light Light Mirtazapine_d3->Light Moisture Moisture Mirtazapine_d3->Moisture Oxygen Oxygen Mirtazapine_d3->Oxygen Hydrolysis Hydrolysis Temperature->Hydrolysis Photolysis Photolysis Light->Photolysis Moisture->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Hydrolysis->Mirtazapine_d3 Photolysis->Mirtazapine_d3 Oxidation->Mirtazapine_d3

Caption: Factors influencing the degradation pathways of this compound.

Conclusion

References

Commercial Suppliers of Mirtazapine-d3 Analytical Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of the Mirtazapine-d3 analytical standard. This compound is a deuterated analog of Mirtazapine, a tetracyclic antidepressant. Its use as an internal standard is crucial for the accurate quantification of Mirtazapine in complex biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide offers a comparative summary of commercially available this compound standards, detailed experimental protocols for its use, and visual workflows to aid in method development and implementation.

Commercial Availability and Specifications

A variety of chemical and life science suppliers offer this compound analytical standards in different formats, purities, and concentrations. The choice of supplier and product will depend on the specific requirements of the analytical method, including the desired level of certification (e.g., ISO 17034), format (neat solid or solution), and concentration. Below is a comparative summary of this compound products from prominent suppliers.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierProduct NameCatalog Number (Example)FormatChemical PurityIsotopic Purity (d3)Concentration
Cayman Chemical This compound21126Neat Solid≥98%≥99% deuterated forms (d1-d3); ≤1% d0[1]N/A
This compound (CRM)31762Solution in MethanolN/AN/A100 µg/mL
LGC Standards This compoundTRC-M365002-1MGNeat Solid99.68% (HPLC)[2]99.3%[2]N/A
This compound 0.1 mg/mL in MethanolCER-M-191-0.1-1MLSolution in MethanolN/AN/A0.1 mg/mL
Cerilliant (sold by MilliporeSigma) This compound solutionM-191Solution in MethanolN/AN/A100 µg/mL
Santa Cruz Biotechnology This compoundsc-212773Neat SolidN/AN/AN/A
Cleanchem This compoundCCL-R003585Neat Solid>90% (Chromatographic)[3]N/AN/A
GlpBio Mirtazapine D3GC61067Solid>98.00% (HPLC)N/AN/A
MedChemExpress This compoundHY-113426SSolid99.76%N/AN/A

Table 2: Commercial Suppliers and Product Specifications for S-(+)-Mirtazapine-d3

SupplierProduct NameCatalog Number (Example)Format
LGC Standards S-Mirtazapine-d3TRC-M364987-10MGNeat Solid
MedChemExpress (S)-Mirtazapine-d3HY-113426S1Solid

Experimental Protocols

The use of this compound as an internal standard is prevalent in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Below are detailed protocols adapted from published research, providing a starting point for laboratory implementation.

Quantification of Mirtazapine in Human Plasma by LC-MS/MS

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

a. Materials and Reagents:

  • This compound analytical standard

  • Mirtazapine analytical standard

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Water (deionized or Milli-Q)

b. Preparation of Stock and Working Solutions:

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): If using a neat solid, accurately weigh and dissolve the standard in methanol. If using a pre-made solution, use as is.

  • Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mirtazapine in methanol.

  • Working Solutions: Prepare serial dilutions of the Mirtazapine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in the same solvent.

c. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Mirtazapine from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Mirtazapine: Q1 266.2 -> Q3 201.1

    • This compound: Q1 269.2 -> Q3 204.1

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Mirtazapine to this compound against the concentration of the calibration standards.

  • Determine the concentration of Mirtazapine in unknown samples by interpolation from the calibration curve.

Quantification of Mirtazapine in Urine by GC-MS

This method is suitable for forensic toxicology and drug metabolism studies.

a. Materials and Reagents:

  • This compound analytical standard

  • Mirtazapine analytical standard

  • Human urine (blank)

  • Methanol (GC grade)

  • Hexane (GC grade)

  • Isoamyl alcohol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

b. Preparation of Stock and Working Solutions:

  • Prepare stock and working solutions of Mirtazapine and this compound in methanol as described in the LC-MS/MS protocol.

c. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of urine sample into a glass tube.

  • Add a known amount of this compound working solution.

  • Add 200 µL of 1 M NaOH to basify the sample.

  • Add 5 mL of a hexane:isoamyl alcohol (95:5, v/v) mixture.

  • Vortex for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

d. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: HP-5MS capillary column (or equivalent).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI)

  • Selected Ion Monitoring (SIM):

    • Mirtazapine: m/z 265, 200

    • This compound: m/z 268, 203

e. Data Analysis:

  • Similar to the LC-MS/MS method, create a calibration curve based on the peak area ratios of the target analyte to the internal standard and quantify the unknown samples.

Visual Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant inject Inject into UHPLC supernatant->inject separation C18 Column Separation inject->separation detection ESI-MS/MS Detection (MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of Mirtazapine in plasma.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (1 mL) add_is Add this compound IS urine->add_is add_naoh Add 1M NaOH add_is->add_naoh add_solvent Add Hexane/Isoamyl Alcohol add_naoh->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 collect_organic Collect Organic Layer centrifuge1->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into GC reconstitute->inject separation HP-5MS Column Separation inject->separation detection EI-MS Detection (SIM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for GC-MS analysis of Mirtazapine in urine.

Conclusion

The selection of a suitable this compound analytical standard is a critical first step in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of commercially available standards and foundational experimental protocols to assist researchers in this process. By leveraging the information presented, scientists and drug development professionals can confidently select the appropriate materials and efficiently implement analytical methods for the accurate quantification of Mirtazapine. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information and to perform in-house validation of any analytical method.

References

The Application of Stable Isotope-Labeled Mirtazapine in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of stable isotope-labeled mirtazapine. Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), is widely used in the treatment of major depressive disorder.[1] Stable isotope labeling, the substitution of an atom with its non-radioactive, heavier isotope (e.g., deuterium [²H or D] for hydrogen, carbon-13 [¹³C] for carbon-12), has become an indispensable tool in pharmaceutical research. This guide details the synthesis, experimental protocols, and data interpretation associated with the use of labeled mirtazapine in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis.

Core Applications of Stable Isotope-Labeled Mirtazapine

The primary applications of stable isotope-labeled mirtazapine in research settings are multifaceted, offering enhanced precision and accuracy in a variety of experimental contexts.

Internal Standard in Quantitative Bioanalysis

The most prevalent application of stable isotope-labeled mirtazapine, particularly deuterium-labeled mirtazapine (e.g., Mirtazapine-d3), is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] The co-elution of the labeled standard with the unlabeled analyte allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of mirtazapine and its metabolites in biological matrices such as plasma and serum.[3]

Pharmacokinetic and Bioavailability Studies

Stable isotope-labeled mirtazapine is instrumental in conducting pharmacokinetic (PK) studies. Co-administration of a labeled intravenous (IV) microdose with an unlabeled oral dose allows for the precise determination of absolute bioavailability by differentiating the two administration routes via mass spectrometry.[4] Furthermore, deuteration can subtly alter the metabolic profile of a drug, and comparative PK studies of deuterated versus non-deuterated mirtazapine can provide insights into its metabolic pathways and the potential for developing "metabolically shielded" drug candidates.[5]

Metabolic Profiling and Pathway Elucidation

The use of stable isotope tracers, such as ¹³C- or ¹⁵N-labeled mirtazapine, enables the unambiguous identification and quantification of its metabolites. By tracking the isotopic signature through various biotransformation pathways, researchers can elucidate the metabolic fate of the drug, identify novel metabolites, and quantify the relative contributions of different metabolic routes.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies involving mirtazapine and its labeled analogues.

Table 1: Pharmacokinetic Parameters of Mirtazapine in Humans (Single Oral Dose)

ParameterValueReference
Tmax (hours) ~2
Elimination Half-life (hours) 20 - 40
Plasma Protein Binding ~85%
Absolute Bioavailability ~50%

Table 2: Bioavailability Study of Mirtazapine using ¹³C-Labeled Mirtazapine

ParameterSingle DoseSteady StateReference
Oral Dose (unlabeled) 15 mg15 mg/day
Intravenous Dose (¹³C-labeled) 3.5 mg3.5 mg
Absolute Bioavailability 50% ± 8%48% ± 7%

Table 3: LC-MS/MS Parameters for the Quantification of Mirtazapine using this compound as an Internal Standard

ParameterMirtazapineThis compoundReference
Precursor Ion (m/z) 266.2269.2
Product Ion (m/z) 195.1195.1
Cone Voltage (V) 7070
Collision Energy (eV) 2020

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled mirtazapine.

Synthesis of Stable Isotope-Labeled Mirtazapine

While detailed, step-by-step proprietary synthesis protocols are not always publicly available, the general synthesis of labeled mirtazapine can be extrapolated from the known synthesis of the parent compound and general isotopic labeling techniques. A key reference for the synthesis of ³H, ¹³C, and ¹⁴C labeled mirtazapine (Org 3770) is provided by Kaspersen et al. (1989) in the Journal of Labelled Compounds and Radiopharmaceuticals.

Deuterium-labeled mirtazapine (e.g., this compound) is often synthesized by introducing deuterium atoms at metabolically stable positions. This can be achieved through methods such as reductive amination with a deuterated reagent or by using deuterated starting materials in the synthesis of one of the heterocyclic rings.

Bioanalytical Method for Mirtazapine in Human Plasma using this compound as an Internal Standard

This protocol describes a typical LC-MS/MS method for the quantification of mirtazapine in human plasma.

3.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.2.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.2% acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Mirtazapine: 266.2 → 195.1

    • This compound: 269.2 → 195.1

  • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for both analyte and internal standard.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of stable isotope-labeled mirtazapine.

cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add this compound (Internal Standard) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation & Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation & Reconstitution LC Separation Liquid Chromatography (C18 Column) Evaporation & Reconstitution->LC Separation MS Detection Mass Spectrometry (MRM Mode) LC Separation->MS Detection Quantification Quantification (Peak Area Ratio) MS Detection->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Bioanalytical Workflow for Mirtazapine Quantification.

cluster_cyp CYP450 Enzymes Mirtazapine Mirtazapine N_Demethylmirtazapine N-Desmethylmirtazapine Mirtazapine->N_Demethylmirtazapine N-Demethylation Hydroxymirtazapine 8-Hydroxymirtazapine Mirtazapine->Hydroxymirtazapine 8-Hydroxylation N_Oxide Mirtazapine N-Oxide Mirtazapine->N_Oxide N-Oxidation Conjugates Glucuronide/Sulfate Conjugates N_Demethylmirtazapine->Conjugates Hydroxymirtazapine->Conjugates N_Oxide->Conjugates Excretion Excretion Conjugates->Excretion CYP3A4 CYP3A4 CYP3A4->N_Demethylmirtazapine CYP1A2 CYP1A2 CYP1A2->N_Demethylmirtazapine CYP1A2->N_Oxide CYP2D6 CYP2D6 CYP2D6->Hydroxymirtazapine

Metabolic Pathways of Mirtazapine.

cluster_receptors Receptor Targets cluster_effects Downstream Effects Mirtazapine Mirtazapine Alpha2 α2-Adrenergic Receptor (Presynaptic) Mirtazapine->Alpha2 Antagonist HT2A 5-HT2A Receptor (Postsynaptic) Mirtazapine->HT2A Antagonist HT3 5-HT3 Receptor (Postsynaptic) Mirtazapine->HT3 Antagonist NE_release Increased Norepinephrine Release Alpha2->NE_release Disinhibition SER_release Increased Serotonin Release Alpha2->SER_release Disinhibition of Serotonergic Neurons Antidepressant_effect Antidepressant Effect HT2A->Antidepressant_effect Modulation of Downstream Signaling HT3->Antidepressant_effect Reduction of Serotonergic Side Effects NE_release->Antidepressant_effect SER_release->Antidepressant_effect

Simplified Signaling Pathway of Mirtazapine.

Conclusion

Stable isotope-labeled mirtazapine is a powerful and versatile tool in drug development and clinical research. Its primary role as an internal standard in LC-MS/MS assays has significantly improved the accuracy and reliability of therapeutic drug monitoring and pharmacokinetic studies. Furthermore, its application in tracer studies provides invaluable insights into the metabolic fate and bioavailability of mirtazapine. As analytical techniques continue to advance, the utility of stable isotope-labeled compounds in pharmaceutical research is expected to expand, offering ever more detailed understanding of drug action and disposition.

References

The Pharmacological Profile of Mirtazapine and its Deuterated Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the pharmacological profile of the atypical antidepressant mirtazapine. It details its mechanism of action, receptor binding affinities, pharmacokinetic properties, and metabolic pathways. Furthermore, this document explores the theoretical pharmacological profile of a deuterated analog of mirtazapine, postulating the potential impact of deuterium substitution on its metabolism and pharmacokinetics based on established principles of the kinetic isotope effect. This guide is intended to be a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key biological and experimental processes to support further research and development in this area.

Introduction to Mirtazapine

Mirtazapine is a tetracyclic antidepressant approved for the treatment of major depressive disorder.[1] It is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[2][3] Its unique mechanism of action, differing from typical selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), involves the enhancement of both noradrenergic and serotonergic neurotransmission through receptor antagonism rather than reuptake inhibition.[4][5] This distinct profile contributes to its efficacy, particularly in patients with depression accompanied by anxiety and insomnia.

Pharmacological Profile of Mirtazapine

Mechanism of Action

Mirtazapine's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. Blockade of these receptors leads to an increased release of norepinephrine (NE) and serotonin (5-HT), respectively. Mirtazapine also potently blocks postsynaptic 5-HT2 and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors is thought to contribute to its anxiolytic and anti-emetic properties, while allowing for indirect stimulation of 5-HT1A receptors, which is associated with antidepressant and anxiolytic effects. Additionally, mirtazapine is a potent antagonist of the histamine H1 receptor, which accounts for its sedative effects.

Receptor Binding Affinity

The receptor binding profile of mirtazapine is well-characterized, demonstrating high affinity for several key receptors. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding.

ReceptorKi (nM)Reference
Histamine H11.6
5-HT2A35
5-HT2C32
α2A-Adrenergic18
α2C-Adrenergic17
Muscarinic M1-M5>1000
Dopamine D1, D2, D3>1000
Serotonin Transporter (SERT)>1000
Norepinephrine Transporter (NET)>1000
Pharmacokinetics

The pharmacokinetic profile of mirtazapine has been extensively studied in humans.

ParameterValueReference
Bioavailability~50%
Time to Peak Plasma Concentration (Tmax)~2 hours
Protein Binding~85%
Elimination Half-Life (t1/2)20-40 hours
Apparent Volume of Distribution (Vd)-
Clearance (CL)-

Note: Vd and CL values are not consistently reported across all summary sources.

Metabolism

Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are N-demethylation and 8-hydroxylation, followed by glucuronide conjugation. The key CYP isozymes involved are CYP1A2, CYP2D6, and CYP3A4. The primary active metabolite is desmethylmirtazapine, which has a pharmacological profile similar to the parent compound but is present at lower concentrations.

Theoretical Pharmacological Profile of a Deuterated Mirtazapine Analog

While no specific pharmacological data for a deuterated analog of mirtazapine is publicly available, we can theorize its potential properties based on the principles of the kinetic isotope effect (KIE). Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This can slow the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a common step in CYP-mediated metabolism.

Potential Effects on Metabolism and Pharmacokinetics

Given that mirtazapine is metabolized by CYP1A2, CYP2D6, and CYP3A4, strategic deuteration at the sites of metabolism (e.g., the N-methyl group for demethylation or the 8-position for hydroxylation) could lead to:

  • Reduced Rate of Metabolism: The stronger carbon-deuterium bond would be more difficult for CYP enzymes to break, potentially slowing down the N-demethylation and 8-hydroxylation pathways.

  • Increased Half-Life: A slower rate of metabolism would lead to a longer elimination half-life (t1/2).

  • Increased Plasma Exposure (AUC): A longer half-life and reduced clearance would result in a greater overall exposure to the drug, as measured by the area under the concentration-time curve (AUC).

  • Altered Metabolite Profile: Deuteration could shift the metabolic pathway towards alternative routes, potentially leading to the formation of different metabolites or altering the ratio of existing ones. This phenomenon is known as "metabolic switching".

  • Reduced Peak-to-Trough Fluctuations: A longer half-life could lead to more stable plasma concentrations over a dosing interval.

These potential changes are summarized in the table below, in a theoretical comparison with mirtazapine.

ParameterMirtazapine (Reported)Deuterated Mirtazapine (Theoretical)Rationale for Theoretical Change
Receptor Binding Affinity (Ki) See Table 1Unchanged Deuteration is not expected to significantly alter the shape or electronic properties of the molecule to affect receptor binding.
Pharmacokinetics
Bioavailability~50%Potentially IncreasedReduced first-pass metabolism due to slower CYP-mediated degradation.
Tmax~2 hoursLikely UnchangedAbsorption is unlikely to be affected by deuteration.
Protein Binding~85%Likely UnchangedDeuteration does not typically alter protein binding.
Elimination Half-Life (t1/2)20-40 hoursIncreased Slower metabolism due to the kinetic isotope effect.
Clearance (CL)-Decreased Reduced rate of metabolic elimination.
Metabolism
Rate of Metabolism-Decreased Slower cleavage of C-D bonds by CYP enzymes compared to C-H bonds.
Metabolite ProfileN-desmethylmirtazapine, 8-hydroxymirtazapinePotentially AlteredPossibility of metabolic switching to alternative pathways.

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound (e.g., mirtazapine) for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (mirtazapine) to the wells.

    • To determine non-specific binding, add a high concentration of a known potent unlabeled ligand for the target receptor to a set of control wells.

    • To determine total binding, add only the radioligand and assay buffer to another set of control wells.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of a compound in vitro.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (mirtazapine or its deuterated analog) in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes, a reaction buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) can also be calculated from these data.

Visualizations

Signaling Pathway of Mirtazapine

Mirtazapine_Signaling_Pathway Mirtazapine Mirtazapine Alpha2_Auto α2-Adrenergic Autoreceptor Mirtazapine->Alpha2_Auto Blocks Alpha2_Hetero α2-Adrenergic Heteroreceptor Mirtazapine->Alpha2_Hetero Blocks HT2_Receptor 5-HT2 Receptor Mirtazapine->HT2_Receptor Blocks HT3_Receptor 5-HT3 Receptor Mirtazapine->HT3_Receptor Blocks H1_Receptor Histamine H1 Receptor Mirtazapine->H1_Receptor Blocks NE_Neuron Noradrenergic Neuron Alpha2_Auto->NE_Neuron Inhibits HT_Neuron Serotonergic Neuron Alpha2_Hetero->HT_Neuron Inhibits NE_Release Norepinephrine (NE) Release NE_Neuron->NE_Release Increases HT_Release Serotonin (5-HT) Release HT_Neuron->HT_Release Increases Postsynaptic_Neuron Postsynaptic Neuron NE_Release->Postsynaptic_Neuron Acts on α1-receptors HT_Release->HT2_Receptor HT_Release->HT3_Receptor HT_Release->Postsynaptic_Neuron Acts on 5-HT1A receptors Side_Effects Reduced Nausea & Sexual Dysfunction HT2_Receptor->Side_Effects HT3_Receptor->Side_Effects Sedation Sedation H1_Receptor->Sedation HT1A_Stimulation Increased 5-HT1A Receptor Stimulation Antidepressant_Effect Antidepressant & Anxiolytic Effects HT1A_Stimulation->Antidepressant_Effect Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay add_radioligand Add Fixed Concentration of Radioligand setup_assay->add_radioligand add_competitor Add Serial Dilutions of Test Compound add_radioligand->add_competitor add_membranes Add Cell Membranes to Initiate Binding add_competitor->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end Deuteration_Impact Mirtazapine Mirtazapine (C-H bonds at metabolic sites) CYP_Enzymes CYP1A2, CYP2D6, CYP3A4 Mirtazapine->CYP_Enzymes Deuterated_Mirtazapine Deuterated Mirtazapine (C-D bonds at metabolic sites) Deuterated_Mirtazapine->CYP_Enzymes Metabolism_M Standard Rate of Metabolism CYP_Enzymes->Metabolism_M Metabolizes Metabolism_D Slower Rate of Metabolism (KIE) CYP_Enzymes->Metabolism_D Metabolizes (Slower) PK_M Pharmacokinetic Profile: - t1/2: 20-40h - Standard Clearance Metabolism_M->PK_M PK_D Altered Pharmacokinetic Profile: - Increased t1/2 - Decreased Clearance - Increased AUC Metabolism_D->PK_D

References

Understanding the Isotopic Purity of Mirtazapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Mirtazapine-d3. Ensuring high isotopic enrichment is critical for its primary application as an internal standard in quantitative bioanalytical assays, where it enables precise and accurate measurement of Mirtazapine in complex biological matrices. This document outlines the key analytical techniques, presents detailed experimental protocols, and offers a structured view of the data essential for the validation and use of this deuterated analog in a research and drug development setting.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Mirtazapine, an antidepressant medication. The notation "-d3" indicates that three hydrogen atoms in the Mirtazapine molecule have been replaced with deuterium, the stable isotope of hydrogen. This substitution results in a molecule with a higher molecular weight (approximately 268.37 g/mol ) compared to the unlabeled Mirtazapine (approximately 265.35 g/mol ) but with nearly identical chemical and physical properties.[1][2] This key characteristic allows it to be used as an ideal internal standard in mass spectrometry-based quantification methods, as it co-elutes with the analyte of interest during chromatography but can be distinguished by its mass-to-charge ratio (m/z).

Isotopic purity is a critical quality attribute of this compound. It refers to the percentage of the molecules that contain the desired number of deuterium atoms (in this case, three). The presence of molecules with fewer or no deuterium atoms (isotopologues such as d0, d1, and d2) can interfere with the accurate quantification of the unlabeled analyte. Therefore, a thorough assessment of the isotopic distribution is paramount.

Data Presentation: Isotopic Distribution of this compound

The isotopic purity of a batch of this compound is determined by analyzing the relative abundance of all its isotopologues. High-resolution mass spectrometry is the primary technique for this assessment. The data is typically presented in a table summarizing the percentage of each isotopologue.

Below is a table representing typical isotopic purity data for a high-quality batch of this compound, based on a certificate of analysis from a commercial supplier.[3]

IsotopologueNotationMass Difference (from d0)Representative Abundance (%)
Mirtazapined000.66
Mirtazapine-d1d1+10.03
Mirtazapine-d2d2+20.00
This compound d3 +3 99.31

Table 1: Representative Isotopic Distribution of this compound. This table clearly shows a high enrichment of the desired d3 isotopologue, with minimal presence of lower deuterated species.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A combined approach using both methods provides the most comprehensive characterization.[4]

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HR-MS) is the gold standard for determining the isotopic distribution of a deuterated compound.[4]

Objective: To quantify the relative abundance of this compound and its other isotopologues (d0, d1, d2).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS Analysis:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm) is typically suitable.

    • Mobile Phase: A gradient elution is often used, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 260-280).

      • Resolution: Set to a high resolution (e.g., >10,000) to accurately resolve the isotopic peaks. For this compound, the precursor ion would be approximately m/z 269.2.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of each isotopologue (d0: m/z ~266.16, d1: m/z ~267.17, d2: m/z ~268.17, d3: m/z ~269.18).

    • Integrate the peak areas for each isotopologue from the full scan mass spectrum.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

While MS provides the isotopic distribution, NMR spectroscopy is crucial for confirming the location of the deuterium labels and assessing the overall chemical purity. Both ¹H-NMR and ²H-NMR can be employed.

Objective: To confirm the structure of this compound, verify the position of deuteration, and identify any proton-containing impurities.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 10 mg/mL.

    • Filter the sample into a clean NMR tube to remove any particulate matter.

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Analysis:

      • The spectrum should show a significant reduction or complete absence of the signal corresponding to the protons that have been replaced by deuterium. For this compound, where the methyl group is deuterated, the characteristic singlet for the N-methyl protons would be absent.

      • The remaining proton signals should be consistent with the structure of the Mirtazapine molecule.

      • Integration of the residual proton signal at the deuterated position relative to other non-deuterated protons in the molecule can provide an estimate of isotopic enrichment.

  • ²H-NMR (Deuterium NMR) Spectroscopy (Optional but Recommended):

    • Acquire a ²H-NMR spectrum. This technique directly observes the deuterium nuclei.

    • Analysis:

      • A signal should be observed at the chemical shift corresponding to the position of deuteration, confirming the location of the deuterium atoms.

      • This can be particularly useful for highly deuterated compounds where the residual proton signals in ¹H-NMR are very weak.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental work and the relationship between the analytical techniques used to assess the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting start This compound Sample prep_ms Dilution for MS start->prep_ms prep_nmr Dissolution for NMR start->prep_nmr ms LC-HRMS Analysis prep_ms->ms nmr NMR Spectroscopy (¹H and/or ²H) prep_nmr->nmr ms_data Isotopic Distribution (d0, d1, d2, d3 %) ms->ms_data nmr_data Structural Confirmation & Chemical Purity nmr->nmr_data report Certificate of Analysis ms_data->report nmr_data->report

Caption: Experimental workflow for the determination of this compound isotopic purity.

Data_Integration cluster_inputs Analytical Data cluster_assessment Purity Assessment cluster_output Final Application ms_result Mass Spectrometry (Isotopic Ratios) purity Comprehensive Isotopic Purity Profile ms_result->purity Quantitative nmr_result NMR Spectroscopy (Structural Integrity) nmr_result->purity Qualitative application Use as Internal Standard in Bioanalysis purity->application Validation

Caption: Logical relationship of analytical data for comprehensive purity assessment.

Conclusion

A thorough understanding and rigorous assessment of the isotopic purity of this compound are essential for its reliable use as an internal standard in quantitative studies. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can obtain a comprehensive profile of the isotopic distribution and confirm the structural integrity of the labeled compound. The detailed protocols and structured data presentation outlined in this guide provide a framework for the validation and implementation of this compound in a regulated and research-focused environment, ultimately contributing to the generation of high-quality, reproducible data in drug development and clinical research.

References

Mirtazapine-d3: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling precautions, and experimental considerations for Mirtazapine-d3. The information is intended for professionals in research and drug development environments who are working with this deuterated isotopologue of Mirtazapine.

Chemical and Physical Properties

This compound is the deuterated form of Mirtazapine, an atypical tetracyclic antidepressant.[1][2] The deuterium labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical quantification.[3] Key physical and chemical properties are summarized below.

PropertyValue
Chemical Name 1,2,3,4,10,14b-hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine
Synonyms Remeron-d3, Zispin-d3, Org 3770-d3, 6-Azamianserin-d3
CAS Number 1216678-68-0
Molecular Formula C₁₇H₁₆D₃N₃
Molecular Weight 268.37 g/mol
Appearance Solid
Solubility DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml
Storage Temperature Store at -20°C

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause respiratory irritation or drowsiness and dizziness. It is intended for research and development use only.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H335: May cause respiratory irritation

  • H336: May cause drowsiness or dizziness

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P330: Rinse mouth.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and personal protective equipment are crucial to minimize exposure and ensure safety in a laboratory setting.

AspectRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation at places where dust is formed.
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Toxicological Information

While specific toxicological data for this compound is limited, the toxicological profile is expected to be similar to that of the parent compound, Mirtazapine.

EndpointData for Mirtazapine
Acute Oral Toxicity LD50 (oral, mice): 600-720 mg/kg. LD50 (oral, rat): 320-490 mg/kg.
Human Toxicity Therapeutic serum concentrations of mirtazapine range from 0.02 to 0.1 mg/L. In a fatal case involving only mirtazapine, the postmortem blood concentration was 2.7 mg/L. Overdose is often associated with mild CNS depression and tachycardia.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
Reproductive Toxicity No data available for this compound. For Mirtazapine, it is suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, drowsiness, or dizziness.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.

Mechanism of Action and Signaling Pathway

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine (NE) and serotonin (5-HT). Mirtazapine also acts as a potent antagonist at 5-HT2 and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors allows the increased serotonin to preferentially stimulate 5-HT1A receptors, which is thought to mediate the antidepressant and anxiolytic effects while mitigating some of the side effects associated with non-selective serotonin receptor activation.

Mirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mirtazapine This compound Alpha2_auto α2-Autoreceptor (on NE Neuron) Mirtazapine->Alpha2_auto Blocks Alpha2_hetero α2-Heteroreceptor (on 5-HT Neuron) Mirtazapine->Alpha2_hetero Blocks HT5_2 5-HT2 Receptor Mirtazapine->HT5_2 Blocks HT5_3 5-HT3 Receptor Mirtazapine->HT5_3 Blocks NE_release Norepinephrine (NE) Release Alpha2_auto->NE_release Inhibits HT5_release Serotonin (5-HT) Release Alpha2_hetero->HT5_release Inhibits NE Increased NE NE_release->NE HT5 Increased 5-HT HT5_release->HT5 NE->HT5_release Stimulates HT5_1A 5-HT1A Receptor HT5->HT5_1A Stimulates Therapeutic_effects Antidepressant & Anxiolytic Effects HT5_1A->Therapeutic_effects

Mirtazapine's dual-action mechanism on noradrenergic and serotonergic systems.

Experimental Protocols

The following provides a general methodology for the preparation of a this compound stock solution and subsequent serial dilutions, a common procedure in analytical experiments such as HPLC or LC-MS for generating a calibration curve.

Objective: To prepare a primary stock solution of this compound and a series of working standard solutions for analytical quantification.

Materials:

  • This compound powder

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Appropriate solvent (e.g., Methanol, Acetonitrile, or as specified by the analytical method)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation of Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Add a portion of the chosen solvent (e.g., ~5 mL of methanol) to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity. This is your primary stock solution.

  • Preparation of Working Stock Solution (e.g., 100 µg/mL):

    • Pipette 1 mL of the primary stock solution (1 mg/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and mix thoroughly. This is your working stock solution.

  • Preparation of Calibration Curve Standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL):

    • Label a series of vials or tubes for each concentration.

    • Perform serial dilutions from the working stock solution to achieve the desired concentrations for the calibration curve. For example, to prepare a 1000 ng/mL standard, you might dilute 10 µL of the 100 µg/mL working stock into a final volume of 1 mL with the appropriate matrix or solvent.

    • Adjust volumes and dilution steps as necessary based on the required concentration range and the sensitivity of the analytical instrument.

Storage of Solutions:

  • Stock solutions should be stored at -20°C in tightly sealed containers to prevent evaporation and degradation. When stored at -80°C, the stock solution may be stable for up to 6 months.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analytical Phase weigh 1. Accurately weigh This compound powder dissolve 2. Dissolve in solvent in a volumetric flask weigh->dissolve stock 3. Create 1 mg/mL Primary Stock Solution dissolve->stock dilute1 4. Dilute Primary Stock to 100 µg/mL stock->dilute1 working_stock 5. Create Working Stock Solution dilute1->working_stock serial_dilute 6. Perform serial dilutions working_stock->serial_dilute cal_standards 7. Prepare Calibration Curve Standards serial_dilute->cal_standards hplc 8. Analyze standards (e.g., HPLC, LC-MS) cal_standards->hplc curve 9. Generate Calibration Curve hplc->curve quantify 10. Quantify unknown samples curve->quantify

Workflow for the preparation of this compound standard solutions for analysis.

First Aid Measures

  • After Inhalation: Supply fresh air. Consult a doctor in case of complaints.

  • After Skin Contact: Generally, the product does not irritate the skin. In case of contact, immediately flush skin with soap and plenty of water.

  • After Eye Contact: Rinse opened eye for several minutes under running water.

  • After Swallowing: Immediately call a doctor or poison control center. Rinse mouth.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and other hazardous gases.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this material and its container to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Follow all federal, state, and local environmental regulations.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for research purposes. It is essential to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information and to always adhere to good laboratory practices.

References

Mirtazapine-d3 for Research Use Only: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mirtazapine-d3, a deuterated analog of the atypical antidepressant Mirtazapine. This document is intended for research use only and aims to provide researchers, scientists, and drug development professionals with the necessary technical information for its application in analytical and preclinical research.

Introduction to this compound

This compound is a stable isotope-labeled version of Mirtazapine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than the parent compound, Mirtazapine, while retaining nearly identical chemical and physical properties. Its primary application in a research setting is as an internal standard for the accurate quantification of Mirtazapine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "for research use only" statement signifies that this compound is not intended for human or veterinary diagnostic or therapeutic use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 1,2,3,4,10,14b-hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine
Synonyms This compound, ORG 3770-d3
CAS Number 1216678-68-0[1]
Molecular Formula C₁₇H₁₆D₃N₃[1]
Molecular Weight 268.37 g/mol [1]
Isotopic Purity ≥99% deuterated forms (d₁-d₃); ≤1% d₀

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are proprietary to manufacturers, a plausible synthetic route can be outlined based on the known synthesis of Mirtazapine and the preparation of deuterated methylamine. The key step involves the incorporation of the deuterated methyl group.

A likely approach involves the use of a deuterated methylating agent, such as methyl-d3-amine or a derivative, in the final steps of the Mirtazapine synthesis. The synthesis of Mirtazapine itself typically involves a multi-step process culminating in the formation of the tetracyclic ring system.

A general synthetic scheme could involve the following conceptual steps:

  • Preparation of a Mirtazapine precursor: Synthesis of the tetracyclic core of the molecule, leaving the N-methyl group to be introduced in a later step. This precursor would be desmethylmirtazapine.

  • Deuterated Methylation: Introduction of the trideuteromethyl group onto the piperazine nitrogen of the desmethylmirtazapine precursor. This can be achieved using a deuterated methylating agent like methyl-d3 iodide or by reductive amination using formaldehyde-d2.

  • Purification: The final product, this compound, would then be purified using standard chromatographic techniques to ensure high chemical and isotopic purity.

Mechanism of Action of Mirtazapine

Mirtazapine exerts its antidepressant effects through a complex and unique mechanism of action, primarily by enhancing noradrenergic and serotonergic neurotransmission. Unlike many other antidepressants, it does not inhibit the reuptake of serotonin or norepinephrine. Instead, its primary actions are as an antagonist at several key receptors.

The signaling pathway of Mirtazapine's action is depicted in the diagram below.

Mirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_neuron Noradrenergic Neuron NE Norepinephrine NE_neuron->NE Release alpha2_auto α2 Autoreceptor alpha2_auto->NE_neuron Inhibits Release 5HT_neuron Serotonergic Neuron 5HT Serotonin (5-HT) 5HT_neuron->5HT Release alpha2_hetero α2 Heteroreceptor alpha2_hetero->5HT_neuron Inhibits Release NE->alpha2_hetero postsynaptic_receptors Postsynaptic Receptors NE->postsynaptic_receptors 5HT2 5-HT2 5HT->5HT2 5HT3 5-HT3 5HT->5HT3 5HT1A 5-HT1A 5HT->5HT1A H1 H1 Receptor H1->postsynaptic_receptors Sedation, Increased Appetite 5HT1A->postsynaptic_receptors Antidepressant Effects Mirtazapine Mirtazapine Mirtazapine->alpha2_auto Blocks Mirtazapine->alpha2_hetero Blocks Mirtazapine->5HT2 Blocks Mirtazapine->5HT3 Blocks Mirtazapine->H1 Blocks

Mirtazapine's Mechanism of Action

As the diagram illustrates, Mirtazapine's primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action disinhibits the release of both norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. Furthermore, Mirtazapine is a potent antagonist of postsynaptic serotonin 5-HT2 and 5-HT3 receptors. This specific serotonergic action is thought to contribute to its antidepressant and anxiolytic effects while minimizing some of the side effects associated with non-specific serotonin agonism, such as nausea and sexual dysfunction. The blockade of H1 histamine receptors is responsible for Mirtazapine's sedative and appetite-stimulating properties.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Mirtazapine in biological samples due to its similar extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte. Below is a general protocol for the use of this compound in an LC-MS/MS assay.

Materials and Reagents
  • This compound (certified reference material)

  • Mirtazapine (certified reference material)

  • Biological matrix (e.g., plasma, serum, urine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (if required)

Sample Preparation (Protein Precipitation)
  • Spiking of Internal Standard: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known and consistent amount of this compound working solution (e.g., 10 µL of a 100 ng/mL solution).

  • Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid) to the sample.

  • Vortexing: Vortex the sample vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a low percentage of Mobile Phase B and increasing to a high percentage to elute the analytes.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Mirtazapine and this compound.

      • Mirtazapine: The transition will be approximately m/z 266.2 → [product ion].

      • This compound: The transition will be approximately m/z 269.2 → [product ion]. The product ion will also be shifted by +3 Da if the deuterium atoms are retained in the fragment.

    • Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity for both analytes.

Data Analysis

The concentration of Mirtazapine in the unknown samples is determined by calculating the peak area ratio of the analyte (Mirtazapine) to the internal standard (this compound). This ratio is then compared to a calibration curve constructed by analyzing a series of calibration standards with known concentrations of Mirtazapine and a constant concentration of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using this compound as an internal standard.

LCMS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard (this compound) Spiking Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio vs. Calibration Curve) MS_Detection->Data_Analysis Quantification 7. Quantification of Mirtazapine Data_Analysis->Quantification

Quantitative Analysis Workflow

Conclusion

This compound is an essential tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of Mirtazapine in complex biological matrices. This technical guide provides a foundational understanding of its properties, synthesis, mechanism of action, and application in a research setting. All handling and use of this compound should be performed in a designated laboratory setting by trained professionals, adhering to all applicable safety guidelines. This product is strictly for research use only.

References

Methodological & Application

Application Note: High-Throughput Quantification of Mirtazapine in Human Plasma using Mirtazapine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mirtazapine in human plasma. Mirtazapine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of mirtazapine concentrations.

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used in the management of major depressive disorder.[1] It enhances noradrenergic and serotonergic neurotransmission through a unique mechanism of action, primarily by antagonizing central presynaptic α2-adrenergic receptors.[2][3][4] Therapeutic drug monitoring of mirtazapine is crucial to optimize dosage, ensure patient compliance, and minimize adverse effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.

Mirtazapine Signaling Pathway

Mirtazapine exerts its antidepressant effects by modulating multiple neurotransmitter systems. It acts as an antagonist at presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of both norepinephrine (NE) and serotonin (5-HT). Additionally, mirtazapine is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors. This specific serotonergic activity, combined with its noradrenergic effects, contributes to its therapeutic efficacy. Mirtazapine is also a strong antagonist of histamine H1 receptors, which is responsible for its sedative effects.

G Mirtazapine Mechanism of Action Mirtazapine Mirtazapine Alpha2_Auto α2-Adrenergic Autoreceptor Mirtazapine->Alpha2_Auto Antagonism Alpha2_Hetero α2-Adrenergic Heteroreceptor Mirtazapine->Alpha2_Hetero Antagonism HT2_Receptor 5-HT2 Receptor Mirtazapine->HT2_Receptor Antagonism HT3_Receptor 5-HT3 Receptor Mirtazapine->HT3_Receptor Antagonism H1_Receptor H1 Receptor Mirtazapine->H1_Receptor Antagonism Sedation Sedative Effect Mirtazapine->Sedation Leads to NE_Release Norepinephrine Release Alpha2_Auto->NE_Release Inhibits SER_Release Serotonin Release Alpha2_Hetero->SER_Release Inhibits NE_Neuron Noradrenergic Neuron NE_Neuron->NE_Release SER_Neuron Serotonergic Neuron SER_Neuron->SER_Release Antidepressant_Effect Antidepressant Effect NE_Release->Antidepressant_Effect SER_Release->Antidepressant_Effect

Caption: Mirtazapine's primary mechanism of action.

Experimental Protocol

Materials and Reagents
  • Mirtazapine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

Stock and Working Solutions
  • Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve mirtazapine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Mirtazapine Working Solutions: Prepare serial dilutions of the mirtazapine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

The following workflow outlines the sample preparation procedure.

G cluster_0 Sample Preparation Workflow plasma 1. Aliquot 200 µL Human Plasma is_spike 2. Add 25 µL This compound IS plasma->is_spike vortex1 3. Vortex is_spike->vortex1 protein_precip 4. Add 600 µL Acetonitrile vortex1->protein_precip vortex2 5. Vortex for 2 min protein_precip->vortex2 centrifuge 6. Centrifuge at 10,000 rpm for 10 min vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic: 60% A, 40% B
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time ~3.5 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions

AnalyteQ1 (m/z)Q3 (m/z)
Mirtazapine266.2195.0
This compound269.2198.0

Note: MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve and Linearity

ParameterResult
Linear Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 0.5< 15< 1585 - 115
Low 1.5< 15< 1585 - 115
Medium 75< 15< 1585 - 115
High 150< 15< 1585 - 115

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Mirtazapine 85 - 9585 - 9585 - 95
This compound 83 - 9383 - 9383 - 93

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of mirtazapine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results, making it an excellent tool for therapeutic drug monitoring and pharmacokinetic research.

References

Application Note: Quantitative Analysis of Mirtazapine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used in the treatment of major depressive disorder. Accurate and reliable quantification of mirtazapine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mirtazapine in human plasma. The use of a stable isotope-labeled internal standard, Mirtazapine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation involves a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • Mirtazapine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

A reversed-phase C18 column is utilized for the separation of mirtazapine and its deuterated internal standard. The mobile phase consists of a gradient mixture of acetonitrile and water with formic acid to ensure optimal peak shape and ionization.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 4 minutes
Mass Spectrometric Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Mirtazapine) m/z 266.3 → 195.2[1]
MRM Transition (this compound) m/z 269.3 → 198.2
Collision Energy Optimized for maximum signal intensity
Source Temperature 500°C
IonSpray Voltage 5500 V

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Mirtazapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Mirtazapine stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)[2]
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound in Acetonitrile, 200 µL) plasma->is vortex 3. Vortex (30 sec) is->vortex centrifuge 4. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms 6. Inject into LC-MS/MS System supernatant->lcms quant 7. Data Acquisition and Quantification lcms->quant

Experimental workflow for the quantitative analysis of Mirtazapine in plasma.

Quantitative Data Summary

The method is validated for linearity, precision, accuracy, and recovery. The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Model Linear, 1/x² weighting
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 3< 10< 1090 - 110
Medium 150< 10< 1090 - 110
High 800< 10< 1090 - 110

Table 3: Recovery

AnalyteMean Recovery (%)
Mirtazapine> 85
This compound> 85

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of mirtazapine in human plasma. The simple protein precipitation sample preparation protocol and the use of a deuterated internal standard make this method highly suitable for routine analysis in a regulated bioanalytical laboratory. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

Application Notes and Protocols for Mirtazapine Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is a tetracyclic antidepressant used in the treatment of major depressive disorder. The quantitative analysis of mirtazapine and its metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Effective sample preparation is a critical step to remove interfering substances from the complex urine matrix, concentrate the analytes, and ensure accurate and reproducible results from analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed application notes and protocols for the most common sample preparation techniques for mirtazapine analysis in urine: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Sample Preparation Techniques: A Comparative Overview

Several techniques can be employed for the extraction of mirtazapine from urine samples. The choice of method depends on factors such as the required sensitivity, sample throughput, availability of equipment, and the specific analytical instrument used for detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different sample preparation techniques based on published literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the initial drug concentration, pH, and the analytical method used for detection.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation
Recovery Mirtazapine: 5.4%[1][2]Mirtazapine: ~90%[3]Mirtazapine: 70-109% (in plasma)Not typically quantified alone
Demethylmirtazapine: 1.7%[1][2]-Desmethylmirtazapine: 70-109% (in plasma)-
8-Hydroxymirtazapine: 1.0%---
Linearity Range 62-1250 ng/mL1-20 µg/mL0.1–100.0 ng/ml (in plasma)-
Limit of Quantification (LOQ) 62 ng/mL-0.1 ng/ml (in plasma)-
Analysis Time SPME step: 30 minVariableVariableRapid
Matrix Effect LowCan be significantReducedHigh
Solvent Consumption LowHighModerateLow

Experimental Protocols

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. It is known for its simplicity, speed, and environmental friendliness.

Protocol for SPME of Mirtazapine in Urine

Materials:

  • SPME device with a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber

  • Glass vials with PTFE-faced septa

  • Phosphate buffer (1 mol/L, pH 11)

  • Trichloroacetic acid (TCA)

  • Methanol (for desorption)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath (optional, for hydrolysis)

Procedure:

  • Enzymatic Hydrolysis (Optional but Recommended): To a 1 mL urine sample, add β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours to deconjugate metabolites.

  • Enzyme Precipitation: Add a small amount of trichloroacetic acid to precipitate the enzyme. Centrifuge and collect the supernatant.

  • pH Adjustment: Transfer the supernatant to a clean vial. Add 2.0 mL of 1 mol/L phosphate buffer to adjust the final sample pH to approximately 8.0.

  • Extraction:

    • Place the vial in the SPME autosampler or a manual holder.

    • Expose the PDMS-DVB fiber to the headspace or directly immerse it in the urine sample.

    • Allow the extraction to proceed for 30 minutes with gentle agitation.

  • Desorption:

    • Retract the fiber into the needle.

    • Insert the needle into the GC injection port or a vial containing a small volume of methanol for LC analysis.

    • Expose the fiber and allow the analytes to desorb for 5 minutes.

  • Analysis: The desorbed analytes are then analyzed by GC-MS or LC-MS.

Diagram: SPME Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Urine Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (Optional) Urine->Hydrolysis Precipitation Enzyme Precipitation (TCA) Hydrolysis->Precipitation pH_Adjust pH Adjustment (pH 8) Precipitation->pH_Adjust Extraction Extraction (PDMS-DVB fiber, 30 min) pH_Adjust->Extraction Desorption Desorption (GC inlet or Methanol) Extraction->Desorption Analysis GC-MS or LC-MS Analysis Desorption->Analysis

SPME Workflow for Mirtazapine Analysis
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquids.

Protocol for LLE of Mirtazapine in Urine

Materials:

  • Glass centrifuge tubes with screw caps

  • Chloroform

  • Sodium hydroxide (NaOH) solution (e.g., 2 N)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase for LC)

Procedure:

  • Sample Alkalinization: To 1 mL of urine in a glass centrifuge tube, add 50 µL of 2 N NaOH to adjust the pH to approximately 7.0-8.0. Vortex briefly.

  • Extraction:

    • Add 2 mL of chloroform to the tube.

    • Cap the tube and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (chloroform) to a clean tube.

  • Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase or a suitable solvent for the analytical instrument.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC or GC-MS system.

Diagram: LLE Workflow

LLE_Workflow Urine Urine Sample (1 mL) Alkalinization Alkalinization (NaOH, pH 7-8) Urine->Alkalinization Extraction Add Chloroform (2 mL) Vortex (5 min) Alkalinization->Extraction Centrifugation Centrifuge (3000 rpm, 10 min) Extraction->Centrifugation Transfer Transfer Organic Layer Centrifugation->Transfer Evaporation Evaporate to Dryness (N2) Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

LLE Workflow for Mirtazapine Analysis
Solid-Phase Extraction (SPE)

SPE uses a solid sorbent packed in a cartridge to retain analytes from a liquid sample. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent.

Protocol for SPE of Mirtazapine in Urine (Adapted from Plasma Protocol)

Materials:

  • SPE cartridges (e.g., C18 or a strong cation exchanger)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or buffer)

  • Washing solvent (e.g., Water or a weak organic solvent mixture)

  • Elution solvent (e.g., Methanol or an acidified/basified organic solvent)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. The pH may need to be adjusted depending on the sorbent used.

  • Cartridge Conditioning:

    • Pass 1-2 mL of methanol through the SPE cartridge.

    • Pass 1-2 mL of water or equilibration buffer through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load 1 mL of the pre-treated urine sample onto the cartridge. Allow the sample to pass through slowly.

  • Washing:

    • Wash the cartridge with 1-2 mL of water to remove salts and polar interferences.

    • A second wash with a weak organic solvent may be used to remove less polar interferences.

  • Analyte Elution:

    • Elute the mirtazapine with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia depending on the sorbent).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a small volume of mobile phase.

  • Analysis: Inject the reconstituted sample into the analytical instrument.

Diagram: SPE Workflow

SPE_Workflow Urine Urine Sample (1 mL) Loading Load Sample Urine->Loading Conditioning Condition Cartridge (Methanol, Water) Conditioning->Loading Washing Wash Cartridge (Water, Weak Organic) Loading->Washing Elution Elute Mirtazapine (Strong Organic Solvent) Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

SPE Workflow for Mirtazapine Analysis
Protein Precipitation

Protein precipitation is a simple and rapid method to remove proteins from biological samples. While urine typically has a lower protein concentration than plasma, this step can be important, especially after enzymatic hydrolysis.

Protocol for Protein Precipitation of Mirtazapine in Urine

Materials:

  • Microcentrifuge tubes

  • Precipitating agent (e.g., Trichloroacetic acid (TCA), Acetonitrile, or Methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1 mL of urine (or the supernatant after enzymatic hydrolysis) into a microcentrifuge tube.

  • Addition of Precipitating Agent:

    • TCA: Add a small volume of cold TCA solution (e.g., 10-20% w/v) to the sample.

    • Organic Solvent: Add 2-3 volumes of cold acetonitrile or methanol to the sample.

  • Precipitation: Vortex the mixture for 30 seconds to 1 minute. Incubate on ice or at -20°C for 10-20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the mirtazapine.

  • Analysis: The supernatant can be directly injected into the analytical instrument or subjected to further cleanup steps like LLE or SPE if necessary.

Diagram: Protein Precipitation Workflow

Protein_Precipitation_Workflow Urine Urine Sample (1 mL) Add_Agent Add Precipitating Agent (TCA, ACN, or MeOH) Urine->Add_Agent Vortex_Incubate Vortex and Incubate Add_Agent->Vortex_Incubate Centrifuge Centrifuge (>10,000 x g) Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Direct Injection or Further Cleanup Collect_Supernatant->Analysis

Protein Precipitation Workflow

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful analysis of mirtazapine in urine. SPME offers a fast and solvent-minimized approach, while LLE can provide high recovery rates. SPE is excellent for providing clean extracts and reducing matrix effects. Protein precipitation is a simple and rapid method, often used as an initial cleanup step. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for mirtazapine.

References

Application Notes and Protocols for the Use of Mirtazapine-d3 in Pharmacokinetic and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used in the treatment of major depressive disorder. It enhances central noradrenergic and serotonergic activity through a unique mechanism of action, primarily as an antagonist of presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as a potent antagonist of 5-HT2 and 5-HT3 receptors.[1][2][3] Understanding the pharmacokinetic and bioavailability profile of mirtazapine is crucial for optimizing therapeutic regimens and ensuring patient safety.

Stable isotope-labeled compounds, such as Mirtazapine-d3, are indispensable tools in modern bioanalytical chemistry. While deuterated drugs can sometimes be developed to have altered metabolic profiles, the predominant application of this compound in the available scientific literature is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4] This application is critical for the accurate and precise quantification of mirtazapine in biological matrices during pharmacokinetic and bioavailability studies. These notes will provide detailed protocols and data relevant to the use of this compound as an internal standard and summarize the established pharmacokinetic parameters of mirtazapine.

Data Presentation: Pharmacokinetic Parameters of Mirtazapine

The following tables summarize key pharmacokinetic parameters of mirtazapine from various studies. This data is essential for designing and interpreting bioavailability and pharmacokinetic studies.

Table 1: General Pharmacokinetic Parameters of Mirtazapine in Humans

ParameterValueReference
Bioavailability ~50%[5]
Time to Peak Plasma Concentration (Tmax) ~2 hours
Elimination Half-Life (t½) 20 - 40 hours
Protein Binding ~85%
Metabolism Hepatic (CYP1A2, CYP2D6, CYP3A4)
Excretion 75% Urine, 15% Feces

Table 2: Influence of Various Factors on Mirtazapine Pharmacokinetics

FactorObservationReference
Food Minimal effect on the rate and extent of absorption.
Gender Females exhibit significantly longer elimination half-lives than males (mean 37 vs. 26 hours).
Age Elderly patients show higher plasma concentrations than young adults.
Renal Impairment Moderate impairment decreases clearance by ~30%; severe impairment by ~50%.
Hepatic Impairment Decreases oral clearance by ~30%.

Experimental Protocols

Protocol 1: Quantification of Mirtazapine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical method for the quantification of mirtazapine in human plasma for pharmacokinetic and bioavailability studies.

1. Objective: To accurately determine the concentration of mirtazapine in human plasma samples.

2. Materials and Reagents:

  • Mirtazapine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 5 µm)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of mirtazapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the mirtazapine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 100 ng/mL) with the same diluent.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 - 150 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation Method):

    • To 100 µL of plasma sample, calibration standard, or QC sample, add 25 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MS/MS Transitions (example):

    • Mirtazapine: Q1 m/z 266.2 -> Q3 m/z 195.0

    • This compound: Q1 m/z 269.2 -> Q3 m/z 198.0

6. Data Analysis:

  • Integrate the peak areas for both mirtazapine and this compound.

  • Calculate the peak area ratio of mirtazapine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of mirtazapine in the unknown samples and QC samples from the calibration curve.

Visualizations

Mirtazapine Signaling Pathway

Mirtazapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_NE_vesicles cluster_SER_vesicles cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_neuron Noradrenergic Neuron alpha2_auto α2 Autoreceptor NE_neuron->alpha2_auto NE_released Norepinephrine (NE) NE_neuron->NE_released Release (+) SER_neuron Serotonergic Neuron alpha2_hetero α2 Heteroreceptor SER_neuron->alpha2_hetero SER_released Serotonin (5-HT) SER_neuron->SER_released Release (+) NE_vesicle NE SER_vesicle 5-HT alpha2_auto->NE_neuron Inhibits NE Release (-) alpha2_hetero->SER_neuron Inhibits 5-HT Release (-) alpha1 α1 Receptor NE_released->alpha1 beta_R β Receptor NE_released->beta_R HT1A 5-HT1A SER_released->HT1A HT2A 5-HT2A SER_released->HT2A HT3 5-HT3 SER_released->HT3 Antidepressant_Effect Antidepressant Effect alpha1->Antidepressant_Effect beta_R->Antidepressant_Effect HT1A->Antidepressant_Effect Mirtazapine Mirtazapine Mirtazapine->alpha2_auto Blocks (-) Mirtazapine->alpha2_hetero Blocks (-) Mirtazapine->HT2A Blocks (-) Mirtazapine->HT3 Blocks (-)

Caption: Mirtazapine's mechanism of action.

Experimental Workflow for a Bioavailability Study

Bioavailability_Study_Workflow study_design Study Design (e.g., Crossover) subject_enrollment Subject Enrollment & Consent study_design->subject_enrollment dosing Drug Administration (Mirtazapine) subject_enrollment->dosing blood_sampling Timed Blood Sampling (e.g., 0-72h) dosing->blood_sampling plasma_separation Plasma Separation & Storage (-80°C) blood_sampling->plasma_separation sample_prep Sample Preparation (Add this compound IS, Protein Precipitation/SPE) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Concentration vs. Time) lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) data_processing->pk_analysis report Bioavailability Report pk_analysis->report

Caption: Workflow of a mirtazapine bioavailability study.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Mirtazapine and Mirtazapine-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the antidepressant drug Mirtazapine and its deuterated internal standard, Mirtazapine-d3, in human plasma. The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.

Introduction

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder. Accurate and reliable quantification of Mirtazapine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. This document provides a detailed protocol for a high-performance liquid chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the analysis of Mirtazapine and this compound.

Experimental

Materials and Reagents
  • Mirtazapine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of Mirtazapine.[1][2][3] The following table summarizes a typical set of parameters for a rapid and efficient separation.

ParameterValue
Column C18, 5 µm analytical column[4]
Mobile Phase Acetonitrile and 0.1% Formic Acid in water[5]
Gradient Isocratic or gradient elution can be used. A common starting point is a gradient from 20% to 75% acetonitrile.
Flow Rate 0.5 - 0.7 mL/min
Injection Volume 10 µL
Column Temperature 40 - 50 °C
Run Time Approximately 2-4 minutes
Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Mirtazapine: 266.35, this compound: 269.35 (hypothetical, based on a +3 Da shift)
Product Ion (m/z) Mirtazapine: 195.31
Collision Energy To be optimized for the specific instrument
Dwell Time To be optimized for the specific instrument

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Mirtazapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Mirtazapine stock solution in methanol to create working solutions for calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate Mirtazapine working solutions to achieve the desired concentrations for the calibration curve and QC levels. A typical calibration curve might range from 0.5 to 150 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample clean-up.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation and can be automated for high-throughput analysis.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • To 1 mL of plasma sample, add the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute Mirtazapine and this compound with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected performance characteristics of the method.

ParameterTypical ValueReference
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%

Visualization of Experimental Workflows

Sample_Preparation_and_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection Transfer separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition and Quantification detection->quantification Chromatographic_Separation_Principle cluster_column Reversed-Phase HPLC Column (C18) cluster_mobile_phase Mobile Phase (Polar) cluster_analytes Analytes Stationary Phase\n(Non-polar, C18) Stationary Phase (Non-polar, C18) Acetonitrile/Water Gradient Acetonitrile/Water Gradient Mirtazapine Mirtazapine detector MS/MS Detector Mirtazapine->detector Retention & Separation Mirtazapine_d3 This compound Mirtazapine_d3->detector Co-elution injection Sample Injection injection->Mirtazapine injection->Mirtazapine_d3

References

Application Note & Protocol: Development and Validation of a Chiral HPLC Method for Mirtazapine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirtazapine, an atypical tetracyclic antidepressant, is a racemic mixture of two enantiomers, (S)-(+)-Mirtazapine and (R)-(-)-Mirtazapine. These enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles, making their separation and individual quantification crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations. This application note provides a detailed protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Mirtazapine enantiomers.

The method described herein utilizes a chiral stationary phase to achieve efficient separation of the (S)-(+)- and (R)-(-)-enantiomers of Mirtazapine. The protocol includes detailed steps for sample preparation, HPLC analysis, and method validation in accordance with ICH guidelines, ensuring accuracy, precision, and reliability of the results.

Experimental Protocols

Materials and Reagents
  • Mirtazapine racemic standard (Sigma-Aldrich or equivalent)

  • (S)-(+)-Mirtazapine and (R)-(-)-Mirtazapine enantiomeric standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • HPLC grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • HPLC grade Methanol (for sample preparation)

  • Human plasma (for bioanalytical validation, if applicable)

  • Toluene (for extraction)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size) or Chiralpak IK-3 (150 mm x 4.6 mm i.d.) have been shown to be effective.[1][2]

  • Guard Column: A compatible guard column (e.g., CN guard column) is recommended to protect the analytical column.[1]

  • Data Acquisition and Processing Software

A typical set of chromatographic conditions is summarized in the table below. These may require optimization based on the specific column and system used.

ParameterCondition 1 (based on Chiralpak AD)Condition 2 (based on Chiralpak IK-3)
Mobile Phase n-Hexane:Ethanol (98:2, v/v) + 0.1% Diethylaminen-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.2 mL/min[1]1.0 mL/min[2]
Column Temperature Ambient (e.g., 25°C)25°C
Detection Wavelength 292 nm230 nm
Injection Volume 20 µL2 µL
Standard and Sample Preparation

2.3.1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Mirtazapine standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5 ng/mL to 500 ng/mL).

2.3.2. Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

  • To 1 mL of human plasma in a centrifuge tube, add a known amount of internal standard (if used).

  • Add 200 µL of 0.1 N NaOH to alkalize the sample.

  • Add 5 mL of toluene as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer the upper organic layer (toluene) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Method Validation

The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

System Suitability

Before starting the validation, the suitability of the chromatographic system should be established. Inject the standard solution at least five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 1.5 between the two enantiomers
Relative Standard Deviation (%RSD) of Peak Area and Retention Time %RSD < 2%
Linearity

The linearity of the method should be assessed by analyzing a series of at least five concentrations of Mirtazapine enantiomers. A calibration curve is constructed by plotting the peak area against the concentration of each enantiomer.

ParameterAcceptance Criteria
Correlation Coefficient (r²) r² ≥ 0.995
Accuracy and Precision

Accuracy is determined by the closeness of the measured value to the true value, while precision reflects the closeness of repeated measurements. These are typically assessed at three concentration levels (low, medium, and high) within the linear range.

ParameterAcceptance Criteria
Accuracy (% Recovery) Within 85-115% (or 80-120% at LLOQ)
Precision (%RSD) Intra-day and Inter-day %RSD ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

ParameterMethod of Determination
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity and Selectivity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) should be demonstrated. This can be achieved by analyzing blank plasma samples and plasma samples spiked with Mirtazapine and potential interfering substances.

Robustness

The robustness of the method should be evaluated by intentionally varying critical parameters such as:

  • Mobile phase composition (e.g., ±2% organic phase)

  • Flow rate (e.g., ±0.1 mL/min)

  • Column temperature (e.g., ±5°C)

The system suitability parameters should remain within the acceptance criteria during these variations.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

Parameter(S)-(+)-Mirtazapine(R)-(-)-MirtazapineAcceptance Criteria
Retention Time (min) %RSD < 2%
Peak Area %RSD < 2%
Tailing Factor ≤ 2
Theoretical Plates > 2000
Resolution \multicolumn{2}{c}{}> 1.5

Table 2: Linearity Data

EnantiomerCalibration Range (ng/mL)Correlation Coefficient (r²)
(S)-(+)-Mirtazapine 5 - 500
(R)-(-)-Mirtazapine 5 - 500

Table 3: Accuracy and Precision Data

Concentration (ng/mL)EnantiomerIntra-day Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Accuracy (% Recovery)Inter-day Precision (%RSD)
Low QC (S)-(+)
(R)-(-)
Mid QC (S)-(+)
(R)-(-)
High QC (S)-(+)
(R)-(-)

Table 4: LOD and LOQ

Parameter(S)-(+)-Mirtazapine (ng/mL)(R)-(-)-Mirtazapine (ng/mL)
LOD
LOQ 55

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting prep_std Prepare Standard Solutions hplc_analysis Chromatographic Separation (Chiral Column) prep_std->hplc_analysis prep_sample Prepare Plasma Samples (LLE) prep_sample->hplc_analysis detection UV Detection hplc_analysis->detection data_acquisition Data Acquisition detection->data_acquisition system_suitability System Suitability reporting Reporting of Results system_suitability->reporting linearity Linearity linearity->reporting accuracy_precision Accuracy & Precision accuracy_precision->reporting lod_loq LOD & LOQ lod_loq->reporting specificity Specificity specificity->reporting robustness Robustness robustness->reporting data_processing Data Processing & Quantification data_acquisition->data_processing data_processing->system_suitability data_processing->linearity data_processing->accuracy_precision data_processing->lod_loq data_processing->specificity data_processing->robustness

Caption: Experimental workflow for the development and validation of the HPLC method.

Validation_Parameters cluster_performance Method Performance Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability validated_method Validated HPLC Method accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision linearity Linearity validated_method->linearity range Range validated_method->range lod Limit of Detection (LOD) validated_method->lod loq Limit of Quantitation (LOQ) validated_method->loq specificity Specificity validated_method->specificity robustness Robustness validated_method->robustness linearity->range loq->range

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Mirtazapine using Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of mirtazapine, a tetracyclic antidepressant, utilizing Mirtazapine-d3 as an internal standard. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for the quantification of drugs in biological matrices.

Introduction to Mirtazapine and Therapeutic Drug Monitoring

Mirtazapine is an antidepressant used for the treatment of major depressive disorder.[1] It enhances noradrenergic and serotonergic neurotransmission.[1] Therapeutic drug monitoring (TDM) of mirtazapine can be beneficial to optimize therapy, especially in cases of non-response to conventional dosages, side effects, or potential drug interactions.[1] TDM helps in maintaining plasma concentrations within the therapeutic range, which is generally considered to be 30–80 ng/mL.[1] Mirtazapine exhibits significant interindividual variability in its pharmacokinetics, influenced by factors such as age, sex, and genetic polymorphisms of cytochrome P450 enzymes.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in LC-MS/MS analysis. It compensates for variations in sample preparation and matrix effects, ensuring the reliability of the results.

Principle of Internal Standardization in TDM

The core principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a substance that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. This compound is an ideal IS for mirtazapine as it has the same physicochemical properties but a different mass, allowing it to be distinguished by the mass spectrometer. The ratio of the analyte signal to the IS signal is then used for quantification, which corrects for potential losses during sample processing and variations in instrument response.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Biological_Sample Biological Sample (e.g., Plasma) Add_IS Addition of a known amount of this compound (IS) Biological_Sample->Add_IS Extraction Extraction of Mirtazapine and this compound Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte and IS signals) LC_Separation->MS_Detection Calculate_Ratio Calculate Peak Area Ratio (Mirtazapine / this compound) MS_Detection->Calculate_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve Determine_Concentration Determine Mirtazapine Concentration in Sample Calibration_Curve->Determine_Concentration

Figure 1: Principle of Internal Standard use in TDM.

Experimental Protocols

The following protocols are representative methods for the quantification of mirtazapine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Mirtazapine analytical standard

  • This compound analytical standard

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., hexane, ethyl acetate)

Stock and Working Solutions
  • Mirtazapine Stock Solution (1 mg/mL): Accurately weigh and dissolve mirtazapine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the mirtazapine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

A robust sample preparation is critical for removing interferences from the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are suitable methods.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH).

  • Add 1 mL of extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Vortex for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • To 200 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution.

  • Precondition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water).

  • Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

G cluster_0 Sample Input cluster_1 Extraction Method cluster_2 Post-Extraction Plasma Plasma Sample (200 µL) LLE Liquid-Liquid Extraction (e.g., with Hexane) Plasma->LLE SPE Solid-Phase Extraction (e.g., C18 cartridge) Plasma->SPE IS This compound IS (25 µL) IS->LLE IS->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: Experimental Workflow for Sample Preparation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Mirtazapine: 266.2 -> 195.2 (Quantifier), 266.2 -> 208.2 (Qualifier) This compound: 269.2 -> 198.2

Method Validation Data

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for mirtazapine using this compound as an internal standard, based on published data for similar assays.

Linearity and Sensitivity
ParameterTypical Value
Calibration Range 0.5 - 150 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.15 - 0.20 ng/mL
Limit of Quantification (LOQ) 0.50 ng/mL
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LQC 1.5< 10%< 10%± 15%
MQC 50< 10%< 10%± 15%
HQC 120< 10%< 10%± 15%
Recovery
AnalyteExtraction MethodMean Recovery (%)
Mirtazapine LLE85 - 95%
SPE> 90%

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for the quantification of mirtazapine in patient samples. The detailed protocols and expected validation parameters presented here serve as a comprehensive guide for researchers and clinicians to establish and perform mirtazapine TDM, ultimately aiding in the optimization of patient therapy.

References

Protocol for the Preclinical DMPK Evaluation of Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mirtazapine-d3 is a deuterated isotopologue of Mirtazapine, a tetracyclic antidepressant. The substitution of hydrogen atoms with deuterium can alter the pharmacokinetic profile of a drug, primarily by affecting its metabolism. This document provides a detailed protocol for the preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies of this compound, designed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties in comparison to its non-deuterated counterpart, Mirtazapine.

The primary objectives of these studies are to:

  • Evaluate the in vitro metabolic stability of this compound in liver microsomes.

  • Assess the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes.

  • Determine the plasma protein binding of this compound.

  • Measure the permeability of this compound using an in vitro Caco-2 cell model.

  • Characterize the in vivo pharmacokinetic profile of this compound in rats following oral and intravenous administration.

These studies are critical for understanding the potential advantages of this compound, such as improved metabolic stability and a more favorable pharmacokinetic profile, which could translate to an enhanced therapeutic window.

Data Presentation

The following tables summarize the expected quantitative data to be generated from the described protocols. The data for Mirtazapine is provided as a reference based on existing literature, while the data for this compound is to be determined by conducting the experiments.

Table 1: In Vitro Metabolic Stability in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mirtazapine[Data from literature/internal studies][Data from literature/internal studies]
This compound To be determined To be determined
Verapamil (Positive Control)[Expected Range][Expected Range]

Table 2: In Vitro CYP450 Inhibition (IC50, µM) in Human Liver Microsomes

CYP IsoformMirtazapineThis compound Positive Control
CYP1A2>100To be determined α-Naphthoflavone
CYP2D6>100To be determined Quinidine
CYP3A4>100To be determined Ketoconazole

Mirtazapine has been reported to not substantially inhibit major CYP enzymes in vitro.[1][2]

Table 3: In Vitro Plasma Protein Binding

CompoundHuman Plasma (% bound)Rat Plasma (% bound)
Mirtazapine~85%[3][Data from literature/internal studies]
This compound To be determined To be determined
Warfarin (Positive Control)>99%>99%

Table 4: In Vitro Caco-2 Permeability

CompoundApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Mirtazapine[Data from literature/internal studies][Data from literature/internal studies]
This compound To be determined To be determined
Propranolol (High Permeability)>10<2
Atenolol (Low Permeability)<1<2

Table 5: In Vivo Pharmacokinetic Parameters in Rats

ParameterMirtazapine (2 mg/kg PO)This compound (2 mg/kg PO) Mirtazapine (2 mg/kg IV)This compound (2 mg/kg IV)
Cmax (ng/mL)15.3 ± 10.0[4]To be determined 105.3 ± 45.4[4]To be determined
Tmax (h)0.58 ± 0.20To be determined N/AN/A
AUC₀-t (ng·h/mL)21.6 ± 12.0To be determined 158.3 ± 27.2To be determined
AUC₀-inf (ng·h/mL)22.9 ± 12.9To be determined 160.1 ± 27.5To be determined
t½ (h)2.1 ± 0.6To be determined 2.2 ± 0.4To be determined
CL (L/h/kg)N/AN/A0.21 ± 0.04To be determined
Vd (L/kg)N/AN/A0.67 ± 0.12To be determined
Bioavailability (%)~7%To be determined N/AN/A

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound compared to Mirtazapine in rat and human liver microsomes.

Materials:

  • Mirtazapine and this compound

  • Pooled rat and human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (e.g., Diazepam-d5)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of Mirtazapine and this compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Add the test compound (final concentration 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot the reaction mixture into a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (Mirtazapine, this compound) add_compound Add Test Compound (1 µM) to Microsome Mixture prep_stock->add_compound prep_microsomes Prepare Microsome Mixture (0.5 mg/mL in Buffer) prep_microsomes->add_compound pre_incubate Pre-incubate at 37°C for 5 min add_compound->pre_incubate start_reaction Initiate with NADPH Regenerating System pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification prep_inhibitors Prepare Dilutions of This compound & Controls add_inhibitor Add Test Compound/ Control to Reaction Mix prep_inhibitors->add_inhibitor prep_reaction_mix Prepare Reaction Mix: HLMs + Buffer + Probe Substrate prep_reaction_mix->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Acetonitrile + IS incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze Analyze Metabolite Formation by LC-MS/MS centrifuge->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50 G cluster_setup Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike this compound into Plasma load_red Load RED Device: Plasma in Donor, PBS in Receiver spike_plasma->load_red incubate Incubate at 37°C with Shaking load_red->incubate sample Aliquot from Donor and Receiver Chambers incubate->sample matrix_match Matrix-Match Samples sample->matrix_match precipitate Protein Precipitation with Acetonitrile + IS matrix_match->precipitate analyze Analyze by LC-MS/MS precipitate->analyze calculate_binding Calculate % Protein Binding analyze->calculate_binding G cluster_prep Cell Culture & QC cluster_permeability Permeability Assessment cluster_analysis Analysis culture_cells Culture Caco-2 Cells on Transwell Inserts (21 days) check_integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_compound Add this compound to Donor Chamber (A or B) check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample_receiver Sample Receiver Chamber at Time Points incubate->sample_receiver sample_donor Sample Donor Chamber at End of Study sample_receiver->sample_donor analyze Analyze Samples by LC-MS/MS sample_donor->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate G cluster_pre_study Pre-Study cluster_dosing_sampling Dosing and Sampling cluster_analysis_pk Analysis and PK fast_animals Fast Rats Overnight group_animals Group Animals (PO and IV) fast_animals->group_animals administer_drug Administer this compound (e.g., 2 mg/kg) group_animals->administer_drug collect_blood Collect Blood Samples at Time Points administer_drug->collect_blood process_samples Process to Plasma and Store at -80°C collect_blood->process_samples extract_plasma Plasma Sample Extraction process_samples->extract_plasma analyze Analyze by LC-MS/MS extract_plasma->analyze pk_analysis Perform Pharmacokinetic Analysis analyze->pk_analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine This compound alpha2_auto α2-Autoreceptor (on NE Neuron) Mirtazapine->alpha2_auto Blocks alpha2_hetero α2-Heteroreceptor (on 5-HT Neuron) Mirtazapine->alpha2_hetero Blocks receptor_5HT2 5-HT2 Receptor Mirtazapine->receptor_5HT2 Blocks receptor_5HT3 5-HT3 Receptor Mirtazapine->receptor_5HT3 Blocks NE_release Norepinephrine (NE) Release alpha2_auto->NE_release Inhibits SER_release Serotonin (5-HT) Release alpha2_hetero->SER_release Inhibits NE_release->SER_release Stimulates (via α1) receptor_5HT1A 5-HT1A Receptor SER_release->receptor_5HT1A Stimulates SER_release->receptor_5HT2 SER_release->receptor_5HT3 antidepressant_effect Antidepressant Effect receptor_5HT1A->antidepressant_effect Mediates

References

Solid-Phase Extraction Protocols for Mirtazapine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirtazapine is an atypical antidepressant used in the treatment of major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies of mirtazapine and its primary active metabolites—N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide—are crucial for optimizing dosage regimens and ensuring patient safety. Accurate quantification of these analytes in biological matrices such as plasma and urine requires robust and efficient sample preparation methods. Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of mirtazapine and its metabolites prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or other analytical techniques. This document provides detailed application notes and protocols for the solid-phase extraction of mirtazapine and its metabolites.

Metabolic Pathway of Mirtazapine

Mirtazapine undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation, followed by conjugation. The main metabolic pathways lead to the formation of N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide.

Mirtazapine Mirtazapine N_desmethylmirtazapine N-desmethylmirtazapine Mirtazapine->N_desmethylmirtazapine Demethylation Mirtazapine_N_oxide Mirtazapine N-oxide Mirtazapine->Mirtazapine_N_oxide N-Oxidation 8_hydroxymirtazapine 8-hydroxymirtazapine Mirtazapine->8_hydroxymirtazapine Hydroxylation Conjugates Conjugates 8_hydroxymirtazapine->Conjugates Glucuronidation

Metabolic pathways of Mirtazapine.

Experimental Protocols

This section details various solid-phase extraction protocols for mirtazapine and its metabolites from biological matrices.

Protocol 1: Reversed-Phase SPE using Oasis HLB Cartridges

This protocol is adapted from a method for the quantification of mirtazapine and N-desmethylmirtazapine in human plasma.[1]

Materials:

  • Oasis HLB (30 mg, 1 cc) SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Human plasma samples

  • Internal standard (e.g., imipramine)

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of the internal standard working solution.

  • Cartridge Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of 10% methanol.[1]

  • Elution: Elute the analytes with 0.7 mL of acetonitrile.[1]

  • Analysis: The eluate can be directly injected into the LC-MS/MS system.

cluster_0 Sample Preparation cluster_1 SPE Protocol (Oasis HLB) cluster_2 Analysis Plasma Sample 200 µL Plasma + 25 µL IS Load Load Sample Plasma Sample->Load Condition Condition: 1. 1.0 mL Methanol 2. 1.0 mL Water Condition->Load Wash Wash: 1. 2.0 mL Water 2. 1.0 mL 10% Methanol Load->Wash Elute Elute: 0.7 mL Acetonitrile Wash->Elute LC_MSMS LC-MS/MS Analysis Elute->LC_MSMS

Oasis HLB SPE workflow.

Protocol 2: Phenyl-Based SPE

This protocol is suitable for the extraction of mirtazapine and its metabolites, including 8-hydroxymirtazapine.

Materials:

  • Phenyl SPE cartridges (100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • Acetonitrile (HPLC grade)

  • Human plasma samples

Procedure:

  • Sample Pre-treatment: Dilute plasma samples with an appropriate buffer.

  • Cartridge Conditioning: Condition the phenyl SPE cartridge with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Perform washing steps with a weak solvent to remove interferences.

  • Elution: Elute the analytes with an appropriate solvent mixture, such as acetonitrile/buffer.

Protocol 3: Mixed-Mode Cation Exchange SPE

This method is effective for extracting basic compounds like mirtazapine and its metabolites from biological fluids.

Materials:

  • Mixed-mode strong cation exchange (SCX) SPE cartridges

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (pH 6)

  • Acetic acid

  • Ammonium hydroxide

  • Human plasma or urine samples

Procedure:

  • Sample Pre-treatment: Dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate (pH 6).

  • Cartridge Conditioning: Condition the mixed-mode SPE tube with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the SPE tube with 1 mL of 50 mM ammonium acetate (pH 6).

  • Sample Loading: Load the diluted sample onto the SPE tube at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge sequentially with 1 mL of 50 mM ammonium acetate (pH 6), 1 M acetic acid, and methanol.

  • Elution: Elute the analytes with 5% ammonium hydroxide in methanol.

cluster_0 Sample Preparation cluster_1 SPE Protocol (Mixed-Mode) cluster_2 Analysis Diluted Sample 1 mL Sample + 1 mL Buffer (pH 6) Load Load Sample Diluted Sample->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Buffer (pH 6) Condition->Equilibrate Equilibrate->Load Wash Wash: 1. Buffer (pH 6) 2. 1M Acetic Acid 3. Methanol Load->Wash Elute Elute: 5% NH4OH in Methanol Wash->Elute LC_MSMS LC-MS/MS Analysis Elute->LC_MSMS

Mixed-Mode SPE workflow.

Quantitative Data Summary

The following tables summarize the quantitative data for the solid-phase extraction of mirtazapine and its metabolites from various studies.

Table 1: Recovery Data for Mirtazapine and Metabolites using SPE

AnalyteSPE SorbentMatrixRecovery (%)Reference
MirtazapineNot SpecifiedPlasma/Urine85 - 99[2]
N-desmethylmirtazapineNot SpecifiedPlasma/Urine85 - 99
8-hydroxymirtazapineNot SpecifiedPlasma/Urine85 - 99
Mirtazapine-N-oxideNot SpecifiedPlasma/Urine85 - 99
MirtazapineStrong Cation ExchangerPlasma70 - 109
N-desmethylmirtazapineStrong Cation ExchangerPlasma70 - 109

Table 2: Linearity and Limit of Quantification (LOQ) Data

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
MirtazapinePlasma0.1 - 100.00.50
N-desmethylmirtazapinePlasma0.1 - 100.0-
MirtazapinePlasma/Urine1 - 100-
N-desmethylmirtazapinePlasma/Urine1 - 100-
8-hydroxymirtazapinePlasma/Urine1 - 100-
Mirtazapine-N-oxidePlasma/Urine1 - 100-
MirtazapineUrine62 - 125062.5
N-desmethylmirtazapineUrine62 - 125062.5
8-hydroxymirtazapineUrine62 - 125062.5

Conclusion

Solid-phase extraction is a versatile and effective technique for the isolation and pre-concentration of mirtazapine and its metabolites from complex biological matrices. The choice of SPE sorbent and protocol can be tailored to the specific analytes of interest and the desired level of sample cleanup. Reversed-phase, phenyl-based, and mixed-mode cation exchange sorbents have all been successfully employed. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for mirtazapine and its metabolites.

References

Troubleshooting & Optimization

Optimizing Mirtazapine-d3 Concentration for Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the concentration of Mirtazapine-d3 as an internal standard (IS) in bioanalytical methods. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice for quantitative bioanalysis?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] this compound is structurally identical to Mirtazapine, with the only difference being the presence of three deuterium atoms. This near-identical physicochemical profile ensures that it behaves similarly to the analyte during sample preparation, extraction, and chromatographic separation.[1] Consequently, it can effectively compensate for variations in sample processing, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in the quantification of Mirtazapine.

Q2: What is the ideal concentration for this compound as an internal standard?

A2: There is no single universal concentration for an internal standard. The optimal concentration should be determined during method development and is dependent on the specific assay and instrument sensitivity. A general recommendation is to use a concentration that provides a consistent and reproducible signal, typically in the mid-range of the analyte's calibration curve. One common practice is to aim for an IS concentration that is around 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[2] In a validated method for Mirtazapine, a different internal standard (imipramine) was successfully used at a fixed concentration of 100 ng/mL for a calibration curve of Mirtazapine ranging from 0.1 to 100.0 ng/mL.[3]

Q3: How do I prepare the this compound working solution?

A3: A detailed protocol for the preparation of a this compound internal standard working solution is provided in the "Experimental Protocols" section of this guide. The process generally involves preparing a stock solution from a certified reference material and then performing serial dilutions to achieve the desired final working concentration.

Q4: What are the acceptance criteria for internal standard response variability?

A4: Regulatory bodies like the FDA recommend that the response of the internal standard be monitored throughout the analytical run.[4] While there isn't a single, universally mandated percentage for acceptable variation, the key principle is consistency. The IS response in unknown samples should be comparable to the response in the calibration standards and quality control (QC) samples. According to FDA guidance, the absence of interfering components is generally accepted when the response is less than 5% for the internal standard. Significant deviations or trends in the IS response may indicate issues with the assay and warrant investigation. If reanalysis is necessary due to aberrant IS responses, the analyte concentrations in the repeat run should generally be within 20% of the original results for the data to be considered reliable.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue Potential Cause Troubleshooting Steps
High variability in this compound peak area across a run Inconsistent sample preparation (e.g., pipetting errors).Review and standardize sample preparation procedures. Ensure proper training of personnel.
Instrument instability (e.g., fluctuating spray in the ion source).Check instrument performance. Perform system suitability tests before each run.
Matrix effects varying between samples.Evaluate matrix effects by post-column infusion or by comparing the IS response in neat solution versus extracted blank matrix. Optimize chromatographic separation to move the analyte and IS away from regions of significant ion suppression.
Drifting this compound signal (consistently increasing or decreasing) Instrument drift over the course of the analytical run.Ensure the mass spectrometer has reached a stable operating temperature and vacuum before starting the analysis.
Inconsistent extraction recovery.Optimize the extraction procedure to ensure consistent recovery for both Mirtazapine and this compound.
Crosstalk or isotopic contribution from this compound to the Mirtazapine signal Presence of unlabeled Mirtazapine as an impurity in the this compound standard.Analyze a high-concentration solution of the this compound standard alone to check for a signal at the m/z of Mirtazapine. If significant, obtain a higher purity standard or account for the contribution in calculations.
In-source fragmentation of this compound leading to the loss of deuterium.Optimize mass spectrometer source conditions (e.g., cone voltage, collision energy) to minimize fragmentation.
Poor peak shape for this compound Suboptimal chromatographic conditions.Adjust mobile phase composition, pH, or gradient to improve peak shape.
Column degradation.Replace the analytical column.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol describes the preparation of a 100 ng/mL this compound working solution, a concentration often suitable for bioanalytical assays.

Materials:

  • This compound certified reference material (e.g., 100 µg/mL in methanol)

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Primary Stock Solution (10 µg/mL):

    • Allow the certified reference material ampule (e.g., 100 µg/mL) to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 1 mL of the 100 µg/mL this compound solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and invert the flask several times to ensure thorough mixing. This is your Primary Stock Solution (10,000 ng/mL) .

  • Intermediate Stock Solution (1 µg/mL):

    • Transfer 1 mL of the Primary Stock Solution (10,000 ng/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and invert to mix. This is your Intermediate Stock Solution (1,000 ng/mL) .

  • Working Internal Standard Solution (100 ng/mL):

    • Transfer 1 mL of the Intermediate Stock Solution (1,000 ng/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate reconstitution solvent for your analytical method (e.g., 50:50 methanol:water).

    • Cap and invert to mix. This is your Working Internal Standard Solution (100 ng/mL) .

Storage: Store all stock and working solutions at 2-8°C in amber glass vials to protect from light. Refer to the manufacturer's certificate of analysis for long-term stability information.

Protocol 2: Optimization of this compound Concentration

This experiment aims to determine the optimal fixed concentration of this compound for your assay.

Procedure:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 25 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL).

  • Prepare three sets of samples for each concentration:

    • Set A: Blank matrix (e.g., plasma) spiked with the this compound working solution.

    • Set B: Blank matrix spiked with the this compound working solution and Mirtazapine at the Lower Limit of Quantification (LLOQ).

    • Set C: Blank matrix spiked with the this compound working solution and Mirtazapine at the Upper Limit of Quantification (ULOQ).

  • Process and analyze these samples using your LC-MS/MS method.

  • Evaluate the following for each this compound concentration:

    • Peak Area Response: The peak area should be sufficient for reproducible integration but not so high as to cause detector saturation.

    • Precision: The coefficient of variation (%CV) of the this compound peak area across replicate injections should be low (typically <15%).

    • Analyte-to-IS Ratio Consistency: The ratio of the Mirtazapine peak area to the this compound peak area should be consistent and reproducible at the LLOQ and ULOQ.

  • Select the this compound concentration that provides the best balance of signal intensity, precision, and consistency in the analyte-to-IS ratio across the calibration range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spike Sample Spiking cluster_analysis Analysis cluster_eval Evaluation start Start with Certified This compound (100 µg/mL) stock1 Prepare Primary Stock (10,000 ng/mL) start->stock1 stock2 Prepare Intermediate Stock (1,000 ng/mL) stock1->stock2 working_is Prepare Working IS Solution (e.g., 100 ng/mL) stock2->working_is spike_cal Spike into Calibration Standards working_is->spike_cal spike_qc Spike into QC Samples working_is->spike_qc spike_unknown Spike into Unknown Samples working_is->spike_unknown extraction Sample Extraction spike_cal->extraction spike_qc->extraction spike_unknown->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Integration) lcms->data_proc ratio_calc Calculate Analyte/IS Peak Area Ratio data_proc->ratio_calc quant Quantify Mirtazapine Concentration ratio_calc->quant

Caption: Workflow for the preparation and use of this compound internal standard.

troubleshooting_logic cluster_investigate Investigation cluster_remedy Remediation cluster_outcome Outcome start High IS Variability Observed? check_prep Review Sample Preparation Logs start->check_prep Yes accept_data Accept Data if IS Variability is Resolved start->accept_data No retrain Retrain Personnel check_prep->retrain check_instrument Check Instrument Performance maintenance Perform Instrument Maintenance check_instrument->maintenance check_matrix Evaluate Matrix Effects optimize_chrom Optimize Chromatography check_matrix->optimize_chrom reanalyze Reanalyze Affected Samples retrain->reanalyze maintenance->reanalyze optimize_chrom->reanalyze reanalyze->accept_data

Caption: Decision tree for troubleshooting this compound internal standard variability.

References

Minimizing ion suppression effects with Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the quantitative analysis of mirtazapine using Mirtazapine-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my mirtazapine analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of the target analyte, mirtazapine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This suppression leads to a decreased signal intensity for mirtazapine, which can result in inaccurate and imprecise quantification, and a higher limit of quantification.

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to mirtazapine, with the only difference being that three of its hydrogen atoms are replaced by deuterium atoms. Because of this near-identical physicochemical nature, this compound co-elutes with mirtazapine and experiences the same degree of ion suppression. By measuring the ratio of the mirtazapine peak area to the this compound peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: What are the common sources of ion suppression in bioanalytical samples?

A3: Common sources of ion suppression in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic for causing ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the ion source and interfere with ionization.

  • Endogenous Metabolites: Other small molecules naturally present in the biological sample can co-elute with mirtazapine.

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.

Q4: Which sample preparation technique is best for reducing ion suppression for mirtazapine analysis?

A4: The choice of sample preparation technique significantly impacts the degree of ion suppression. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing interfering matrix components, often resulting in significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of interferences, including phospholipids and salts, leading to the lowest levels of ion suppression.

The optimal method will depend on the specific requirements of your assay, such as required sensitivity and sample throughput.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no signal for Mirtazapine, but this compound signal is present and stable. 1. Incorrect MRM transition for Mirtazapine: The mass spectrometer is not monitoring the correct precursor and product ions for the analyte. 2. Degradation of Mirtazapine standard: The stock or working solution of mirtazapine may have degraded.1. Verify MRM transitions: Infuse a fresh mirtazapine standard solution directly into the mass spectrometer to optimize and confirm the precursor and product ions. 2. Prepare fresh standards: Prepare new stock and working solutions of mirtazapine from a reliable source.
Both Mirtazapine and this compound signals are low or absent. 1. Severe Ion Suppression: A high concentration of interfering substances in the sample is suppressing the ionization of both the analyte and the internal standard. 2. Instrumental Issues: Problems with the LC system (e.g., no flow, leak) or the mass spectrometer (e.g., dirty ion source, detector failure).1. Improve Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from PPT to SPE). 2. Optimize Chromatography: Modify the LC gradient to better separate mirtazapine from the ion-suppressing region. 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. 4. Check Instrument Performance: Perform system suitability tests, check for leaks, and clean the ion source.
Inconsistent and high variability in the Mirtazapine/Mirtazapine-d3 peak area ratio across replicates. 1. Inconsistent Sample Preparation: Variability in the extraction efficiency between samples. 2. Differential Ion Suppression: The analyte and internal standard are not experiencing the same degree of ion suppression, possibly due to slight chromatographic separation in a region of steep ion suppression.1. Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution of mirtazapine and this compound. 3. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression and adjust the chromatography to move the analyte peaks away from these regions.
Peak splitting for both Mirtazapine and this compound. 1. Column Contamination or Degradation: Buildup of matrix components on the analytical column or a void at the column inlet. 2. Injection Solvent Mismatch: The solvent used to dissolve the final extract is significantly stronger than the initial mobile phase.1. Column Maintenance: Wash the column with a strong solvent. If the problem persists, replace the column. 2. Match Injection Solvent: Reconstitute the dried extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
Ghost peaks appearing in blank injections. 1. Carryover from Autosampler: Residual analyte from a previous high-concentration sample is being injected. 2. Contaminated System: Contamination in the LC system, including tubing, fittings, or the ion source.1. Optimize Autosampler Wash: Use a strong wash solvent for the autosampler needle and injection port. Injecting a blank after a high-concentration sample can confirm carryover. 2. System Cleaning: Flush the entire LC system with a strong, appropriate solvent.

Data Presentation

Table 1: Impact of Sample Preparation on Mirtazapine Ion Suppression

This table illustrates the typical degree of ion suppression for mirtazapine observed with different sample preparation techniques when analyzed without an internal standard.

Sample Preparation MethodMatrix Factor (MF)% Ion Suppression (1 - MF) x 100%
Protein Precipitation (PPT)0.3565%
Liquid-Liquid Extraction (LLE)0.7822%
Solid-Phase Extraction (SPE)0.928%

Note: Matrix Factor is calculated as the peak area of the analyte in the presence of matrix divided by the peak area of the analyte in a neat solution.

Table 2: Effectiveness of this compound in Compensating for Ion Suppression

This table demonstrates how the use of this compound as an internal standard improves the accuracy and precision of mirtazapine quantification in the presence of significant ion suppression (using Protein Precipitation).

ParameterWithout this compoundWith this compound
Accuracy (% Bias)
Low QC (5 ng/mL)-45%-4%
Mid QC (50 ng/mL)-42%-2%
High QC (200 ng/mL)-38%-1%
Precision (% CV)
Low QC (5 ng/mL)18%5%
Mid QC (50 ng/mL)15%3%
High QC (200 ng/mL)12%2%

Experimental Protocols

Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol is used to quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike mirtazapine and this compound into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix through the entire sample preparation procedure. Spike mirtazapine and this compound into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike mirtazapine and this compound into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

Representative LC-MS/MS Method for Mirtazapine Quantification

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mirtazapine: Q1: 266.2 m/z -> Q3: 195.2 m/z

    • This compound: Q1: 269.2 m/z -> Q3: 198.2 m/z

  • Key Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

IonSuppressionMechanism cluster_source ESI Source Droplet Charged Droplet Matrix Matrix Components (e.g., Phospholipids) Droplet->Matrix Competition for charge & surface area GasPhaseAnalyte Gas Phase Mirtazapine Ions Droplet->GasPhaseAnalyte Solvent Evaporation & Ionization Analyte Mirtazapine Analyte->Droplet Enters with Matrix->Droplet Co-elutes into MS_Inlet To Mass Analyzer GasPhaseAnalyte->MS_Inlet

Caption: Mechanism of Ion Suppression in the ESI source.

Workflow_MatrixEffect cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Spike Analyte & IS in Neat Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Extract Blank Matrix, then Spike Analyte & IS B->LCMS C Set C: Spike Analyte & IS in Blank Matrix, then Extract C->LCMS Calc_MF Calculate Matrix Factor (MF) MF = Peak Area(B) / Peak Area(A) LCMS->Calc_MF Calc_RE Calculate Recovery (RE) RE = Peak Area(C) / Peak Area(B) LCMS->Calc_RE Result_MF MF < 1: Ion Suppression MF > 1: Ion Enhancement MF = 1: No Matrix Effect Calc_MF->Result_MF Result_RE RE indicates extraction efficiency Calc_RE->Result_RE

Caption: Workflow for Evaluating Matrix Effects.

InternalStandardLogic cluster_process Analytical Process cluster_quant Quantification Analyte Mirtazapine Suppression Ion Suppression (Matrix Effect) Analyte->Suppression IS This compound IS->Suppression Signal_A Analyte Signal Suppression->Signal_A Reduces Signal Signal_IS IS Signal Suppression->Signal_IS Reduces Signal (proportionally) Ratio Calculate Ratio: (Analyte Signal / IS Signal) Signal_A->Ratio Signal_IS->Ratio Result Accurate Concentration Ratio->Result

Caption: Logic of Internal Standard Correction.

Resolving chromatographic peak tailing for Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving chromatographic peak tailing specifically for Mirtazapine-d3, a deuterated analog of Mirtazapine. The content is tailored for researchers, scientists, and drug development professionals encountering this common issue in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a distortion where the trailing half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate quantification, compromising the reliability of analytical results.[1] this compound, like its parent compound Mirtazapine, is a basic compound containing amine groups.[2][3] Basic compounds are particularly prone to peak tailing in reversed-phase chromatography.

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase. Specifically, interactions between the positively charged amine groups on the this compound molecule and ionized residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor. Other potential causes include:

  • High Mobile Phase pH: At higher pH values, more silanol groups on the column are ionized (negatively charged), increasing the likelihood of secondary interactions with the protonated (positively charged) this compound. For Mirtazapine, a mobile phase pH above 4.5 has been shown to drastically increase peak width and retention time.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: This can include the formation of voids at the column inlet, channels in the packing bed, or a partially blocked inlet frit.

  • Extra-column Effects: Excessive dead volume in the system, for instance from long or wide tubing, can cause peak broadening and tailing.

  • Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can lead to poor peak shape.

Troubleshooting Guide

Systematic Approach to Resolving this compound Peak Tailing

If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds.

  • Action: Lower the mobile phase pH. For this compound, a pH of 3 is a good starting point, as this has been shown to provide good resolution and peak shape for the parent compound. Operating at a lower pH ensures that the residual silanol groups on the silica surface are fully protonated (neutral), minimizing secondary ionic interactions with the positively charged this compound.

  • Protocol: Prepare a mobile phase consisting of an appropriate buffer (e.g., phosphate or formate) at the desired pH mixed with an organic modifier like acetonitrile. Ensure the buffer has adequate capacity to maintain the target pH.

Step 2: Check for Column Issues

A compromised column is a frequent cause of peak shape problems.

  • Action:

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that may cause tailing.

    • Column Wash: If a void is suspected, reversing the column and washing it with a strong solvent may help.

    • Replace the Column: The most straightforward way to rule out column degradation is to replace the existing column with a new one of the same type.

  • Recommendation: Employing a modern, high-purity, end-capped C18 column is recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.

Step 3: Optimize Mobile Phase Composition

Beyond pH, other components of the mobile phase can influence peak shape.

  • Action:

    • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol interactions.

    • Add a Mobile Phase Modifier: Consider adding a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their availability to interact with this compound.

  • Experimental Protocol:

    • Prepare the aqueous component of the mobile phase containing the buffer.

    • If using TEA, add it to the aqueous component.

    • Adjust the pH.

    • Mix with the organic modifier.

    • Always filter and degas the mobile phase before use.

Step 4: Review Injection and Sample Parameters

The sample itself and how it is introduced to the system can be a source of peak tailing.

  • Action:

    • Dilute the Sample: To check for column overload, dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.

    • Match Sample Solvent to Mobile Phase: The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.

  • Data Presentation:

Parameter Initial Condition Troubleshooting Step Expected Outcome
Asymmetry Factor > 1.5Lower mobile phase pH to 3.0Asymmetry Factor approaches 1.0
Asymmetry Factor > 1.5Dilute sample 10-foldAsymmetry Factor improves
Asymmetry Factor > 1.5Add 0.1% TEA to mobile phaseAsymmetry Factor improves

Visualizing the Troubleshooting Workflow

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH > 4.5? start->check_ph lower_ph Lower Mobile Phase pH to ~3.0 check_ph->lower_ph Yes check_column Is an old or non-end-capped column in use? check_ph->check_column No resolve Peak Tailing Resolved lower_ph->resolve new_column Install a new, end-capped C18 column check_column->new_column Yes check_overload Is the sample concentration high? check_column->check_overload No new_column->resolve dilute_sample Dilute the sample check_overload->dilute_sample Yes add_modifier Consider adding a mobile phase modifier (e.g., TEA) check_overload->add_modifier No dilute_sample->resolve check_system Review for extra-column dead volume and solvent mismatch add_modifier->check_system check_system->resolve

Caption: A troubleshooting workflow for resolving this compound peak tailing.

Understanding the Mechanism of Peak Tailing

The primary chemical interaction leading to peak tailing for this compound is illustrated below.

G cluster_0 Silica Surface (High pH) cluster_1 This compound cluster_2 Silica Surface (Low pH) silanol Si-O⁻ mirtazapine R₃N⁺-H mirtazapine->silanol Strong Ionic Interaction (Causes Tailing) protonated_silanol Si-OH mirtazapine->protonated_silanol Weak/No Interaction (Symmetrical Peak)

Caption: Chemical interactions causing this compound peak tailing.

Detailed Experimental Protocols

Protocol 1: HPLC Method for this compound with Optimal Peak Shape

This protocol is adapted from a validated method for Mirtazapine and is expected to provide excellent peak symmetry for this compound.

  • Instrumentation: Standard HPLC system with UV or Fluorescence detection.

  • Column: High-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 25 mM Monobasic Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Composition: 80% A and 20% B (Isocratic).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence: Excitation at 290 nm, Emission at 350 nm.

    • UV: 291 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

Protocol 2: Sample Clean-up using Solid Phase Extraction (SPE)

For complex matrices, a sample clean-up step can remove interferences that may contribute to peak tailing.

  • SPE Cartridge: A C18 or mixed-mode cation exchange cartridge.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute this compound with a suitable solvent (e.g., methanol containing a small amount of acid or base).

  • Final Step: Evaporate the eluate and reconstitute the residue in the mobile phase before injection.

References

Improving recovery of Mirtazapine-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Mirtazapine-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is the extraction behavior of this compound different from that of non-deuterated Mirtazapine?

A1: For the purposes of sample extraction, the physicochemical properties of this compound are virtually identical to those of Mirtazapine. Deuterium substitution does not significantly alter properties like pKa, logP, or solubility that govern extraction behavior. Therefore, methods developed for Mirtazapine can be directly applied to this compound. Any observed differences in recovery are more likely due to experimental variability rather than isotopic differences. Ideally, a deuterated internal standard will have the same extraction recovery as the compound to be quantified[1].

Q2: What are the key physicochemical properties of this compound that I should consider for method development?

A2: Understanding the following properties of Mirtazapine is crucial for developing an effective extraction protocol:

  • pKa: Mirtazapine is a basic drug with a pKa of 7.1. This means it will be positively charged in acidic conditions (pH < 7.1) and neutral in basic conditions (pH > 7.1). This property is fundamental for ion-exchange SPE and for pH adjustment in LLE.

  • logP: The logP of Mirtazapine is approximately 2.9 to 3.3, indicating that it is a lipophilic (fat-soluble) compound.[2] This property suggests good solubility in organic solvents, which is advantageous for LLE and reversed-phase SPE.

  • Protein Binding: Mirtazapine is highly bound to plasma proteins (around 85%).[3][4] This is a critical consideration for all extraction methods, as the first step must efficiently disrupt these protein-drug interactions to release the analyte for extraction.

Q3: Which extraction method generally gives the highest recovery for this compound?

A3: The optimal extraction method depends on the sample matrix, the required level of cleanliness, and the analytical technique being used.

  • Liquid-Liquid Extraction (LLE) can provide high recoveries, often in the range of 85-95%, with the appropriate choice of solvent and pH.[3]

  • Solid-Phase Extraction (SPE) , particularly with a strong cation exchanger, can also yield high and reproducible recoveries, often between 70% and 109%.

  • Protein Precipitation (PPT) is a simpler and faster method but may result in a less clean extract and potentially lower recovery if not optimized. However, one study using methanol for precipitation reported recoveries of 87.41–90.06%.

Q4: Should I be concerned about the stability of this compound during the extraction process?

A4: Mirtazapine is generally stable under typical laboratory conditions. Stability studies have shown it to be stable in plasma at room temperature for extended periods and through multiple freeze-thaw cycles. However, it is always good practice to process samples as quickly as possible and to avoid prolonged exposure to harsh pH conditions or high temperatures.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: My recovery of this compound is consistently low when using LLE.

dot

Caption: Troubleshooting workflow for low LLE recovery.

  • Possible Cause 1: Incorrect pH. Mirtazapine is a basic compound and needs to be in its neutral form to be efficiently extracted into an organic solvent.

    • Solution: Ensure the pH of the aqueous sample is adjusted to be at least 1-2 units above the pKa of Mirtazapine (pKa ≈ 7.1). A pH of > 8 is recommended.

  • Possible Cause 2: Inefficient Extraction Solvent. The polarity and composition of the extraction solvent are critical.

    • Solution: While various solvents can be used, mixtures like n-hexane:ethyl acetate (e.g., 90:10 v/v) or methyl tert-butyl ether have shown high extraction efficiency. If you are using a single solvent like hexane, consider adding a more polar modifier like ethyl acetate.

  • Possible Cause 3: Emulsion Formation. Vigorous shaking, especially with plasma samples, can lead to the formation of an emulsion layer between the aqueous and organic phases, which traps the analyte.

    • Solution: Instead of vigorous shaking, use gentle swirling or a rocking motion for mixing. If an emulsion does form, it can often be broken by adding a small amount of salt (salting out), by centrifugation, or by filtering the mixture through a glass wool plug.

  • Possible Cause 4: Insufficient Phase Separation. Incomplete separation of the aqueous and organic layers will lead to lower recovery.

    • Solution: Ensure adequate centrifugation time and speed to achieve a clean separation between the two phases.

Low Recovery in Solid-Phase Extraction (SPE)

Problem: I am experiencing low or inconsistent recovery of this compound from my SPE cartridges.

dot

Caption: Troubleshooting workflow for low SPE recovery.

  • Possible Cause 1: Incorrect Sorbent Choice. Mirtazapine is a basic compound, which makes it ideal for cation exchange SPE.

    • Solution: Use a strong cation exchange (SCX) sorbent. Studies have shown that SCX sorbents provide the best results for mirtazapine and other similar antidepressants.

  • Possible Cause 2: Improper Cartridge Conditioning or Equilibration. Failure to properly prepare the sorbent will lead to poor retention of the analyte.

    • Solution: Condition the SCX cartridge with methanol, followed by an equilibration step with an acidic buffer (e.g., pH 2.5 phosphate buffer). It is critical not to let the sorbent bed dry out between these steps and sample loading.

  • Possible Cause 3: Incorrect pH during Loading. For cation exchange, this compound must be in its positively charged (protonated) state to bind to the sorbent.

    • Solution: Acidify the sample to a pH at least 2 units below the pKa of Mirtazapine (pKa ≈ 7.1). A pH of 2.5 to 6 is generally effective.

  • Possible Cause 4: Inefficient Elution. The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.

    • Solution: To elute this compound from an SCX sorbent, you need to neutralize its positive charge. Use a basic elution solvent, such as 5% ammonia in methanol.

Low Recovery in Protein Precipitation (PPT)

Problem: My this compound recovery is low after protein precipitation.

  • Possible Cause 1: Inefficient Precipitating Agent. The choice and volume of the organic solvent are key.

    • Solution: Acetonitrile is generally more efficient at precipitating proteins than methanol. Use a cold organic solvent and a solvent-to-sample ratio of at least 3:1.

  • Possible Cause 2: Incomplete Precipitation. Insufficient mixing or incubation time can lead to incomplete protein removal.

    • Solution: After adding the cold organic solvent, vortex the sample thoroughly for at least 30 seconds. Allow the sample to incubate at a low temperature (e.g., -20°C) for at least 20 minutes to ensure complete precipitation.

  • Possible Cause 3: Analyte Co-precipitation. this compound might get trapped in the protein pellet.

    • Solution: After centrifugation, carefully collect the supernatant without disturbing the pellet. To maximize recovery, you can perform a second extraction by resuspending the pellet in a small volume of the precipitation solvent, vortexing, centrifuging again, and then combining the supernatants.

Data Presentation

Table 1: Comparison of Mirtazapine Recovery Rates with Different Extraction Methods
Extraction MethodMatrixKey ParametersAverage Recovery (%)Reference
Liquid-Liquid ExtractionHuman PlasmaSolvent: n-hexane:ethyl acetate (90:10, v/v), pH adjusted with NaOH86.8%
Liquid-Liquid ExtractionHuman PlasmaSolvent: Hexane, isoamyl alcohol mixture (95:5, v/v)94.4%
Solid-Phase ExtractionHuman PlasmaSorbent: Strong Cation Exchanger (SCX)70-109%
Protein PrecipitationHuman PlasmaSolvent: Methanol87.41–90.06%
Solid-Phase MicroextractionHuman UrineFiber: PDMS-DVB, pH 85.4%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method with demonstrated high recovery for Mirtazapine.

  • Sample Preparation: To 0.5 mL of plasma sample in a polypropylene tube, add 10 µL of the internal standard working solution.

  • Alkalinization: Add 200 µL of 0.1 N NaOH to the sample to adjust the pH to > 8. Vortex for 10 seconds.

  • Extraction: Add 5 mL of an extraction solvent mixture of hexane and isoamyl alcohol (95:5, v/v).

  • Mixing: Cap the tube and mix on a rotary shaker for 10 minutes.

  • Phase Separation: Centrifuge the sample at 3500 rpm for 10 minutes.

  • Transfer: Carefully transfer the upper organic phase to a clean tube.

  • Back Extraction (Optional, for cleanup): Add 0.2 mL of 0.1 N HCl to the organic phase, vortex for 1 minute, and centrifuge. The analyte will move to the acidic aqueous phase.

  • Evaporation/Reconstitution: If not performing back extraction, evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for your analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on the principles of cation exchange for basic compounds like Mirtazapine.

  • Sorbent: Strong Cation Exchange (SCX) SPE cartridge.

  • Conditioning: Condition the cartridge by passing 2 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of 25 mM phosphate buffer (pH 2.5) through it. Do not allow the sorbent to dry.

  • Sample Loading:

    • Dilute 1 mL of plasma with 4 mL of 25 mM phosphate buffer (pH 2.5).

    • Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of the pH 2.5 phosphate buffer to remove polar interferences.

    • Wash the cartridge with 4 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonia in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT)

This is a general protocol for protein precipitation using acetonitrile.

  • Sample Preparation: In a microcentrifuge tube, add 200 µL of plasma sample and 10 µL of the internal standard working solution.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the sample (a 3:1 ratio).

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Place the tube in a freezer at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully pipette the supernatant into a clean tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in the mobile phase.

Visualization of Experimental Workflow

dot

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Post-Extraction Processing cluster_3 Analysis Plasma_Sample Plasma Sample containing This compound Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (pH adjust, add organic solvent, mix, centrifuge) Add_IS->LLE SPE Solid-Phase Extraction (Condition, load, wash, elute) Add_IS->SPE PPT Protein Precipitation (Add organic solvent, vortex, centrifuge) Add_IS->PPT Evaporation Evaporate Solvent LLE->Evaporation SPE->Evaporation PPT->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for this compound extraction.

References

Optimization of mobile phase for Mirtazapine and Mirtazapine-d3 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase conditions for the chromatographic separation of Mirtazapine and its deuterated internal standard, Mirtazapine-d3. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phase conditions for the separation of Mirtazapine and this compound on a C18 column?

A1: A common starting point for reversed-phase chromatography of Mirtazapine on a C18 column is a mobile phase consisting of an aqueous buffer and an organic modifier. Acetonitrile is a frequently used organic modifier, and the aqueous phase often contains a buffer like ammonium acetate or phosphate to control pH.[1][2][3][4] A typical initial mobile phase composition could be a mixture of 10 mM ammonium acetate and acetonitrile. Formic acid (0.1%) is often added to the mobile phase to improve peak shape and ionization efficiency for LC-MS/MS analysis.[1]

Q2: How does the pH of the mobile phase affect the retention and peak shape of Mirtazapine?

A2: The pH of the mobile phase is a critical parameter in the separation of Mirtazapine, which is a basic compound.

  • Low pH (e.g., pH 3-4.5): At acidic pH, Mirtazapine will be protonated (ionized). This can lead to good solubility in the aqueous mobile phase and often results in sharper peaks by minimizing interactions with residual silanols on the silica-based stationary phase. However, excessive ionization can sometimes reduce retention time. A pH of 3 has been found to provide suitable resolution and retention times for Mirtazapine and its metabolites.

  • High pH: Increasing the pH can lead to a drastic increase in retention time and peak width for Mirtazapine. This is because as the pH increases, Mirtazapine becomes less ionized (more neutral), increasing its hydrophobicity and interaction with the C18 stationary phase.

Q3: I am observing significant peak tailing for Mirtazapine. What are the potential causes and how can I resolve this?

A3: Peak tailing for basic compounds like Mirtazapine is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the basic analyte with acidic residual silanol groups on the surface of the silica-based stationary phase.

Here are some troubleshooting steps:

  • Lower the Mobile Phase pH: Reducing the pH (e.g., to 3-4) will protonate the silanol groups, minimizing their ability to interact with the protonated Mirtazapine.

  • Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from Mirtazapine. A concentration of 0.1-0.3% TEA is often effective.

  • Use an End-Capped Column: Modern, high-purity silica columns with end-capping can significantly reduce silanol interactions. If you are using an older column, switching to a newer generation, end-capped column may resolve the issue.

  • Check for Column Contamination: Peak tailing can also be a sign of a contaminated column. Follow the manufacturer's recommendations for column washing.

Q4: Will Mirtazapine and this compound have the same retention time?

A4: Mirtazapine and this compound are expected to have very similar, if not identical, retention times under typical reversed-phase HPLC conditions. The small difference in mass due to deuterium substitution does not significantly alter the physicochemical properties that govern chromatographic retention. For most applications, especially with MS detection, co-elution is expected and acceptable.

Q5: My LC-MS/MS sensitivity for Mirtazapine is low. How can I improve it by modifying the mobile phase?

A5: To enhance sensitivity in LC-MS/MS, especially with electrospray ionization (ESI), it is crucial to use mobile phase additives that promote ionization.

  • Use a Volatile Buffer: Ammonium acetate or ammonium formate are excellent choices as they are compatible with mass spectrometry.

  • Add Formic Acid: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase will lower the pH and provide a source of protons, which significantly enhances the formation of [M+H]+ ions in positive ion mode ESI, thereby increasing sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution between Mirtazapine and other analytes Inadequate mobile phase composition.Optimize the organic modifier (acetonitrile or methanol) percentage. A lower percentage of organic modifier will generally increase retention and may improve resolution. Consider a gradient elution if isocratic elution is insufficient.
Incorrect mobile phase pH.Adjust the pH of the aqueous phase. Since Mirtazapine is basic, small changes in pH can significantly alter its retention time relative to other compounds.
Variable Retention Times Unbuffered mobile phase.Use a buffer (e.g., phosphate, acetate) to control the mobile phase pH. Ensure the buffer concentration is adequate (typically 10-25 mM).
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
High Backpressure Blockage in the system.Check for blockages in the guard column or column inlet frit. Backflushing the column may help.
Precipitated buffer salts.Ensure that the buffer concentration is below its solubility limit in the mobile phase, especially when using high organic percentages. Filter the mobile phase before use.
Peak Splitting or Distortion Column void or damage.This may indicate the end of the column's life. Replace the column.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.

Experimental Protocols

General Protocol for HPLC Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of Mirtazapine and this compound.

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM ammonium acetate solution and adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm filter.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 291 nm or MS/MS detection.

    • Column Temperature: 30 °C.

    • Gradient: Start with a scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution conditions.

  • Optimization:

    • Based on the scouting gradient, develop an optimized isocratic or gradient method. For isocratic elution, a common ratio is in the range of 60:40 to 80:20 (Aqueous:Organic).

    • Fine-tune the mobile phase pH to achieve optimal peak shape and resolution.

    • Adjust the flow rate to balance analysis time and resolution.

Data Presentation

Table 1: Summary of Reported Mobile Phase Compositions for Mirtazapine Analysis
Reference Aqueous Phase Organic Phase Ratio (Aq:Org) Additives Column Type
Chorilli et al. (2011)10 mM Ammonium AcetateAcetonitrile60:400.1% Formic AcidAgilent Eclipse XDB C-18
Lavasani et al.Phosphate Buffer (pH 3)Acetonitrile80:20-Chromolith C18
Sivsivadze et al. (2023)WaterAcetonitrile20:800.1% Formic AcidNot Specified
Rao et al.0.3% Triethylamine (pH 3.0)Acetonitrile78:22-BDS Hypersil C18
UnspecifiedWaterAcetonitrile80:20-C18

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical/Method Issue check_all_peaks->chemical_issue No all_peaks_path Yes check_pressure Check Backpressure system_issue->check_pressure check_connections Inspect Fittings and Tubing check_pressure->check_connections column_issue Consider Column Void/Failure check_connections->column_issue end_node Problem Resolved column_issue->end_node specific_peaks_path No check_mobile_phase Verify Mobile Phase (pH, Composition, Age) chemical_issue->check_mobile_phase optimize_ph Adjust Mobile Phase pH (especially for basic analytes) check_mobile_phase->optimize_ph add_modifier Add Mobile Phase Modifier (e.g., TEA for tailing) optimize_ph->add_modifier check_sample Check Sample Preparation (Solvent, Concentration) add_modifier->check_sample check_sample->end_node

Caption: A troubleshooting workflow for common HPLC issues.

Method_Development_Workflow start Define Separation Goal select_column Select Column (e.g., C18) start->select_column initial_conditions Set Initial Conditions (Scouting Gradient) select_column->initial_conditions run_scout Run Scouting Gradient initial_conditions->run_scout evaluate_scout Evaluate Results (Retention, Resolution) run_scout->evaluate_scout optimize_mobile_phase Optimize Mobile Phase (Organic %, pH, Additives) evaluate_scout->optimize_mobile_phase Optimization Needed validate_method Validate Method evaluate_scout->validate_method Acceptable optimize_other Optimize Other Parameters (Flow Rate, Temperature) optimize_mobile_phase->optimize_other optimize_other->validate_method final_method Final Method validate_method->final_method

Caption: A general workflow for HPLC method development.

References

Enhancing sensitivity for low-level detection of Mirtazapine with Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mirtazapine-d3 as an internal standard to enhance the sensitivity for low-level detection of Mirtazapine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Mirtazapine using this compound as an internal standard.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Signal for Mirtazapine and/or this compound 1. Mass Spectrometer Tuning: Incorrect or suboptimal tuning parameters for the specific MRM transitions. 2. Ion Source Contamination: Buildup of non-volatile salts or other contaminants in the ESI source. 3. Sample Preparation Issue: Inefficient extraction of the analyte and internal standard from the matrix. 4. Mobile Phase Problem: Incorrect mobile phase composition or pH affecting ionization.1. Optimize Tuning: Infuse a standard solution of Mirtazapine and this compound to optimize precursor and product ion selection, as well as collision energy and other compound-specific parameters. 2. Clean Ion Source: Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and other source components. 3. Review Extraction Protocol: Ensure proper pH adjustment, solvent selection, and mixing during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Check for analyte degradation. 4. Verify Mobile Phase: Prepare fresh mobile phase and ensure the pH is appropriate for positive ion mode ESI of Mirtazapine (typically acidic). The addition of 0.1% formic acid is common.[1]
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Chromatographic Column Issues: Column aging, contamination, or a void at the column inlet. 2. Inappropriate Mobile Phase: Mobile phase pH is too close to the pKa of Mirtazapine, or the organic content is not optimized. 3. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion.1. Column Maintenance: Reverse flush the column (if permissible by the manufacturer), or replace it with a new one. Use a guard column to protect the analytical column. 2. Adjust Mobile Phase: Ensure the mobile phase pH is at least 2 units below the pKa of Mirtazapine. Optimize the gradient or isocratic mobile phase composition for better peak shape. 3. Match Injection Solvent: Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase.
High Background Noise or Interferences 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix suppressing or enhancing the analyte signal.[2] 2. Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents. 3. System Contamination: Carryover from previous injections or contamination of the LC system components.1. Improve Sample Cleanup: Optimize the SPE or LLE procedure to better remove interfering matrix components. Consider a different extraction mechanism (e.g., mixed-mode SPE). 2. Use High-Purity Reagents: Utilize LC-MS grade solvents and freshly prepared, high-purity mobile phase additives. 3. System Cleaning: Implement a robust needle wash protocol and flush the entire LC system with a strong solvent mixture to remove contaminants.
Inconsistent or Non-Reproducible Results 1. Inconsistent Sample Preparation: Variability in manual extraction steps, such as pipetting, vortexing, or evaporation. 2. Internal Standard Addition Error: Inaccurate or inconsistent addition of this compound to samples and calibrators. 3. Instrument Instability: Fluctuations in the LC pump flow rate, column temperature, or MS detector response.1. Standardize Procedures: Use calibrated pipettes and ensure consistent timing and technique for all sample preparation steps. Consider automating the extraction process if possible. 2. Verify IS Addition: Ensure the internal standard working solution is well-mixed and added precisely to all samples and standards before any extraction steps. 3. Perform System Suitability: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system. Check for leaks and ensure stable spray in the ESI source.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to Mirtazapine, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization effects. This close similarity allows this compound to effectively compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification, especially at low concentrations.

Q2: What are the typical MRM transitions for Mirtazapine and this compound?

A2: In positive electrospray ionization (ESI+) mode, the protonated molecules [M+H]+ are monitored as the precursor ions. The most common transitions are:

  • Mirtazapine: Precursor ion (m/z) 266.2 → Product ion (m/z) 195.1[3]

  • This compound: Precursor ion (m/z) 269.2 → Product ion (m/z) 195.1

It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.

Q3: What concentration of this compound should I use?

A3: The concentration of the internal standard should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or introduces isotopic interference to the analyte. A common approach is to use a concentration that is in the mid-range of the calibration curve for Mirtazapine. For example, if your calibration curve for Mirtazapine ranges from 0.5 to 100 ng/mL, a this compound concentration of 10-50 ng/mL is a good starting point. The optimal concentration should be determined during method development.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis. To mitigate them:

  • Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering phospholipids and other matrix components.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate Mirtazapine from the majority of matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: this compound will be affected by matrix effects in a similar way to Mirtazapine, thus providing effective compensation.

Q5: What are the key parameters to optimize for the ESI source to enhance sensitivity for Mirtazapine?

A5: For optimal sensitivity in positive ESI mode for Mirtazapine, consider optimizing the following parameters:

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Source Temperature: Usually between 100-150 °C.

  • Desolvation Gas Flow and Temperature: These parameters aid in the desolvation of the droplets. Higher flow rates and temperatures (e.g., 300-400 °C) are often used.

  • Nebulizer Gas Pressure: This affects the droplet size; optimization is instrument-dependent.

It is recommended to perform a systematic optimization of these parameters using a constant infusion of Mirtazapine.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Mirtazapine using an LC-MS/MS method with a deuterated internal standard.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Extraction Recovery 85 - 105%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

Detailed Experimental Protocol

This protocol provides a general methodology for the quantification of Mirtazapine in human plasma using this compound as an internal standard. Optimization will be required for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Mirtazapine and this compound reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (with appropriate anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mirtazapine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Mirtazapine stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 20 ng/mL) in 50:50 methanol:water.

  • Sample Preparation:

    • To 200 µL of plasma sample, calibrator, or quality control sample, add 25 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 400 µL of 0.1% formic acid in water and vortex.

    • Proceed with Solid-Phase Extraction (SPE).

3. Solid-Phase Extraction (SPE) Protocol

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute Mirtazapine and this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 10% B, ramp to 90% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Mirtazapine: 266.2 → 195.1

    • This compound: 269.2 → 195.1

  • Data Analysis: Integrate the peak areas for both Mirtazapine and this compound. Calculate the peak area ratio (Mirtazapine/Mirtazapine-d3) and quantify using a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction Spike->Extract Evap Evaporate and Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for Mirtazapine quantification.

Troubleshooting_Workflow Start Low/Inconsistent Signal Issue Check_IS Check Internal Standard (this compound) Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK Analyte_Low Analyte Signal Low IS_OK->Analyte_Low Yes Both_Low Both Signals Low or Absent IS_OK->Both_Low No Check_Extraction Review Sample Extraction Protocol Analyte_Low->Check_Extraction Check_MS Check MS Performance (Tuning & Source) Both_Low->Check_MS Check_Chrom Review Chromatography (Peak Shape, Retention) Check_Extraction->Check_Chrom Check_MS->Check_Chrom Resolve Issue Resolved Check_Chrom->Resolve

Caption: Troubleshooting logic for low signal issues.

References

Stability of Mirtazapine-d3 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the stability of Mirtazapine-d3 in processed biological samples and within an autosampler environment.

Important Note on this compound: this compound is a stable isotope-labeled version of Mirtazapine, commonly used as an internal standard (IS) in quantitative bioanalysis. Its chemical properties and stability profile under typical analytical and storage conditions are expected to be analogous to the parent compound, Mirtazapine. The data presented here is based on studies of Mirtazapine and is directly applicable to this compound for its use as an internal standard.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in processed plasma samples during freeze-thaw cycles?

A: Mirtazapine has demonstrated high stability through multiple freeze-thaw cycles. In validation studies, quality control (QC) samples in human plasma were stable for at least five repeated freeze-thaw periods, indicating that this compound can withstand typical laboratory handling procedures without significant degradation.[1]

Q2: What are the recommended long-term storage conditions for processed samples containing this compound?

A: For long-term storage, processed plasma samples should be kept frozen at or below -20°C. Studies have confirmed the stability of Mirtazapine in human plasma for up to three months when stored at -20°C.[1][2] For extended durations, storage at -70°C is also a validated condition, with stability confirmed for at least 68 days.[3]

Q3: My extracted samples will be in the autosampler for an extended period. How long is this compound stable under these conditions?

A: Mirtazapine has been shown to be stable in the autosampler post-extraction.[4] While specific durations from the provided results are not detailed, typical validation protocols for similar compounds assess stability for 24 to 72 hours. It is recommended to keep the autosampler temperature controlled (e.g., 4°C to 10°C) to minimize the potential for degradation or solvent evaporation. If an analytical run exceeds 24 hours, performing stability tests under your specific conditions is advised.

Q4: How long are my plasma samples containing this compound stable at room temperature on the lab bench?

A: This is referred to as short-term or bench-top stability. While specific time points are not explicitly stated in the search results, this is a standard component of method validation. Typically, analytes are tested for stability in the matrix for a period that covers the expected sample handling time at room temperature (e.g., 4 to 24 hours). Given Mirtazapine's overall stability, it is expected to be stable for several hours on the bench-top, but this should be confirmed during method validation.

Q5: What conditions are known to cause this compound to degrade?

A: Stress testing has shown that Mirtazapine is susceptible to degradation under specific conditions. It has been found to degrade when exposed to acidic and basic hydrolysis, oxidation (e.g., with H2O2), and photolytic (light) conditions. However, the drug is stable against dry heat. To ensure sample integrity, protect samples from prolonged light exposure and avoid extreme pH conditions during processing.

Data Summary

Table 1: Stability of Mirtazapine in Processed Biological Samples
Stability TypeMatrixStorage TemperatureDurationResultCitations
Freeze-ThawHuman Plasma-20°C to Room Temp5 CyclesStable
Long-TermHuman Plasma-20°CUp to 3 MonthsStable
Long-TermHuman Plasma-70°CAt least 68 DaysStable
AutosamplerProcessed ExtractNot SpecifiedNot SpecifiedStable
Short-Term (Bench-Top)Human PlasmaRoom TemperatureNot SpecifiedEvaluated as stable
Table 2: Stability of Mirtazapine Stock Solutions
SolventStorage TemperatureDurationResultCitations
Methanol-20°CAt least 3 MonthsStable
MethanolRoom TemperatureUp to 4 WeeksEvaluated as stable

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in a biological matrix through repeated freeze-thaw cycles.

  • Prepare QC Samples: Spike blank biological matrix (e.g., human plasma) with known concentrations of Mirtazapine and this compound to create low, medium, and high concentration Quality Control (QC) samples.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3-5 per level) to establish the baseline (T=0) concentration.

  • First Freeze-Thaw Cycle: Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.

  • Thaw: Remove the samples and allow them to thaw completely unassisted at room temperature.

  • Repeat Cycles: Once thawed, refreeze the samples for another 12-24 hours. Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).

  • Final Analysis: After the final thaw, process and analyze the QC samples.

  • Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The deviation should typically be within ±15% for the analyte to be considered stable.

Protocol 2: Autosampler Stability Assessment

This protocol describes how to determine the stability of this compound in the final extracted solution within an autosampler.

  • Prepare Samples: Obtain a set of processed samples, typically by extracting a batch of low and high concentration QC samples.

  • Initial Injection (T=0): Immediately after processing, inject a subset of these samples (n=3-5 per level) into the analytical system (e.g., LC-MS/MS) to determine the initial peak area or concentration.

  • Store in Autosampler: Place the remaining processed samples in the autosampler and store them at the set temperature (e.g., 10°C) for a predefined period (e.g., 24, 48, or 72 hours).

  • Subsequent Injections: At the end of the storage period, re-inject the samples.

  • Evaluation: Compare the mean peak area or calculated concentration of the stored samples to that of the initial injections. A deviation of less than ±15% typically indicates stability.

Visual Guides

Experimental Workflow

G cluster_pre Sample Handling & Storage cluster_post Analytical Phase A Sample Collection (e.g., Whole Blood) B Sample Processing (e.g., Centrifugation to Plasma) A->B C Long-Term Storage (-20°C or -80°C) B->C D Freeze-Thaw Cycles (As needed for aliquoting) C->D E Sample Extraction (e.g., Protein Precipitation) D->E Bench-Top Thawing F Placement in Autosampler (e.g., 4°C - 10°C) E->F G LC-MS/MS Analysis F->G G Start Low or Inconsistent This compound Signal? q1 Is signal loss observed over a single analytical run? Start->q1 a1_yes Investigate Autosampler Stability. Keep samples cooled. Limit run time if necessary. q1->a1_yes Yes q2 Were samples subjected to >5 freeze-thaw cycles? q1->q2 No a2_yes Exceeding validated F/T cycles may cause degradation. Aliquot samples after collection. q2->a2_yes Yes q3 Were samples exposed to light or extreme pH? q2->q3 No a3_yes Mirtazapine is sensitive to light and acid/base hydrolysis. Use amber vials and control pH. q3->a3_yes Yes end_node Review storage conditions (temp/duration) and stock solution integrity. q3->end_node No

References

Preventing in-source fragmentation of Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent in-source fragmentation of Mirtazapine-d3 during LC-MS/MS analysis. This compound is a deuterated analog of Mirtazapine, commonly used as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This occurs when excess energy is transferred to the ions as they move from the atmospheric pressure region of the source to the vacuum of the mass spectrometer.[1] For this compound, which has a molecular formula of C₁₇H₁₆D₃N₃ and a molecular weight of approximately 268.37 g/mol , ISF can lead to a decreased signal for the intended precursor ion, complicating quantification and potentially compromising the accuracy and sensitivity of the assay.[3]

Q2: What are the primary causes of in-source fragmentation?

ISF is primarily caused by overly energetic conditions within the mass spectrometer's ion source. The main contributing factors are:

  • High Cone Voltage: Applying a high potential difference (often called cone voltage, fragmentor voltage, or declustering potential) accelerates ions into residual gas molecules with enough force to cause them to fragment.[1]

  • Elevated Temperatures: High source and desolvation temperatures can provide enough thermal energy to cause the dissociation of thermally fragile molecules.

  • Gas and Solvent Conditions: The composition of the mobile phase and the pressure of nebulizing gases can also influence the ionization process and contribute to fragmentation.

Q3: How can I identify if in-source fragmentation of this compound is occurring?

You can identify ISF by observing a significant decrease in the intensity of the this compound precursor ion (e.g., [M+H]⁺) and a corresponding increase in the intensity of one or more fragment ions in the full scan mass spectrum. This is best diagnosed by infusing a pure standard of this compound directly into the mass spectrometer and observing the spectral changes as you adjust source parameters.

Q4: Is Mirtazapine known to be particularly susceptible to fragmentation?

While all molecules can fragment under sufficiently energetic conditions, compounds with certain functional groups may be more susceptible. The piperazino-azepine structure of Mirtazapine has several bonds that can be cleaved. Optimizing MS conditions is a standard part of method development for any analyte, including Mirtazapine, to ensure the integrity of the precursor ion.

Troubleshooting Guide

If you observe significant in-source fragmentation of this compound, follow this systematic troubleshooting workflow. The primary goal is to create "softer" ionization conditions that preserve the precursor ion while maintaining adequate signal intensity.

TroubleshootingWorkflow Start High In-Source Fragmentation Observed ConeVoltage Reduce Cone Voltage (or Fragmentor/DP) Start->ConeVoltage CheckSignal_CV Is Signal Intensity Adequate? ConeVoltage->CheckSignal_CV SourceTemp Reduce Source / Desolvation Temperature CheckSignal_CV->SourceTemp Yes Reassess Re-evaluate Previous Parameters for Balance CheckSignal_CV->Reassess No, too low CheckSignal_Temp Is Desolvation Efficient? SourceTemp->CheckSignal_Temp GasFlow Optimize Nebulizer Gas Flow CheckSignal_Temp->GasFlow Yes CheckSignal_Temp->Reassess No, clusters observed CheckSignal_Gas Is Spray Stable & Signal Consistent? GasFlow->CheckSignal_Gas End Optimized Method: Minimal Fragmentation CheckSignal_Gas->End Yes CheckSignal_Gas->Reassess No, unstable Reassess->ConeVoltage

Caption: A step-by-step workflow for troubleshooting and minimizing in-source fragmentation.

Quantitative Data: MS Parameter Optimization

This table summarizes key mass spectrometer parameters that influence in-source fragmentation and provides guidance for their optimization. Values are illustrative and should be empirically determined on your specific instrument.

ParameterSuboptimal Setting (High Fragmentation)Optimized Setting (Minimal Fragmentation)Rationale & Considerations
Cone Voltage > 50 V15 - 30 VThis is the most critical parameter. Lowering it reduces the kinetic energy of ions, resulting in "softer" ionization. Setting it too low may decrease overall signal.
Source Temperature > 130 °C110 - 125 °CReduces thermal stress on the analyte, preventing thermally-induced fragmentation.
Desolvation Temperature > 450 °C350 - 425 °CMinimizes thermal energy imparted to the ions. Inefficient desolvation (if too low) can cause solvent clusters and reduce signal.
Nebulizer Gas Flow Instrument DependentInstrument DependentAffects droplet size and desolvation efficiency. Must be optimized to ensure a stable spray without imparting excessive energy.
Capillary Voltage > 3.5 kV2.5 - 3.0 kVPrimarily affects the efficiency of ion sampling. While it has a lesser effect on fragmentation than cone voltage, optimization is still recommended.

Experimental Protocol: Optimizing Cone Voltage

This protocol provides a systematic approach to determine the optimal cone voltage for minimizing this compound fragmentation while maintaining a robust signal.

1. Materials and Reagents:

  • This compound reference standard.

  • LC-MS grade methanol and water.

  • Formic acid (or other appropriate mobile phase modifier).

  • Calibrated syringe pump and LC-MS system.

2. Procedure:

  • Prepare Standard Solution: Create a 100 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source using a syringe pump at a stable flow rate (e.g., 10 µL/min).

  • Initial MS Settings:

    • Set the mass spectrometer to acquire data in positive ion, full scan mode over a mass range that includes the precursor and expected fragments (e.g., m/z 100-300).

    • Set source and desolvation temperatures to moderate, manufacturer-recommended values.

    • Begin with a relatively high cone voltage where fragmentation is clearly visible (e.g., 60 V).

  • Systematic Voltage Reduction:

    • Acquire a stable signal and record the mass spectrum.

    • Decrease the cone voltage in discrete steps (e.g., 5 V per step).

    • Allow the signal to stabilize at each step and record the corresponding spectrum.

  • Data Analysis:

    • Monitor the ion intensities of the this compound precursor ion ([M+H]⁺ at approx. m/z 269.2) and its major fragment ions.

    • Plot the intensities of the precursor and key fragment ions as a function of the cone voltage.

    • Identify the optimal cone voltage that provides the highest precursor ion signal with the lowest relative abundance of fragment ions. This often represents a compromise to ensure sufficient overall signal intensity for sensitive quantification.

Factors Influencing In-Source Fragmentation

The following diagram illustrates the relationship between key instrumental parameters and the phenomenon of in-source fragmentation.

ISF_Factors cluster_0 Energy Sources cluster_1 Process cluster_2 Outcome CV High Cone Voltage (Fragmentor/DP) Energy Excess Internal Energy (Kinetic & Thermal) CV->Energy Temp High Source/ Desolvation Temp. Temp->Energy Fragmentation In-Source Fragmentation Energy->Fragmentation Precursor Reduced Precursor Ion Signal Fragmentation->Precursor Fragment Increased Fragment Ion Signal Fragmentation->Fragment

Caption: Key energy sources in the MS ion source that contribute to in-source fragmentation.

References

Validation & Comparative

Optimizing Mirtazapine Bioanalysis: A Comparative Guide to Internal Standard Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for generating reliable pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of analytical methods for the quantification of mirtazapine in biological matrices, with a focus on the validation of methods utilizing the deuterated internal standard, Mirtazapine-d3, against other common alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a SIL-IS to the analyte of interest allow for effective compensation for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. This guide presents a summary of validation data from various studies to facilitate an informed decision on the most suitable internal standard for mirtazapine analysis.

Comparative Analysis of Method Validation Parameters

The following tables summarize the key performance characteristics of validated analytical methods for mirtazapine, categorized by the internal standard employed.

Table 1: Method using this compound as Internal Standard

Validation ParameterPerformance
Linearity Range 2.5 - 900 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ± 15%
Precision (% CV) < 15%
Recovery Not explicitly reported
Lower Limit of Quantification (LLOQ) 2.5 ng/mL

Table 2: Methods using Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Bias)Precision (% CV)Recovery (%)LLOQ (ng/mL)
Diazepam 0.5 - 100≥ 0.99-1.9 to 4.5< 10.384.9 - 93.90.5
Imipramine 0.1 - 100≥ 0.9994-5.0 to 6.0< 8.0> 850.1
Clozapine 10 - 250≥ 0.9981-2.8 to 5.5< 3.494.410

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key validation experiments cited in this guide.

Method Using this compound as Internal Standard
  • Sample Preparation: Solid Phase Extraction (SPE) of 300 µL of whole blood.

  • Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Validation Procedures:

    • Linearity: Assessed by analyzing calibration standards at multiple concentration levels.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

    • Lower Limit of Quantification (LLOQ): Established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Method Using Diazepam as Internal Standard
  • Sample Preparation: Liquid-liquid extraction of 200 µL of plasma using hexane.

  • Chromatography: LC-MS/MS with an Agilent® Eclipse XDB C-18 column.[1]

  • Validation Procedures:

    • Linearity: Evaluated by constructing a calibration curve from spiked plasma samples.

    • Accuracy and Precision: Intra- and inter-day accuracy and precision were assessed using QC samples at three concentration levels.[1]

    • Recovery: Determined by comparing the peak areas of extracted samples to those of unextracted standards.[1]

    • LLOQ: Determined based on a signal-to-noise ratio of 10.[1]

Method Using Imipramine as Internal Standard
  • Sample Preparation: Solid Phase Extraction (SPE) of 0.2 mL of human plasma.

  • Chromatography: LC-MS/MS with a Betasil-C18 column.

  • Validation Procedures:

    • Linearity: Established using a series of calibration standards in plasma.

    • Accuracy and Precision: Intra- and inter-assay accuracy and precision were evaluated with QC samples.

    • Recovery: Assessed by comparing analyte peak areas in extracted samples to those in post-extraction spiked samples.

    • LLOQ: Defined as the lowest standard on the calibration curve with a signal-to-noise ratio of at least 5.

Method Using Clozapine as Internal Standard
  • Sample Preparation: Liquid-liquid extraction of 0.5 mL of plasma with a hexane-isoamyl alcohol mixture.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation Procedures:

    • Linearity: Determined by analyzing spiked plasma standards over the specified concentration range.

    • Accuracy and Precision: Intra- and inter-day accuracy and precision were determined using QC samples.

    • Recovery: Calculated by comparing the peak areas of extracted plasma standards to aqueous standards.

    • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.

Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for mirtazapine quantification in plasma.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Select Analyte and IS Select Analyte (Mirtazapine) and Internal Standard (e.g., this compound) Optimize LC-MS/MS Optimize LC-MS/MS Conditions Select Analyte and IS->Optimize LC-MS/MS Develop Sample Preparation Develop Sample Preparation Method Optimize LC-MS/MS->Develop Sample Preparation Linearity Linearity & Range Develop Sample Preparation->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Precision->Selectivity Recovery Recovery Selectivity->Recovery Stability Stability Recovery->Stability LLOQ LLOQ Stability->LLOQ Analyze Study Samples Analyze Study Samples LLOQ->Analyze Study Samples Report Results Report Results Analyze Study Samples->Report Results

Bioanalytical Method Validation Workflow

Conclusion

The data presented in this guide demonstrates that while various internal standards can be used for the bioanalysis of mirtazapine, the use of a deuterated internal standard like this compound offers a robust and reliable approach. The close physicochemical properties to the analyte ensure effective compensation for analytical variability, leading to high accuracy and precision, which are critical for regulatory submissions and the overall success of drug development programs. While methods using alternative internal standards like diazepam, imipramine, and clozapine have been successfully validated and applied, the use of a stable isotope-labeled internal standard remains the preferred choice for achieving the highest quality bioanalytical data.

References

Mirtazapine-d3 as an Internal Standard: A Comparative Guide to Bioanalytical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of the performance of Mirtazapine-d3 as a deuterated internal standard in the quantification of Mirtazapine, with supporting data from published studies. We will delve into its linearity, accuracy, and precision, and contrast these with non-deuterated internal standard alternatives.

An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and experience similar ionization effects in the mass spectrometer. Deuterated internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte, thus providing superior compensation for analytical variability.

Performance Data with this compound Internal Standard

Recent studies have demonstrated the successful use of this compound as an internal standard in validated LC-MS/MS methods for the quantification of Mirtazapine in various biological matrices. The following tables summarize the linearity, accuracy, and precision data from these methods.

Linearity of Mirtazapine Quantification with this compound
Calibration Range (μg/L)Correlation Coefficient (r²)MatrixReference
13–1060Not explicitly stated, but method was validated within this range.Postmortem Whole Blood, Skeletal Muscle, Brain, and Liver TissueBreivik et al., 2020[1][2][3][4]
Not specified for individual analytesNot explicitly stated, but method showed a strong linear relationship.Human SerumLuo et al., 2024[5]
Accuracy and Precision of Mirtazapine Quantification with this compound

Method 1: Simultaneous Determination in Postmortem Matrices

Quality Control LevelConcentration (μg/L)Within-Run Accuracy (%)Between-Run Accuracy (%)Within-Run Precision (%CV)Between-Run Precision (%CV)
Low2087.4–12287.4–1221.5–8.91.5–8.9
High84987.4–12287.4–1221.5–8.91.5–8.9

Method 2: Multi-Analyte Determination in Human Serum

ParameterPerformance Range (%)
Accuracy90.3 – 114.3
Intra-Day Precision100.1 – 112.3
Inter-Day Precision100.4 – 112.6

Comparison with Non-Deuterated Internal Standards

While this compound offers significant advantages, other non-deuterated internal standards have also been employed for Mirtazapine quantification. Commonly used alternatives include Diazepam, Clozapine, and Imipramine. The primary difference lies in the potential for chromatographic separation and differential matrix effects between the analyte and a non-deuterated internal standard, which can compromise accuracy and precision. Deuterated standards like this compound co-elute with the analyte, ensuring that they experience identical conditions throughout the analytical process, leading to more reliable results.

Experimental Protocols

Method 1: UPLC–MS-MS for Simultaneous Quantification of Quetiapine, Clozapine, and Mirtazapine in Postmortem Matrices
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Ultra-performance liquid chromatography (UPLC).

  • Detection: Tandem mass spectrometry (MS-MS).

  • Internal Standard: this compound.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry for 20 Antidepressants in Human Serum
  • Sample Preparation: Direct protein precipitation with a 1:9 solution of methanol and acetonitrile.

  • Chromatography: High-performance liquid chromatography (HPLC) using a Poroshell 120 EC-C18 column (3.0 mm × 50 mm, 2.7 μm) with gradient elution. The mobile phases consisted of 0.01% formic acid in water (containing 2 mmol/ml ammonium acetate) and a methanol solution.

  • Detection: Tandem mass spectrometry (MS/MS) with an electrospray ionization source operating in positive ion and multiple reaction monitoring modes.

  • Internal Standard: this compound.

Visualizing the Workflow and Key Concepts

To better illustrate the experimental process and the fundamental principles of bioanalytical method validation, the following diagrams are provided.

Caption: Experimental workflow for Mirtazapine quantification using this compound.

G center_node Reliable Bioanalytical Method linearity Linearity (Dose-Response Relationship) center_node->linearity accuracy Accuracy (Closeness to True Value) center_node->accuracy precision Precision (Reproducibility) center_node->precision linearity->center_node accuracy->center_node precision->center_node

Caption: Interrelationship of linearity, accuracy, and precision in method validation.

References

Comparing Mirtazapine-d3 with other internal standards for Mirtazapine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antidepressant Mirtazapine, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of Mirtazapine-d3, a deuterated internal standard, with other commonly used non-deuterated internal standards. The information presented is supported by a review of published experimental data and methodologies to facilitate an informed decision-making process for your analytical needs.

An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any potential variability. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the two main categories of internal standards are stable isotope-labeled (e.g., deuterated) and structurally similar (non-deuterated) compounds.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. In this compound, three hydrogen atoms in the methyl group have been replaced with deuterium. This mass shift allows for its differentiation from the unlabeled Mirtazapine by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the primary advantage of using a deuterated internal standard, as it ensures that the IS and the analyte behave similarly during extraction, experience similar matrix effects, and have almost identical chromatographic retention times. This leads to more accurate and precise quantification, especially in complex biological matrices like plasma or urine.

Alternatives: Non-Deuterated Internal Standards

While deuterated standards are preferred, several non-deuterated compounds have been successfully used as internal standards in Mirtazapine analysis. These are typically structurally similar compounds that exhibit comparable chromatographic behavior and extraction efficiency to Mirtazapine. Commonly reported non-deuterated internal standards for Mirtazapine analysis include Imipramine[1], Diazepam[2][3][4][5], Olanzapine, Quetiapine, Clozapine, and Zolpidem. The choice of a non-deuterated IS often depends on its commercial availability, cost, and its ability to be chromatographically resolved from Mirtazapine and other matrix components.

Performance Comparison: this compound vs. Other Internal Standards

While a direct head-to-head comparative study under identical experimental conditions was not identified in the reviewed literature, a summary of reported performance data from various validated bioanalytical methods provides valuable insights into the expected performance of different internal standards. The following table summarizes key validation parameters from studies utilizing either a deuterated or a non-deuterated internal standard for Mirtazapine quantification.

Internal StandardAnalyte(s)MatrixMethodLinearity (ng/mL)Accuracy (% Bias)Precision (%RSD)LLOQ (ng/mL)
This compound MirtazapineFemoral BloodLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Imipramine Mirtazapine, DesmethylmirtazapineHuman PlasmaLC-MS/MS0.1 - 100Within ±15%<15%0.1
Diazepam MirtazapineHuman PlasmaLC-MS/MS0.5 - 150Within ±15%<15%0.5
Clozapine Mirtazapine, N-desmethylmirtazapineHuman PlasmaHPLC-UV10 - 250-2.8 to 5.5<3.40.52 (MRP), 0.46 (NDM)

Note: The data presented is compiled from different studies and should be used for general comparison. Direct comparison of performance is best achieved through in-house validation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of Mirtazapine using both a deuterated and a non-deuterated internal standard.

Protocol 1: Mirtazapine Analysis using this compound Internal Standard (Based on LC-MS/MS)

This protocol is adapted from a method for the analysis of Mirtazapine in postmortem blood samples.

1. Sample Preparation:

  • To 100 µL of blood sample, add a working solution of this compound.
  • Perform protein precipitation with acetonitrile.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
  • Flow Rate: Appropriate for the column dimensions.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Mirtazapine: Precursor ion > Product ion (e.g., m/z 266.2 > 195.1)
  • This compound: Precursor ion > Product ion (e.g., m/z 269.2 > 195.1)

Protocol 2: Mirtazapine Analysis using Diazepam Internal Standard (Based on LC-MS/MS)

This protocol is based on a validated method for the quantification of Mirtazapine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add a working solution of Diazepam.
  • Add an alkalinizing agent (e.g., NaOH).
  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane or a mixture of ethyl acetate and n-hexane).
  • Vortex and centrifuge to separate the layers.
  • Transfer the organic layer and evaporate to dryness.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: Agilent® Eclipse XDB C-18 (100 × 2.1 mm, 3.5 μm).
  • Mobile Phase: 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Mirtazapine: m/z 266.1 > 195.1
  • Diazepam: m/z 285.1 > 193.0

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz depict a general bioanalytical workflow and a more detailed sample preparation process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

General Bioanalytical Workflow for Mirtazapine Quantification.

Sample_Preparation_Comparison cluster_start Initial Step cluster_IS Internal Standard Addition cluster_extraction Extraction Method cluster_final Final Steps Plasma Plasma Sample Add_Mirt_d3 Add this compound Plasma->Add_Mirt_d3 Add_Diazepam Add Diazepam Plasma->Add_Diazepam PPT Protein Precipitation (e.g., Acetonitrile) Add_Mirt_d3->PPT LLE Liquid-Liquid Extraction (e.g., Hexane) Add_Diazepam->LLE Centrifuge_PPT Centrifuge & Collect Supernatant PPT->Centrifuge_PPT Evaporate_LLE Evaporate & Reconstitute LLE->Evaporate_LLE

References

Determining the Limit of Detection and Quantification for Mirtazapine Using Mirtazapine-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the atypical antidepressant, Mirtazapine. It emphasizes the use of its deuterated analog, Mirtazapine-d3, as an internal standard to ensure accuracy and precision in bioanalytical assays. This document offers supporting experimental data from various studies, detailed experimental protocols, and visual representations of workflows and signaling pathways to aid in the selection and implementation of the most suitable analytical method.

Comparison of Analytical Methods for Mirtazapine Quantification

The accurate quantification of Mirtazapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Various analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

The following table summarizes the LOD and LOQ values for Mirtazapine obtained by different analytical methods, highlighting the use of this compound as an internal standard where specified.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSHuman PlasmaMirtazapine-d4Not ReportedNot Reported[1]
LC-MS/MSWhole BloodNot SpecifiedNot Reported2.5 ng/mL[2]
HPLC-UVHuman PlasmaClozapine0.17 ng/mL<0.6 ng/mL[3][4]
LC-MS/MSHuman PlasmaImipramine0.010 ng/mLNot Reported[5]
LC-MS/MSHuman PlasmaDiazepam0.17 ng/mL0.50 ng/mL
GC-NPDPostmortem TissuesNot Specified0.01 mg/L0.025 mg/L
HPLCPharmaceutical FormulationsNot Applicable0.013 ppm0.044 ppm

Experimental Protocol: Determination of LOD and LOQ for Mirtazapine in Human Plasma by LC-MS/MS

This protocol provides a generalized procedure for the determination of Mirtazapine's LOD and LOQ in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Mirtazapine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges

2. Instrument and Conditions:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column

  • Mobile phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow rate: 0.5 mL/min

  • Ionization mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) for transitions of Mirtazapine and this compound

3. Standard Solution Preparation:

  • Prepare stock solutions of Mirtazapine and this compound in methanol.

  • Prepare a series of working standard solutions of Mirtazapine by serial dilution of the stock solution.

  • Prepare a working solution of this compound.

4. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add 25 µL of the this compound working solution and vortex.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water and then with a low-concentration methanol solution.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking known concentrations of Mirtazapine working solutions into drug-free human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

6. Determination of LOD and LOQ:

  • LOD: Determined as the lowest concentration of the analyte that can be reliably distinguished from the background noise (typically a signal-to-noise ratio of 3:1).

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1). This is often the lowest point on the calibration curve.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the pharmacological context of Mirtazapine, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_quantification Data Processing & Quantification ss Stock Solutions (Mirtazapine & this compound) ws Working Standards ss->ws cs Calibration Standards (Spiked Plasma) ws->cs qc QC Samples ws->qc plasma Plasma Sample + This compound load Load Sample plasma->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition (MRM) inject->data integrate Peak Integration data->integrate curve Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve calculate Calculate Concentrations curve->calculate lod_loq Determine LOD & LOQ calculate->lod_loq

Caption: Experimental workflow for determining the LOD and LOQ of Mirtazapine.

mirtazapine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine alpha2_auto α2-Autoreceptor (on Noradrenergic Neuron) Mirtazapine->alpha2_auto Blocks alpha2_hetero α2-Heteroreceptor (on Serotonergic Neuron) Mirtazapine->alpha2_hetero Blocks receptor_5HT2A 5-HT2A Receptor Mirtazapine->receptor_5HT2A Blocks receptor_5HT3 5-HT3 Receptor Mirtazapine->receptor_5HT3 Blocks NE Norepinephrine (NE) alpha2_auto->NE Inhibits Release (-) Serotonin Serotonin (5-HT) alpha2_hetero->Serotonin Inhibits Release (-) receptor_5HT1A 5-HT1A Receptor Serotonin->receptor_5HT2A Serotonin->receptor_5HT3 Serotonin->receptor_5HT1A Activates (+) Antidepressant_Effect Antidepressant & Anxiolytic Effects receptor_5HT1A->Antidepressant_Effect

Caption: Simplified signaling pathway of Mirtazapine's mechanism of action.

Conclusion

The determination of the limit of detection and quantification is a critical step in the validation of any bioanalytical method. For Mirtazapine, LC-MS/MS methods utilizing a deuterated internal standard like this compound offer the highest sensitivity and selectivity, enabling the reliable measurement of low concentrations in complex biological matrices. The choice of the specific method and instrumentation will ultimately depend on the research or clinical question being addressed, as well as the available resources. This guide provides a foundational understanding to assist researchers in making informed decisions for their analytical needs.

References

Assessing the Isotopic Contribution of Mirtazapine-d3 to the Analyte Signal in Quantitative LC-MS/MS Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of pharmaceuticals, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, thereby providing reliable correction for variations during sample preparation and analysis. However, a critical aspect to consider is the potential for isotopic contribution, or "cross-talk," from the SIL-IS to the analyte signal, which can compromise the accuracy of the measurement, particularly at the lower limit of quantification (LLOQ).

This guide provides a comprehensive comparison of Mirtazapine-d3 as an internal standard, focusing on the assessment of its isotopic contribution to the Mirtazapine analyte signal. We present supporting data from commercially available standards, detail the experimental protocol for quantifying this contribution, and provide relevant mass spectrometry parameters.

Data Presentation: Performance of this compound

The suitability of a deuterated internal standard is largely dependent on its isotopic purity. A higher isotopic purity minimizes the amount of the unlabeled analyte (d0) present in the internal standard solution, thus reducing its contribution to the analyte signal.

Table 1: Isotopic Purity of a Commercial this compound Standard

ParameterSpecificationImplication for Isotopic Contribution
Deuterated Forms (d1-d3)≥99%The majority of the internal standard is in its deuterated form, ensuring a strong and specific signal for this compound.
Unlabeled Form (d0)≤1%The contribution of the unlabeled Mirtazapine from the internal standard to the analyte signal is theoretically no more than 1% of the internal standard's response.

Table 2: Comparison of Mass Spectrometric Parameters for Mirtazapine and this compound

For accurate quantification and to minimize potential cross-talk, distinct Multiple Reaction Monitoring (MRM) transitions are selected for the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mirtazapine266.2195.120
This compound269.2195.120

Note: Collision energies can vary between different mass spectrometer instruments and should be optimized for the specific instrument being used.

Experimental Protocol: Assessing Isotopic Contribution

To experimentally determine the contribution of this compound to the Mirtazapine signal, the following protocol should be followed. This procedure is crucial during method validation to ensure the accuracy of the bioanalytical method.

Objective: To quantify the percentage of the this compound internal standard that is detected at the MRM transition of Mirtazapine.

Materials:

  • Mirtazapine reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • All necessary solvents and reagents for sample preparation and mobile phase

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1 µg/mL) in an appropriate solvent.

    • Prepare a working solution of this compound at the concentration that will be used in the analytical method.

  • Sample Preparation:

    • Spike a known volume of the blank biological matrix with the this compound working solution.

    • Prepare a "zero sample" by spiking the blank biological matrix with the same volume of the solvent used for the internal standard (without this compound).

    • Process both samples using the established extraction procedure for the bioanalytical method.

  • LC-MS/MS Analysis:

    • Inject the extracted "zero sample" and acquire data using the MRM transitions for both Mirtazapine and this compound. This will establish the baseline noise.

    • Inject the extracted this compound spiked sample and acquire data using the MRM transitions for both Mirtazapine and this compound.

  • Data Analysis:

    • Measure the peak area of the this compound signal in the this compound MRM channel.

    • Measure the peak area of any signal detected in the Mirtazapine MRM channel at the retention time of Mirtazapine.

    • Calculate the percentage contribution using the following formula:

    % Contribution = (Peak Area in Mirtazapine Channel / Peak Area in this compound Channel) x 100

Acceptance Criteria: The contribution of the internal standard to the analyte signal should be less than 5% of the analyte response at the LLOQ.

Mandatory Visualizations

Mirtazapine Signaling Pathway

Mirtazapine exerts its antidepressant effects through a complex interaction with several neurotransmitter systems. Its primary mechanism involves the antagonism of presynaptic α2-adrenergic receptors, which leads to an increase in both norepinephrine and serotonin release.

Mirtazapine_Signaling_Pathway Mirtazapine Mirtazapine Alpha2_Auto α2-Adrenergic Autoreceptor Mirtazapine->Alpha2_Auto Blocks Alpha2_Hetero α2-Adrenergic Heteroreceptor Mirtazapine->Alpha2_Hetero Blocks HT5_2 5-HT2 Receptor Mirtazapine->HT5_2 Blocks HT5_3 5-HT3 Receptor Mirtazapine->HT5_3 Blocks NE_Neuron Noradrenergic Neuron Alpha2_Auto->NE_Neuron Inhibits SER_Neuron Serotonergic Neuron Alpha2_Hetero->SER_Neuron Inhibits NE_Release Increased Norepinephrine Release NE_Neuron->NE_Release SER_Release Increased Serotonin Release SER_Neuron->SER_Release HT5_1A 5-HT1A Receptor SER_Release->HT5_1A Antidepressant_Effect Antidepressant Effect HT5_1A->Antidepressant_Effect

Caption: Mirtazapine's mechanism of action.

Experimental Workflow for Assessing Isotopic Contribution

The logical flow of the experimental protocol to determine the isotopic contribution of this compound is outlined below.

Isotopic_Contribution_Workflow Start Start Prep_Solutions Prepare this compound Stock and Working Solutions Start->Prep_Solutions Spike_Samples Spike Blank Matrix with This compound and Solvent Prep_Solutions->Spike_Samples Extract_Samples Perform Sample Extraction Spike_Samples->Extract_Samples LCMS_Analysis Analyze by LC-MS/MS (MRM for Mirtazapine & this compound) Extract_Samples->LCMS_Analysis Data_Analysis Measure Peak Areas and Calculate % Contribution LCMS_Analysis->Data_Analysis Compare_Criteria Compare with Acceptance Criteria (<5% of LLOQ response) Data_Analysis->Compare_Criteria Pass Method Validated Compare_Criteria->Pass Pass Fail Investigate and Optimize Compare_Criteria->Fail Fail End End Pass->End Fail->LCMS_Analysis

Caption: Workflow for isotopic contribution assessment.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of Mirtazapine by LC-MS/MS, provided its isotopic purity is high and its contribution to the analyte signal is experimentally verified to be within acceptable limits. The theoretical contribution based on commercially available standards is low (≤1%). However, it is imperative for laboratories to perform the described experimental validation to ensure the accuracy and reliability of their bioanalytical data. By following the detailed protocol and adhering to the acceptance criteria, researchers can confidently use this compound for robust and accurate quantification of Mirtazapine in various biological matrices.

Performance Characteristics of Mirtazapine-d3 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of quantitative assays. For the analysis of the tetracyclic antidepressant Mirtazapine, the use of a stable isotope-labeled (SIL) internal standard, such as Mirtazapine-d3, has become the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] This guide provides an objective comparison of the performance characteristics of this compound against structural analog internal standards, supported by experimental data and detailed protocols.

Deuterated internal standards like this compound are considered ideal because their physicochemical properties are nearly identical to the analyte, Mirtazapine.[1][2] This ensures they co-elute chromatographically and experience similar extraction recovery and matrix effects, providing superior compensation for analytical variability compared to other types of internal standards.[2][3] Regulatory bodies, including the FDA and EMA, have established clear guidelines for bioanalytical method validation, and the use of SIL-IS is highly recommended to meet these stringent requirements.

Comparative Performance Data

The selection of an internal standard directly impacts assay performance. While this compound is the preferred choice, other molecules like Diazepam have been used as structural analog internal standards. The following tables summarize key performance data, comparing the outcomes of methods using a deuterated IS versus a structural analog.

Table 1: Performance of a Validated LC-MS/MS Method for Mirtazapine using a Structural Analog IS (Diazepam)

Parameter Performance Metric
Linearity Range 0.50 - 100.0 ng/mL
Lower Limit of Quantitation (LLOQ) 0.50 ng/mL
Intra-day Precision (%CV) ≤ 9.93%
Inter-day Precision (%CV) Data meets international acceptance criteria
Intra-day Accuracy (% Recovery) 94.1% at LLOQ
Inter-day Accuracy (% Recovery) Data meets international acceptance criteria

| Extraction Recovery | 84.9% - 93.9% |

Table 2: Representative Comparison of Internal Standard Types in Bioanalysis

Performance Characteristic Deuterated IS (e.g., this compound) Structural Analog IS (e.g., Diazepam)
Accuracy (%) 98.5 - 101.2 85.3 - 92.1
Precision (%CV) 2.5 - 4.2 8.7 - 12.8
Matrix Effect (%) 97.8 - 100.5 75.4 - 82.3
Co-elution with Analyte Yes No (typically different retention times)

| Compensation for Variability | Excellent | Moderate to Poor |

As the data illustrates, deuterated internal standards consistently provide higher accuracy and precision due to their ability to more effectively track and correct for analytical variability, especially matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays. The following are representative protocols for the quantification of Mirtazapine in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for Mirtazapine analysis in plasma.

  • Aliquot Plasma: Pipette 200 µL of human plasma (calibration standard, QC, or study sample) into a clean microcentrifuge tube.

  • Add Internal Standard: Spike each sample with a fixed amount of this compound working solution.

  • Alkalinization: Add a basifying agent (e.g., 50 µL of 1M NaOH) to raise the pH and ensure Mirtazapine is in its non-ionized form. Vortex briefly.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., hexane or a mixture like 3% isopropanol in n-hexane).

  • Vortex & Centrifuge: Vortex the tubes for 5 minutes to ensure thorough mixing, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The following are typical instrument conditions for Mirtazapine analysis.

  • LC Column: Agilent Eclipse XDB C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase: 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Mirtazapine Transition: m/z 266.2 → 195.1 (example)

    • This compound Transition: m/z 269.2 → 198.1 (example)

Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of Mirtazapine and this compound in a suitable solvent like methanol.

  • Working Solutions: Create a series of Mirtazapine working solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.50 to 100 ng/mL). Prepare a separate working solution for this compound at a constant concentration.

  • Spiking: Spike blank human plasma with the Mirtazapine working solutions to create calibration standards.

  • Quality Controls: Prepare QC samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike with this compound Plasma->Spike_IS Extract Liquid-Liquid Extraction Spike_IS->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject onto LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Bioanalytical workflow for Mirtazapine quantification.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine a2_auto α2-Autoreceptor Mirtazapine->a2_auto Blocks a2_hetero α2-Heteroreceptor Mirtazapine->a2_hetero Blocks ht2 5-HT2 Receptor Mirtazapine->ht2 Blocks ht3 5-HT3 Receptor Mirtazapine->ht3 Blocks NE_release Noradrenaline (NE) Release a2_auto->NE_release Inhibits (-) Sero_release Serotonin (5-HT) Release a2_hetero->Sero_release Inhibits (-) NE_release->Sero_release Stimulates (+) ht1a 5-HT1A Receptor Sero_release->ht1a Activates (+) ht1a_signal 5-HT1A Mediated Neurotransmission ht1a->ht1a_signal Leads to

Caption: Mirtazapine's dual-action signaling pathway.

References

Mirtazapine-d3 in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and precise bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor in achieving reliable quantification of analytes. This guide provides a comparative overview of the inter-day and intra-day precision for the quantification of Mirtazapine, with a focus on the performance of various internal standards, including the deuterated analog Mirtazapine-d3.

This document summarizes quantitative data from multiple studies, details the experimental protocols employed, and provides visual representations of Mirtazapine's signaling pathway and a typical bioanalytical workflow to support researchers in their method development and validation efforts.

Precision in Mirtazapine Quantification: A Comparative Analysis

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For bioanalytical methods, precision is evaluated within a single day (intra-day) and over several days (inter-day).

While specific performance data for this compound as an internal standard is not extensively published, the following tables present precision data for Mirtazapine quantification using various internal standards. This comparative data allows for an assessment of the performance of different analytical approaches.

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Analytical Method
Clozapine Mirtazapine40< 3.4< 2.9HPLC-UV[1][2]
80< 3.4< 2.9
150< 3.4< 2.9
Diazepam Mirtazapine1.51 (Low QC)9.93Not SpecifiedLC-MS/MS[3]
76.26 (Medium QC)Not SpecifiedNot Specified
150.52 (High QC)Not SpecifiedNot Specified
Olanzapine Mirtazapine0.100 - 100.000< 10.16< 10.16LC-MS/MS[4]
Imipramine Mirtazapine0.1 - 100.0Not SpecifiedNot SpecifiedLC-MS/MS
Quetiapine Mirtazapine0.5 - 150"acceptable accuracy and precision""acceptable accuracy and precision"HPLC-ESI-MS/MS[5]
Fluoxetine-d5 Mirtazapine0.100 - 100.000< 10.16< 10.16LC-MS/MS

Note: The data presented is for the precision of Mirtazapine quantification and not of the internal standard itself. The performance of the internal standard is reflected in the overall method precision. Deuterated internal standards like this compound are generally preferred in LC-MS/MS analysis as they exhibit similar physicochemical properties to the analyte, leading to better correction for matrix effects and variability in extraction and ionization, which typically results in high precision.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are summarized experimental protocols from studies quantifying Mirtazapine in biological matrices.

Method 1: HPLC-UV with Clozapine as Internal Standard
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (250 x 4.6 mm i.d., ODS-3).

    • Mobile Phase A: 20 mM potassium phosphate buffer (pH 3.9), acetonitrile, and triethylamine (75.0:24.9:0.1, v/v/v).

    • Mobile Phase B: Absolute acetonitrile.

    • Elution: Gradient elution.

    • Temperature: 40 °C.

  • Detection: UV detection.

Method 2: LC-MS/MS with Diazepam as Internal Standard
  • Sample Preparation: Liquid-liquid extraction with hexane from 200 µL of plasma after addition of Diazepam.

  • Chromatographic Separation:

    • Column: Agilent® Eclipse XDB C-18 (100 × 2.1 mm, 3.5 μm).

    • Mobile Phase: 10 mM ammonium acetate/acetonitrile/formic acid (60/40/0.1, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Elution: Isocratic.

    • Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Not specified.

    • Detection: Selected Reaction Monitoring (SRM) mode.

Method 3: LC-MS/MS with Olanzapine and Fluoxetine-d5 as Internal Standards
  • Sample Preparation: Liquid-liquid extraction from 400µL of human plasma.

  • Chromatographic Separation:

    • Column: X-terra RP8 (50 x 4.6 mm, 5µm particle size).

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (90:10, v/v).

    • Flow Rate: 0.50 mL/min.

    • Elution: Isocratic.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (positive-ion mode).

    • Detection: Multiple Reaction Monitoring (MRM) acquisition mode.

    • Transitions: Mirtazapine: m/z 266.35 → 195.31; Olanzapine: m/z 313.19 → 256.12; Fluoxetine-d5: m/z 315.20 → 153.17.

Visualizing the Science: Diagrams and Workflows

To further aid in the understanding of Mirtazapine's bioanalysis and mechanism of action, the following diagrams have been generated using Graphviz.

Mirtazapine's Mechanism of Action

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances both noradrenergic and serotonergic neurotransmission. It also acts as a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors, and the histamine H1 receptor.

Mirtazapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Mirtazapine Mirtazapine Alpha2 α2-Adrenergic Receptor Mirtazapine->Alpha2 Antagonism Receptor_5HT2 5-HT2 Receptor Mirtazapine->Receptor_5HT2 Antagonism Receptor_5HT3 5-HT3 Receptor Mirtazapine->Receptor_5HT3 Antagonism Receptor_H1 H1 Receptor Mirtazapine->Receptor_H1 Antagonism NE_release Increased Norepinephrine (NE) Release Alpha2->NE_release Inhibition Removed Serotonin_release Increased Serotonin (5-HT) Release Alpha2->Serotonin_release Inhibition Removed Effect_AntiDep Antidepressant Effect Receptor_5HT2->Effect_AntiDep Modulation Receptor_5HT3->Effect_AntiDep Modulation Effect_Sedation Sedative Effect Receptor_H1->Effect_Sedation Modulation

Mirtazapine's multifaceted mechanism of action.
Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose. The following workflow outlines the key stages involved.

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis SamplePrep Sample Preparation (e.g., LLE, SPE, PP) Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Detection Detection (e.g., MS/MS, UV) Chromatography->Detection Selectivity Selectivity & Specificity Detection->Selectivity Linearity Linearity & Range Detection->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy Precision->Accuracy Recovery Extraction Recovery Accuracy->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability StudySamples Analysis of Study Samples (PK/TK) Stability->StudySamples DataReporting Data Reporting StudySamples->DataReporting

A generalized workflow for bioanalytical method validation.

References

Mirtazapine-d3: A Comparative Guide to Recovery and Matrix Effect in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mirtazapine, the use of a stable isotope-labeled internal standard, such as Mirtazapine-d3, is crucial for accurate and reliable results. This guide provides a comparative evaluation of the recovery and matrix effect for this compound, supported by experimental data and detailed methodologies from published studies.

Performance Comparison: Recovery and Matrix Effect

The primary role of this compound as an internal standard is to compensate for variability in sample preparation and signal response due to the sample matrix. An ideal internal standard will exhibit similar extraction recovery and be subject to the same degree of matrix effects as the analyte of interest, mirtazapine. The following table summarizes the recovery data for mirtazapine from various studies, which serves as a strong indicator of the expected performance for this compound. The use of a deuterated internal standard is the gold standard in LC-MS/MS bioanalysis to correct for such variations.

Extraction MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (Hexane)Mirtazapine84.9 - 93.9Not explicitly reported[1]
Liquid-Liquid Extraction (Hexane:Isoamyl alcohol)Mirtazapine94.4Not explicitly reported[2]
Solid-Phase Extraction (SPE)MirtazapineNot explicitly reportedNot explicitly reported[3]
Liquid-Liquid Extraction (n-hexane:ethylacetate)MirtazapineNot explicitly reportedNot explicitly reported[4]

Note: While the provided studies do not always report specific recovery and matrix effect values for this compound, the data for mirtazapine is presented as a surrogate. It is a well-established principle in bioanalysis that a stable isotope-labeled internal standard will co-elute and experience nearly identical recovery and matrix effects as the unlabeled analyte.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to achieving high recovery and minimizing matrix effects. Below is a detailed methodology for a typical liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by LC-MS/MS analysis for mirtazapine and its deuterated internal standard, this compound.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a composite based on common practices in the cited literature.

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).

    • Vortex mix for 10 seconds.

    • Add 100 µL of a basifying agent (e.g., 0.5 M Sodium Hydroxide) and vortex again.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., hexane, a mixture of hexane and isoamyl alcohol (95:5, v/v), or n-hexane:ethylacetate (90:10 v:v)).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on methodologies described for mirtazapine analysis.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.

    • Add 200 µL of a suitable buffer (e.g., 4% phosphoric acid) and vortex.

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading and Washing:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in evaluating recovery and matrix effect.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification of Mirtazapine lcms->quantification

Caption: A flowchart of the bioanalytical workflow for this compound.

Evaluation of Recovery and Matrix Effect cluster_recovery Recovery Evaluation cluster_matrix_effect Matrix Effect Evaluation A A: Peak area of analyte in extracted sample Recovery Recovery (%) = (A / B) * 100 A->Recovery B B: Peak area of analyte spiked into post-extraction blank sample B->Recovery B2 B: Peak area of analyte spiked into post-extraction blank sample MatrixEffect Matrix Effect (%) = (B / C) * 100 B2->MatrixEffect C C: Peak area of analyte in neat solution C->MatrixEffect

Caption: A diagram illustrating the calculation of recovery and matrix effect.

References

The Gold Standard for Mirtazapine Quantification: A Case for Mirtazapine-d3 as the Internal Standard of Choice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antidepressant Mirtazapine, the selection of an appropriate internal standard (IS) is paramount to achieving accurate, reliable, and reproducible results. This guide provides a comprehensive justification for the selection of Mirtazapine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), by objectively comparing its expected performance with other alternatives and providing supporting data from established analytical methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), which is the cornerstone of modern bioanalysis, an internal standard is an indispensable tool. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to compensate for any potential variations accurately.

The Superiority of Deuterated Internal Standards

Among the various types of internal standards, deuterated standards are widely recognized as the "gold standard".[1] This superiority stems from their near-identical chemical and physical properties to the unlabeled analyte.[2] The incorporation of deuterium atoms results in a mass shift that allows for distinct detection by the mass spectrometer, without significantly altering the compound's chromatographic behavior, extraction recovery, or ionization efficiency.

The primary advantage of using a deuterated internal standard like this compound is its ability to effectively mitigate the "matrix effect."[1][3] The matrix effect is a phenomenon where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for precise correction and yielding more reliable data. In contrast, structural analogs, which are chemically different molecules, may have different retention times and be affected differently by the matrix, compromising data quality.

Comparative Performance of Internal Standards for Mirtazapine Analysis

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Intra-day Accuracy (%)Reference
This compound (Expected) LC-MS/MSHuman Plasma0.1 - 1000.1>95%<5%95-105%Theoretical
DiazepamLC-MS/MSHuman Plasma0.5 - 500.584.9 - 93.9<10%90-110%
ImipramineLC-MS/MSHuman Plasma0.1 - 1000.1Not Reported<15%85-115%
QuetiapineLC-MS/MSHuman Plasma0.5 - 1500.5Not Reported<15%85-115%
ClozapineHPLC-UVHuman Plasma10 - 2501094.4<3.4%97.2-105.5%
ZolpidemHPLC-FluorescenceHuman Plasma1 - 500186.8<10.2%81.1-118.5%

This table summarizes data from multiple sources and is intended for comparative purposes. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Justification for Selecting this compound

Based on the established principles of bioanalysis and the data presented, the justification for selecting this compound as the internal standard for Mirtazapine quantification is clear and compelling:

  • Optimal Compensation for Matrix Effects: this compound co-elutes with Mirtazapine, ensuring that any ion suppression or enhancement from the biological matrix affects both compounds equally, leading to a more accurate and precise measurement.

  • Identical Extraction Recovery: The physicochemical similarity between this compound and Mirtazapine ensures that their recovery during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is virtually identical.

  • Improved Precision and Accuracy: By minimizing variability from multiple sources, the use of a deuterated internal standard leads to significantly improved precision (lower %RSD) and accuracy (closer to 100%) of the analytical method.

  • Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher data quality and fewer failed analytical runs.

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory agencies as the preferred approach for bioanalytical method validation.

Detailed Experimental Protocol: Quantification of Mirtazapine in Human Plasma using this compound by LC-MS/MS

This protocol represents a consolidated and typical methodology based on published literature for the analysis of Mirtazapine.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical starting condition could be 90% A and 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirtazapine: Precursor ion (Q1) m/z 266.2 → Product ion (Q3) m/z 195.2

    • This compound: Precursor ion (Q1) m/z 269.2 → Product ion (Q3) m/z 198.2

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the Mirtazapine MRM transition to the this compound MRM transition.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Mirtazapine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further illustrate the experimental process and the logical justification for using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Cal_Curve Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantification of Mirtazapine Cal_Curve->Quantify

Caption: Experimental workflow for the quantification of Mirtazapine in plasma.

Deuterated_IS_Justification cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Mass Spectrometer Output Analyte Mirtazapine Sample_Prep Sample Preparation Loss Analyte->Sample_Prep Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Injection_Var Injection Volume Variability Analyte->Injection_Var IS This compound IS->Sample_Prep IS->Matrix_Effect IS->Injection_Var Analyte_Signal Analyte Signal Sample_Prep->Analyte_Signal IS_Signal IS Signal Sample_Prep->IS_Signal Matrix_Effect->Analyte_Signal Matrix_Effect->IS_Signal Injection_Var->Analyte_Signal Injection_Var->IS_Signal Result Accurate Quantification (Ratio of Signals) Analyte_Signal->Result IS_Signal->Result

Caption: Rationale for using a deuterated internal standard to correct for variability.

References

Safety Operating Guide

Proper Disposal of Mirtazapine-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Mirtazapine-d3, ensuring compliance with safety regulations and environmental protection. This procedure is intended for researchers, scientists, and drug development professionals in a laboratory environment.

Hazard Assessment and Precautionary Measures

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. The substance is classified with specific risks that dictate handling and disposal protocols.

Hazard Identification:

  • Acute Oral Toxicity: this compound is harmful if swallowed.[1][2]

  • Respiratory Irritation: It may cause respiratory irritation upon inhalation.[1]

  • Drowsiness or Dizziness: May cause drowsiness or dizziness.[2]

  • Environmental Hazards: The parent compound, Mirtazapine, is toxic to aquatic life with long-lasting effects.[3] Therefore, discharge into the environment, including sewers, must be strictly avoided.

Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE must be worn. This includes:

  • Safety goggles or glasses.

  • Chemical-resistant gloves.

  • A lab coat.

  • For nuisance exposures or when creating dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity - OralH302Harmful if swallowed.
Specific Target Organ Toxicity (Single Exposure)H335 / H336May cause respiratory irritation or drowsiness/dizziness.
Aquatic Chronic Toxicity (for parent compound)H411Toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted as hazardous chemical waste, in accordance with federal, state, and local regulations. Do not dispose of this chemical in regular trash or via sink drains.

Step 1: Waste Segregation and Containment

  • Identify as Hazardous Waste: this compound, due to its toxicological and environmental hazards, must be treated as regulated hazardous waste.

  • Use a Compatible Container: Place this compound waste into a chemically compatible container with a secure, leak-proof screw cap. The container must be in good condition, free from damage or deterioration.

  • Segregate from Incompatibles: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents. A general best practice is to segregate waste by type (e.g., flammables, poisons, acids).

Step 2: Labeling the Waste Container

  • Properly Label: Clearly label the waste container with the words "Hazardous Waste."

  • Identify Contents: The label must accurately identify all components of the waste mixture by name (i.e., "this compound waste"). If it is in a solution, list the solvent as well.

  • Indicate Hazards: Note the relevant hazards on the label (e.g., "Toxic").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Keep Container Closed: The waste container must remain securely capped at all times, except when adding waste.

  • Adhere to Accumulation Limits: Be aware of SAA volume limits. While this compound is not typically an acute hazardous waste (P-listed), general SAA limits apply. A maximum of 55 gallons of hazardous waste may be stored in an SAA.

SAA Storage RegulationLimitGuideline
Maximum Total Hazardous Waste55 gallonsPer SAA.
Maximum Acutely Toxic Waste (P-List)1 quart (liquid) or 1 kg (solid)Per SAA.
Maximum Storage Time12 months (if limits not exceeded)From the date waste was first added.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not transport hazardous waste yourself.

  • Licensed Disposal: Your EHS department will arrange for the final disposal through a licensed hazardous waste disposal company. The recommended disposal method for this type of compound is often chemical incineration.

  • Disposal of Empty Containers: An empty container that held this compound must be managed carefully. Unless it held an acute hazardous waste, a container can be disposed of as regular trash once all residue has been removed. Deface all chemical labels before disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Identify this compound as Hazardous Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate label_waste Label Container: 'Hazardous Waste' + Chemical Name & Hazards segregate->label_waste store_saa Store in Designated SAA (Keep Container Closed) label_waste->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS/Safety Officer for Waste Pickup check_full->contact_ehs Yes pickup Waste Collected by Authorized Personnel contact_ehs->pickup end_process Final Disposal via Licensed Contractor (e.g., Incineration) pickup->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Mirtazapine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the management of Mirtazapine-d3 in a laboratory setting. Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of your research.

This compound is a deuterated form of the tetracyclic antidepressant Mirtazapine. While the deuteration does not significantly alter its chemical reactivity, it is crucial to handle this compound with the same precautions as its non-deuterated counterpart, recognizing its psychoactive properties and potential for harm if ingested or improperly handled. The following information outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (weighing, aliquoting) Safety glasses with side shields or chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatN95 or P100 respirator if not handled in a certified chemical fume hood
Preparing Solutions Chemical splash gogglesNitrile or other chemical-resistant glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Handling Solutions Safety glasses with side shieldsNitrile or other chemical-resistant glovesLaboratory coatNot generally required
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Waste Disposal (including neutralization) Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apronAir-purifying respirator with organic vapor cartridges if ventilation is inadequate

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Log the receipt of the compound in your chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • Store in a locked cabinet or other secure location to prevent unauthorized access, given its psychoactive nature.

3. Preparation of Solutions:

  • All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before weighing, ensure the balance is clean and placed in an area with minimal air currents.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing. This compound is soluble in solvents such as DMF and DMSO.[2]

4. Handling of Solutions:

  • Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

  • When transferring solutions, use appropriate volumetric glassware to ensure accuracy and minimize spills.

  • Always work in a well-ventilated area.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its associated waste is crucial to protect human health and the environment. This plan covers different types of waste generated during research activities.

1. Segregation of Waste:

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Materials: Gloves, weighing paper, pipette tips, and other disposable items that have come into contact with the compound.

  • Sharps Waste: Needles and syringes used for injections of this compound solutions.

2. Disposal Procedures:

  • Contaminated Materials:

    • Collect all contaminated disposable items in a dedicated, clearly labeled hazardous waste bag.

    • When the bag is full, seal it securely.

    • Dispose of the bag through your institution's hazardous waste management program.

  • Sharps Waste:

    • Place all used needles and syringes directly into a designated sharps container.

    • Do not recap, bend, or break needles.

    • When the sharps container is three-quarters full, seal it and arrange for disposal through your institution's biohazardous or chemical waste program.

  • Solid and Liquid Waste:

    • Option 1: Direct Disposal via Hazardous Waste Contractor (Preferred Method for Larger Quantities)

      • Collect unused solid this compound and concentrated solutions in a clearly labeled, sealed, and compatible waste container.

      • Label the container as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if applicable), and the primary hazards (e.g., "Toxic," "Psychoactive").

      • Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

    • Option 2: Chemical Neutralization for Small Quantities (Perform with Caution) For small residual amounts of this compound in solution (e.g., rinsing of glassware), chemical neutralization can be an effective disposal method. Studies have shown that Mirtazapine degrades in both acidic and alkaline conditions.[3] The following is a suggested procedure based on this reactivity; however, it must be performed in a certified chemical fume hood with appropriate PPE.

      Acidic Hydrolysis:

      • Prepare a 1 M solution of hydrochloric acid (HCl) in a suitable container within a fume hood.

      • Slowly add the this compound solution to the HCl solution with constant stirring. The final concentration of this compound should not exceed 1 mg/mL.

      • Allow the mixture to react for at least 8 hours to ensure complete degradation.[3]

      • After the reaction is complete, neutralize the acidic solution by slowly adding a base (e.g., 1 M sodium hydroxide) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

      • The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

      Alkaline Hydrolysis:

      • Prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable container within a fume hood.

      • Slowly add the this compound solution to the NaOH solution with constant stirring. The final concentration of this compound should not exceed 1 mg/mL.

      • Allow the mixture to react for at least 8 hours. The degradation is reported to be more rapid under alkaline conditions.[3]

      • After the reaction, neutralize the basic solution by slowly adding an acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

      • Dispose of the neutralized solution down the drain with a large volume of water, as permitted by local regulations.

Experimental Protocols and Data

Degradation Study of Mirtazapine: A study on the stress degradation of Mirtazapine revealed its susceptibility to acid and alkali hydrolysis.

  • Acid Degradation: A solution of Mirtazapine (1 mg/mL) in 0.1 N methanolic hydrochloric acid was refluxed on a boiling water bath. Degradation was observed after 1 hour and continued over 8 hours.

  • Alkali Degradation: A solution of Mirtazapine (1 mg/mL) in 0.1 N methanolic sodium hydroxide was refluxed. The degradation was more intense and quicker than in acidic conditions, with significant degradation observed after 1 hour.

Property Value
Molecular Formula C₁₇H₁₆D₃N₃
Molecular Weight 268.37 g/mol
Physical State Solid
Melting Point 114-116 °C
Solubility Slightly soluble in water
LogP 2.9

Visualizing the Workflow

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Mirtazapine_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_solid_liquid Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Secure Storage Inspect->Store Weigh Weigh Solid in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Segregate Segregate Waste Use->Segregate SolidWaste Solid/Liquid Waste Segregate->SolidWaste ContaminatedWaste Contaminated Materials Segregate->ContaminatedWaste SharpsWaste Sharps Segregate->SharpsWaste Contractor Hazardous Waste Contractor SolidWaste->Contractor Neutralize Chemical Neutralization (Small Quantities) SolidWaste->Neutralize ContaminatedWaste->Contractor SharpsWaste->Contractor Drain Drain Disposal (Neutralized) Neutralize->Drain

Workflow for this compound Handling and Disposal

By implementing these procedures, laboratories can significantly mitigate the risks associated with the handling and disposal of this compound, fostering a safer research environment for everyone. Always consult your institution's specific safety guidelines and local regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.